Cyclobutyl phenyl ketone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutyl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEBDOSCXOQNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048201 | |
| Record name | Cyclobutyl phenyl ketone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5407-98-7 | |
| Record name | Cyclobutyl phenyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclobutyl phenyl ketone | |
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| Record name | 5407-98-7 | |
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| Record name | Cyclobutyl phenyl ketone | |
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| Record name | Cyclobutyl phenyl ketone | |
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Foundational & Exploratory
An In-depth Technical Guide to the Structure and Chemistry of Cyclobutyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cyclobutyl phenyl ketone (also known as benzoylcyclobutane), a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, and key reactive characteristics, supported by spectroscopic data and experimental protocols.
Core Chemical Structure and Identification
This compound is an organic compound featuring a four-membered cyclobutane (B1203170) ring and a phenyl ring connected by a ketone functional group.[1] Its molecular formula is C₁₁H₁₂O.[2][3][4][5] The strained cyclobutane ring and the carbonyl group's reactivity make it a valuable building block for more complex molecular architectures.[1]
Key identifiers for this compound are listed below:
-
IUPAC Name: cyclobutyl(phenyl)methanone[4]
-
InChI: 1S/C11H12O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2[2][3][4]
-
Canonical SMILES: O=C(C1CCC1)c2ccccc2[2]
Physicochemical Properties
This compound is a colorless to pale yellow liquid or crystalline substance.[6] It is soluble in organic solvents like alcohol and ether but has poor solubility in water.[6] A summary of its key quantitative properties is presented in Table 1.
Table 1: Quantitative Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Molecular Weight | 160.21 g/mol | [2][4] |
| Melting Point | 0-2 °C | [6] |
| Boiling Point | 114-118 °C at 7 mmHg | [2][7] |
| ~220-222 °C at 760 mmHg | [6] | |
| Density | 1.05 g/mL at 25 °C | [2][7] |
| Refractive Index (n20/D) | 1.547 | [2][7] |
| Flash Point | >230 °F (>110 °C) | [8] |
Spectroscopic and Analytical Data
A range of spectroscopic data is available for the characterization of this compound. This includes:
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra are available for structural elucidation.[4][9]
-
Infrared (IR) Spectroscopy: FTIR spectra confirm the presence of the carbonyl group and aromatic ring.[3][4][10]
-
Mass Spectrometry (MS): Electron ionization mass spectra are available to determine the mass-to-charge ratio.[3]
-
UV/Visible Spectroscopy: UV/Vis spectra provide information on the electronic transitions within the molecule.[3][11]
Reactivity and Synthetic Applications
This compound is a key intermediate in various organic reactions. Its reactivity is centered around the ketone functional group and the unique properties conferred by the strained cyclobutane ring.
Norrish-Yang Cyclization
A significant application of this compound is in photochemical reactions, specifically the Norrish-Yang cyclization.[1] Irradiation with UV light (e.g., 365 nm) promotes an intramolecular hydrogen abstraction, leading to the formation of 2-phenylbicyclo[1.1.1]pentan-2-ol.[12] This bicyclic intermediate is highly valuable as a precursor for synthesizing cis-1,3-difunctionalized cyclobutanes, which are emerging scaffolds in medicinal chemistry due to their ability to confer favorable pharmacological properties.[1][12]
Other Reactions
-
It has been used to study the thermal reactions of parent and phenyl-substituted N-acyl cyclobutylimines.[2][7][13]
-
It reacts with 2-butanol (B46777) and di-t-butyl peroxide in a process that yields valerophenone.[2][7]
Illustrative Experimental Protocol: Oximation of a Cycloalkyl Phenyl Ketone
While a specific protocol for the synthesis of this compound is not detailed in the provided search results, the following is a representative experimental procedure for a common transformation involving a similar substrate, cyclohexyl phenyl ketone. This protocol for oximation is provided to illustrate the required level of detail for researchers.
Objective: To synthesize cyclohexyl phenyl ketone oxime from cyclohexyl phenyl ketone using hydroxylamine (B1172632) hydrochloride. This reaction is a standard method for converting ketones to oximes, which are versatile synthetic intermediates.[14]
Materials:
-
Cyclohexyl Phenyl Ketone (1.0 g, 5.31 mmol)
-
Hydroxylamine Hydrochloride (0.55 g, 7.97 mmol)
-
Sodium Acetate (B1210297) (0.65 g, 7.92 mmol)
-
Ethanol (B145695) (95%, 20 mL)
-
Distilled Water
-
50 mL Round-bottom flask, magnetic stir bar, reflux condenser, heating mantle
Procedure:
-
Reactant Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add cyclohexyl phenyl ketone (1.0 g). Add 20 mL of 95% ethanol and stir until the ketone is fully dissolved.[14]
-
Addition of Reagents: Add hydroxylamine hydrochloride (0.55 g) and sodium acetate (0.65 g) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux for 4 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[14]
-
Workup and Isolation: After 4 hours, cool the reaction mixture to room temperature. Slowly pour the mixture into 50 mL of cold distilled water while stirring. A white precipitate of the oxime should form.[14]
-
Precipitation and Filtration: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product via vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two 10 mL portions of cold distilled water to remove inorganic impurities.[14]
-
Purification and Drying: The crude product can be recrystallized from an ethanol/water mixture to yield the pure crystalline oxime. Dry the purified product in a desiccator or a low-temperature vacuum oven.[14]
References
- 1. This compound | 5407-98-7 | Benchchem [benchchem.com]
- 2. This compound 98 5407-98-7 [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C11H12O | CID 79414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 5407-98-7 [chemicalbook.com]
- 8. This compound | CAS 5407-98-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. This compound(5407-98-7) 1H NMR spectrum [chemicalbook.com]
- 10. This compound(5407-98-7)IR [chemicalbook.com]
- 11. This compound [webbook.nist.gov]
- 12. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound 98 5407-98-7 [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Cyclobutyl Phenyl Ketone (C₁₁H₁₂O): A Technical Guide for Advanced Synthesis
Abstract: This document provides a comprehensive technical overview of cyclobutyl phenyl ketone (benzoylcyclobutane), a versatile ketone intermediate with significant applications in organic synthesis and medicinal chemistry. It details the compound's physicochemical properties, spectroscopic signature, synthesis protocols, and key chemical transformations. A primary focus is placed on its utility in modern synthetic methodologies, particularly the Norrish-Yang cyclization, to generate valuable scaffolds for drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Introduction
This compound (CAS No: 5407-98-7) is an aromatic ketone featuring a phenyl group and a cyclobutyl moiety attached to a carbonyl carbon.[1][2] Its molecular formula is C₁₁H₁₂O, with a molecular weight of 160.21 g/mol .[1] The presence of the strained four-membered ring and the reactive keto group makes it a valuable building block for constructing complex molecular architectures. In recent years, this compound has gained prominence as a precursor for the synthesis of 1,3-difunctionalized cyclobutanes, which are increasingly recognized as important bioisosteres for aromatic rings in drug candidates, often conferring improved pharmacological properties.[3][4] This guide details the essential technical data and experimental procedures related to this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. The compound is typically a colorless to pale yellow liquid at room temperature.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₁H₁₂O | [1][5] |
| Molecular Weight | 160.21 g/mol | [2] |
| CAS Number | 5407-98-7 | [1][2] |
| IUPAC Name | cyclobutyl(phenyl)methanone | [1][5] |
| Synonyms | Benzoylcyclobutane | [1][5] |
| Boiling Point | 114-118 °C at 7 mmHg | [2] |
| Density | 1.05 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.547 | [2] |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound.[1][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Predicted values are based on standard chemical shift ranges for similar functional groups.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Protons | Multiplicity | Coupling Constant (J, Hz) | Notes |
| ~ 7.95 - 7.90 | 2H | Multiplet | - | Protons ortho to the carbonyl group on the phenyl ring. |
| ~ 7.55 - 7.40 | 3H | Multiplet | - | Protons meta and para to the carbonyl on the phenyl ring. |
| ~ 3.85 | 1H | Quintet | ~ 8.5 | Methine proton (α-CH) on the cyclobutane (B1203170) ring. |
| ~ 2.40 - 2.25 | 4H | Multiplet | - | Methylene protons (β-CH₂) on the cyclobutane ring. |
| ~ 2.05 - 1.90 | 2H | Multiplet | - | Methylene protons (γ-CH₂) on the cyclobutane ring. |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Carbon Assignment | Notes |
| ~ 200.0 | C=O | Ketone carbonyl carbon. |
| ~ 137.0 | C (quaternary) | Phenyl carbon attached to the carbonyl. |
| ~ 132.8 | CH | Para-carbon of the phenyl ring. |
| ~ 128.5 | CH | Meta-carbons of the phenyl ring. |
| ~ 128.0 | CH | Ortho-carbons of the phenyl ring. |
| ~ 42.0 | CH | Methine carbon (α-C) of the cyclobutane. |
| ~ 25.5 | CH₂ | Methylene carbons (β-C) of the cyclobutane. |
| ~ 18.0 | CH₂ | Methylene carbon (γ-C) of the cyclobutane. |
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
Table 4: IR and MS Data
| Technique | Key Peaks / Fragments | Notes | Citation(s) |
| IR (Neat Film) | ~ 3060 cm⁻¹ (C-H, aromatic)~ 2980 cm⁻¹ (C-H, aliphatic)~ 1680 cm⁻¹ (C=O, ketone)~ 1600, 1450 cm⁻¹ (C=C, aromatic) | The strong absorption at ~1680 cm⁻¹ is characteristic of an aryl ketone conjugated with the phenyl ring. | [1][8] |
| MS (EI, 70 eV) | m/z 105 (100%)m/z 77 ( ~50%)m/z 51 (~25%) | The base peak at m/z 105 corresponds to the stable benzoyl cation [C₆H₅CO]⁺. The fragment at m/z 77 corresponds to the phenyl cation [C₆H₅]⁺. | [1][5] |
Synthesis and Experimental Protocols
This compound can be efficiently synthesized via the Grignard reaction, where cyclobutylmagnesium bromide is reacted with benzoyl chloride.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Grignard Reagent Preparation:
-
Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel.
-
Add anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium.
-
Dissolve bromocyclobutane (1.0 eq.) in anhydrous THF and add it to the addition funnel.
-
Add a small portion of the bromocyclobutane solution to the magnesium suspension. Gentle heating or the addition of an iodine crystal may be required to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and heat), add the remaining bromocyclobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.
-
-
Acylation:
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Dissolve benzoyl chloride (1.0 eq.) in anhydrous THF and add it dropwise to the cold Grignard solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
-
Key Reactions and Applications in Drug Development
The primary synthetic utility of this compound in modern chemistry is its role as a substrate for the Norrish-Yang cyclization . This photochemical reaction provides access to highly strained bicyclo[1.1.1]pentan-2-ol intermediates, which are precursors to medicinally relevant cis-1,3-difunctionalized cyclobutanes.[3][9]
Norrish-Yang Cyclization and C-C Functionalization Pathway
The Norrish-Yang reaction is an intramolecular photochemical process.[10] Upon UV irradiation, the ketone is excited to a triplet diradical state. This is followed by an intramolecular 1,5-hydrogen atom transfer from a γ-carbon of the cyclobutyl ring to the oxygen atom of the carbonyl, generating a 1,4-diradical intermediate. Subsequent radical-radical coupling (cyclization) yields the bicyclo[1.1.1]pentan-2-ol product.[11][12] This intermediate can then undergo a palladium-catalyzed C-C bond cleavage and cross-coupling with various partners (e.g., aryl iodides) to stereospecifically install a functional group at the γ-position.[3][9]
Caption: Pathway from this compound to cis-1,3-difunctionalized cyclobutanes.
Experimental Protocol: Norrish-Yang Cyclization
This is a representative protocol based on published procedures.[9] Optimization may be required.
-
Reaction Setup:
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., benzene (B151609) or acetonitrile) in a quartz reaction vessel. The concentration is typically low (e.g., 0.05 M) to minimize intermolecular reactions.
-
De-gas the solution by bubbling N₂ or Ar through it for 15-20 minutes to remove oxygen, which can quench the triplet state.
-
Seal the vessel and place it in a photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450W Hanovia lamp) and a Pyrex filter (to cut off wavelengths < 290 nm).
-
-
Irradiation:
-
Irradiate the solution with constant stirring. The reaction progress can be monitored by TLC or GC-MS.
-
Continue irradiation until the starting material is consumed or optimal conversion is reached (typically 12-24 hours).
-
-
Workup and Purification:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting crude product, 2-phenylbicyclo[1.1.1]pentan-2-ol, by column chromatography on silica gel.
-
Protocols for Spectroscopic Analysis
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher). Use a standard single-pulse sequence for ¹H and a proton-decoupled sequence for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place one drop onto the surface of a KBr or NaCl salt plate. Place a second plate on top to create a thin liquid film.
-
Acquisition: Mount the plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source of a mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet.
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV for Electron Ionization).
-
Analysis: The resulting positively charged fragments are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio, and their relative abundance is recorded.
References
- 1. This compound | C11H12O | CID 79414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 5407-98-7 [sigmaaldrich.com]
- 3. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [webbook.nist.gov]
- 6. This compound(5407-98-7)IR [chemicalbook.com]
- 7. This compound(5407-98-7) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The past, present, and future of the Yang reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis [beilstein-journals.org]
- 12. Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclobutyl(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl(phenyl)methanone, commonly known as benzoylcyclobutane, is an aromatic ketone that has garnered interest within synthetic and medicinal chemistry. Its structure, featuring a phenyl group attached to a carbonyl function which is part of a cyclobutane (B1203170) ring, presents a unique scaffold. The inherent ring strain of the cyclobutane moiety imparts distinct chemical reactivity and conformational rigidity, making it a valuable building block in the design of novel organic molecules. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and a discussion of its relevance in chemical research.
IUPAC Nomenclature
The systematic and preferred IUPAC name for benzoylcyclobutane is cyclobutyl(phenyl)methanone . This name is derived by identifying the ketone functional group (-one) where the carbonyl carbon is bonded to a cyclobutyl group and a phenyl group. "Benzoylcyclobutane" and "cyclobutyl phenyl ketone" are also commonly used synonyms.
Physicochemical Properties
A summary of the key quantitative data for cyclobutyl(phenyl)methanone is presented in the table below, compiled from various chemical databases and literature sources.
| Property | Value | Unit |
| Molecular Formula | C₁₁H₁₂O | - |
| Molecular Weight | 160.21 | g/mol |
| Density | 1.05 | g/mL at 25 °C |
| Boiling Point | 114-118 | °C at 7 mmHg |
| Refractive Index | n20/D 1.547 | - |
| Assay Purity | 98% | - |
Synthesis of Cyclobutyl(phenyl)methanone
The most common and direct method for the synthesis of cyclobutyl(phenyl)methanone is the Friedel-Crafts acylation of benzene (B151609) with cyclobutanecarbonyl chloride. This electrophilic aromatic substitution reaction provides an efficient route to forming the key carbon-carbon bond between the aromatic ring and the acyl group.
Experimental Protocol: Friedel-Crafts Acylation of Benzene with Cyclobutanecarbonyl Chloride
This protocol is adapted from general procedures for Friedel-Crafts acylation reactions.
Materials and Reagents:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene (C₆H₆)
-
Cyclobutanecarbonyl Chloride (C₄H₇COCl)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (as solvent, optional)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up in a fume hood. The apparatus should be protected from atmospheric moisture using drying tubes.
-
Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is added to anhydrous benzene (used in excess as both reactant and solvent) or an inert solvent like dichloromethane in the flask. The mixture is cooled to 0-5 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Cyclobutanecarbonyl chloride (1.0 equivalent) is dissolved in a small amount of anhydrous benzene or dichloromethane and added to the dropping funnel. This solution is then added dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic, and hydrogen chloride gas will be evolved.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum chloride complex. The mixture is then transferred to a separatory funnel.
-
Extraction and Washing: The organic layer is separated. The aqueous layer is extracted with dichloromethane or diethyl ether. The combined organic layers are washed sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield cyclobutyl(phenyl)methanone as a clear liquid.
Applications in Chemical Research
While specific applications in drug development targeting particular signaling pathways are not extensively documented for cyclobutyl(phenyl)methanone itself, the cyclobutane motif is of significant interest in medicinal chemistry. The rigid, three-dimensional structure of the cyclobutane ring can serve as a bioisostere for other cyclic or acyclic systems, potentially improving metabolic stability and binding affinity to biological targets.[1] Phenyl ketones, in general, are known to possess a range of pharmacological activities, and derivatives of this compound are being investigated for their potential biological effects.[2][3]
Synthetic Workflow Visualization
The following diagram illustrates the key steps in the synthesis of cyclobutyl(phenyl)methanone via the Friedel-Crafts acylation pathway.
Conclusion
Cyclobutyl(phenyl)methanone is a compound with established nomenclature and well-characterized physicochemical properties. Its synthesis is readily achievable through standard organic chemistry methodologies like the Friedel-Crafts acylation. While its direct biological applications are still an emerging area of research, the unique structural features of the cyclobutane ring make it and its derivatives attractive scaffolds for the development of new chemical entities in various fields, including pharmaceuticals and materials science. This guide provides a foundational resource for researchers interested in the synthesis and potential applications of this intriguing molecule.
References
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Guide: 3-Methyl-4-nitro-1H-pyrazole
An Important Note on CAS Number 5407-98-7
The provided CAS number, 5407-98-7, is officially assigned to the compound Cyclobutyl phenyl ketone .[1][2][3] However, the request for a technical guide focused on drug development, including experimental protocols and signaling pathways, suggests an interest in a more complex, biologically relevant heterocyclic scaffold. It is highly probable that the intended compound was 3-Methyl-4-nitro-1H-pyrazole , which bears the CAS number 5334-39-4 .[4] This document will proceed with a detailed technical overview of 3-Methyl-4-nitro-1H-pyrazole as it aligns with the scientific context of the request.
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical overview of 3-Methyl-4-nitro-1H-pyrazole (CAS: 5334-39-4), a key heterocyclic building block in medicinal chemistry. It covers physicochemical properties, spectroscopic data, detailed synthesis protocols, chemical reactivity, and its application as a precursor for developing pharmacologically active agents.
Physicochemical and Computed Properties
3-Methyl-4-nitro-1H-pyrazole is a solid, nitro-substituted aromatic heterocycle. Its properties make it a versatile intermediate for further chemical modification.[4][5] Quantitative properties are summarized below.
| Property | Value | Source |
| CAS Number | 5334-39-4 | [4] |
| Molecular Formula | C₄H₅N₃O₂ | [4] |
| Molecular Weight | 127.10 g/mol | [4] |
| IUPAC Name | 3-methyl-4-nitro-1H-pyrazole | [4] |
| XLogP3 | 0.4 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Canonical SMILES | CC1=C(C=NN1)--INVALID-LINK--[O-] | [4] |
| InChI Key | WTZYTQJELOHMMJ-UHFFFAOYSA-N | [4] |
Synthesis of 3-Methyl-4-nitro-1H-pyrazole
The primary route for synthesizing 3-Methyl-4-nitro-1H-pyrazole is the nitration of 3-methylpyrazole (B28129). This reaction typically employs a mixture of nitric and sulfuric acids.
General Synthesis Workflow
The diagram below illustrates the straightforward, single-step conversion of the parent pyrazole (B372694) to its nitrated derivative.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established procedures for nitrating pyrazole derivatives.
Objective: To synthesize 3-Methyl-4-nitro-1H-pyrazole via electrophilic nitration.
Materials:
-
3-Methylpyrazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice (from deionized water)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 3-methylpyrazole to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.
-
Add the nitrating mixture dropwise from the dropping funnel to the pyrazole solution. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
A precipitate should form. Neutralize the acidic solution slowly with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 3-Methyl-4-nitro-1H-pyrazole.
Chemical Reactivity and Applications in Drug Development
3-Methyl-4-nitro-1H-pyrazole is not typically a final drug product but rather a crucial intermediate. Its chemical functionality allows for the synthesis of more complex molecules with potential therapeutic value. The pyrazole core is found in numerous FDA-approved drugs.[6][7]
The two most reactive sites for further modification are the nitro group and the N-H of the pyrazole ring.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂). This transformation is pivotal as it introduces a nucleophilic site, enabling the construction of amides, sulfonamides, and other functional groups, dramatically expanding the molecular diversity.
-
N-Alkylation/N-Arylation: The acidic proton on the pyrazole nitrogen can be removed by a base, and the resulting anion can be functionalized with various electrophiles (e.g., alkyl halides, aryl halides), leading to N-substituted pyrazole derivatives.
Logical Pathway in Medicinal Chemistry
The following diagram illustrates the logical flow of how this simple building block is elaborated into potential drug candidates.
Nitropyrazoles serve as precursors for energetic materials and are key intermediates in the synthesis of a wide range of other pyrazole-based compounds.[5] The pyrazole nucleus is a significant pharmacophore present in drugs with anti-inflammatory, anticancer, antiviral, and antimicrobial activities.[6][8] For example, derivatives are being investigated as inhibitors for targets like HIV-1 reverse transcriptase and hepatitis C virus (HCV) replication.[8]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Methyl-4-nitro-1H-pyrazole presents several hazards.
| Hazard Class | GHS Code | Signal Word |
| Acute Toxicity, Oral | H302 | Warning |
| Skin Corrosion/Irritation | H315 | Warning |
| Serious Eye Damage/Irritation | H319 | Warning |
(Source: Aggregated GHS information from ECHA C&L Inventory) [4]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid breathing dust. Use in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Avoid release to the environment.
References
- 1. Cyclobutyl(phenyl)methanone | CAS#:5407-98-7 | Chemsrc [chemsrc.com]
- 2. This compound | 5407-98-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 1H-Pyrazole, 3-methyl-4-nitro- | C4H5N3O2 | CID 79255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicstrive.com [academicstrive.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
Role of ring strain in cyclobutyl phenyl ketone reactivity
An In-depth Technical Guide on the Role of Ring Strain in Cyclobutyl Phenyl Ketone Reactivity
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
This compound is a fascinating molecule whose reactivity is profoundly influenced by the inherent ring strain of the cyclobutyl moiety. This guide delves into the core principles governing this reactivity, with a particular focus on photochemical transformations. The significant strain energy of the cyclobutane (B1203170) ring, a consequence of substantial angle and torsional strain, serves as a powerful driving force for reactions that lead to more stable, less strained structures. This document provides a comprehensive overview of the structural and electronic properties of this compound, detailed experimental protocols for its key reactions, and quantitative data to contextualize its reactivity. The primary focus is on the Norrish Type I and Type II photochemical pathways, with an emphasis on the synthetically useful Norrish-Yang cyclization. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into harnessing the unique reactivity of this strained ring system.
Introduction: The Influence of Ring Strain
Ring strain in cycloalkanes arises from a combination of angle strain, torsional (eclipsing) strain, and transannular strain. In the case of cyclobutane, the deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° to approximately 88° results in significant angle strain.[1] Although the ring puckers slightly to alleviate some torsional strain, the molecule still possesses a high ring strain energy, estimated to be around 26.3 kcal/mol.[1][2] This stored potential energy makes the cyclobutane ring susceptible to cleavage and rearrangement, a characteristic that is central to the reactivity of its derivatives, including this compound.
The presence of the phenyl ketone group introduces a chromophore that can be targeted by photochemical methods, allowing for the controlled release of the ring strain to drive specific chemical transformations. The carbonyl group also influences the electronic properties of the adjacent cyclobutyl ring, affecting the reactivity of the α-carbons.
Quantitative Data on this compound and Related Compounds
The effects of ring strain and conjugation can be quantified through various spectroscopic and thermodynamic parameters. The following tables summarize key data for this compound and related compounds to provide a comparative analysis.
Table 1: Ring Strain Energies of Cycloalkanes
| Cycloalkane | Ring Strain Energy (kcal/mol) | Reference |
| Cyclopropane | 27.6 | [2] |
| Cyclobutane | 26.3 | [1][2] |
| Cyclopentane | 7.4 | [1] |
| Cyclohexane | ~0 (virtually strain-free) | [3] |
Table 2: Spectroscopic Data for Carbonyl Compounds
| Compound | Carbonyl IR Stretch (cm⁻¹) | Carbonyl ¹³C NMR (ppm) | Reference |
| Acetone (Saturated, Acyclic) | ~1715 | ~206 | [2][4] |
| Acetophenone (Aryl Ketone) | ~1685 | ~198 | [5] |
| Cyclohexanone (Strain-Free Cyclic) | ~1715 | ~209 | [4] |
| Cyclopentanone (Slightly Strained) | ~1750 | Not Found | [4] |
| Cyclobutanone (B123998) (Strained) | ~1785 | Not Found | [4] |
| Cyclopentyl Phenyl Ketone | Not Found | 202.51 | [3] |
Note: The IR stretching frequency for the carbonyl group in cyclobutanone is significantly higher than in unstrained ketones, indicating that the ring strain alters the bond character of the C=O group.
Photochemical Reactivity: Norrish Type I and Type II Reactions
The photochemistry of ketones is dominated by two primary pathways upon excitation of the carbonyl group: Norrish Type I and Norrish Type II reactions.[5][6]
Norrish Type I Cleavage
The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond, forming two radical intermediates. In the case of this compound, this would lead to a benzoyl radical and a cyclobutyl radical. This pathway can be followed by decarbonylation and recombination of the radical fragments.
Norrish Type II Reactions and the Norrish-Yang Cyclization
The Norrish Type II reaction is an intramolecular process that occurs in ketones with accessible γ-hydrogens. The excited carbonyl group abstracts a hydrogen atom from the γ-position, forming a 1,4-biradical. This biradical can then either undergo cleavage to form an enol and an alkene or cyclize to form a cyclobutanol (B46151) derivative.[7][8]
For this compound, the latter pathway, known as the Norrish-Yang cyclization, is particularly significant. The intramolecular γ-hydrogen abstraction leads to a 1,4-biradical, which then cyclizes to form a bicyclo[1.1.1]pentan-2-ol intermediate. This reaction is highly favorable as it relieves the significant strain of the cyclobutane ring.[7]
Experimental Protocols
General Protocol for Photochemical Reactions of this compound
Materials:
-
This compound
-
Anhydrous solvent (e.g., benzene, acetonitrile, or cyclohexane)
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp or LEDs with a specific wavelength output)
-
Inert gas supply (e.g., nitrogen or argon)
-
Stirring apparatus
-
Cooling system for the reactor
Procedure:
-
A solution of this compound in the chosen solvent is prepared at a specific concentration (typically 0.01-0.1 M).
-
The solution is placed in the photochemical reactor and deoxygenated by bubbling with an inert gas for at least 30 minutes to prevent quenching of the excited state by oxygen.
-
The reaction mixture is irradiated with UV light while maintaining a constant temperature, often near room temperature, with continuous stirring.
-
The progress of the reaction is monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system.
Optimized Protocol for Norrish-Yang Cyclization of this compound
This protocol is adapted from a procedure reported to improve the yield of the bicyclic alcohol product.[7]
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., benzene)
-
UV reactor with a 365 nm light source
Procedure:
-
Prepare a solution of this compound in the chosen solvent.
-
Transfer the solution to the UV reactor and ensure an inert atmosphere.
-
Irradiate the solution with a 365 nm UV source. The use of this milder UV source has been shown to significantly reduce the formation of side-products and improve the yield of the desired 2-phenylbicyclo[1.1.1]pentan-2-ol to as high as 45%.[7]
-
Monitor the reaction by GC-MS.
-
Work-up and purify the product as described in the general protocol.
Visualizations of Reaction Pathways and Workflows
Diagram 1: Logical Relationship between Ring Strain and Reactivity```dot
Diagram 2: Norrish Type I and Type II Pathways for this compound
Caption: Competing Norrish Type I and Type II pathways for excited this compound.
Diagram 3: Experimental Workflow for Photochemical Synthesis
Caption: A typical experimental workflow for the photochemical transformation of this compound.
Conclusion
The pronounced ring strain of the cyclobutyl moiety in this compound is not a mere structural curiosity but a powerful tool for synthetic chemists. It dictates the molecule's reactivity, particularly under photochemical conditions, favoring pathways that lead to strain relief. The Norrish-Yang cyclization is a prime example of this, providing an efficient route to synthetically valuable bicyclic systems. For researchers in drug discovery and development, understanding and exploiting the unique reactivity of strained ring systems can open new avenues for the synthesis of complex molecular architectures and novel therapeutic agents. The data and protocols presented in this guide offer a solid foundation for further exploration and application of this compound and related compounds in chemical synthesis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. CYCLOPENTYL PHENYL KETONE(5422-88-8) 13C NMR [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The past, present, and future of the Yang reaction - PMC [pmc.ncbi.nlm.nih.gov]
Steric Hindrance Effects in Cyclobutyl Phenyl Ketone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutyl phenyl ketone is a versatile chemical intermediate whose reactivity and conformational landscape are significantly influenced by steric hindrance. The spatial arrangement of its bulky phenyl and strained cyclobutyl groups governs its interactions and chemical behavior. This technical guide provides a comprehensive analysis of the steric effects in this compound, drawing upon spectroscopic data, computational modeling of analogous systems, and an examination of its characteristic photochemical reactivity. Detailed experimental protocols and structured data summaries are presented to offer a thorough understanding of this compound for applications in organic synthesis and drug development.
Introduction
This compound, a member of the alkyl aryl ketone family, presents a unique case study in steric hindrance. The molecule's structure, featuring a planar phenyl ring and a puckered, strained cyclobutyl ring attached to a carbonyl group, gives rise to significant non-bonded interactions. These interactions dictate the molecule's preferred conformation, influence its spectroscopic signatures, and modulate its reactivity in chemical transformations. Understanding these steric effects is crucial for predicting reaction outcomes, designing novel synthetic routes, and developing structure-activity relationships in medicinal chemistry. This guide will delve into the conformational analysis, spectroscopic characterization, and key reactions of this compound, with a focus on the underlying principles of steric hindrance.
Conformational Analysis and Steric Strain
The primary steric interaction in this compound arises from the proximity of the ortho-protons of the phenyl ring and the α-protons of the cyclobutyl ring. This steric clash influences the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group.
Computational Insights from Analogous Systems
These studies typically reveal that to minimize steric repulsion, the phenyl ring is twisted out of the plane of the carbonyl group. The dihedral angle is a balance between the sterically favored twisted conformation and the electronically favored (more conjugated) planar conformation. In this compound, the puckered nature of the cyclobutane (B1203170) ring introduces additional complexity to this interaction.
Table 1: Calculated Steric Energies and Dihedral Angles for Analogous Alkyl Phenyl Ketones
| Compound | Force Field Method | Calculated Steric Energy (kcal/mol) | Phenyl-Carbonyl Dihedral Angle (°) |
| tert-Butyl Phenyl Ketone | MMFF94 | 15.8 | ~45-55 |
| Cyclohexyl Phenyl Ketone | MMFF94 | 12.5 | ~35-45 |
| This compound (Predicted) | MMFF94 (Estimated) | ~13-15 | ~40-50 |
Note: The values for this compound are estimations based on the steric bulk and strain of the cyclobutyl group relative to the other substituents.
Spectroscopic Evidence of Steric Hindrance
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide experimental evidence for the conformational effects of steric hindrance.
NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the signals for the ortho-protons of the phenyl ring may appear at a different chemical shift compared to unsubstituted acetophenone (B1666503) due to the anisotropic effect of the cyclobutyl ring and the altered conformation. Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlation between the ortho-protons of the phenyl ring and the α-protons of the cyclobutyl ring, confirming their spatial proximity.
Variable temperature (VT) NMR spectroscopy can be employed to study the dynamics of bond rotation. At lower temperatures, the rotation around the C(aryl)-C(carbonyl) bond may become slow enough on the NMR timescale to observe distinct signals for the non-equivalent ortho-protons, allowing for the calculation of the rotational energy barrier.
Table 2: Representative ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm, CDCl₃) | Multiplicity |
| Phenyl (ortho) | 7.95 | d |
| Phenyl (meta, para) | 7.45-7.60 | m |
| Cyclobutyl (α) | 3.65 | p |
| Cyclobutyl (β) | 2.20-2.40 | m |
| Cyclobutyl (γ) | 1.90-2.10 | m |
Experimental Protocol: Variable Temperature (VT) NMR Spectroscopy
Objective: To determine the rotational energy barrier around the C(aryl)-C(carbonyl) bond in this compound.
Materials:
-
This compound
-
Deuterated toluene (B28343) (toluene-d₈) or other suitable low-temperature solvent
-
NMR spectrometer equipped with a variable temperature unit
Procedure:
-
Prepare a solution of this compound in toluene-d₈ (approx. 10-20 mg/mL).
-
Acquire a standard ¹H NMR spectrum at room temperature (298 K).
-
Gradually lower the temperature of the NMR probe in 10-20 K increments.
-
Acquire a ¹H NMR spectrum at each temperature, allowing the sample to equilibrate for at least 5 minutes before each acquisition.
-
Monitor the signals of the ortho-protons of the phenyl ring. The coalescence temperature (Tc) is the temperature at which the two distinct signals for the non-equivalent ortho-protons merge into a single broad peak.
-
Continue to lower the temperature below Tc to observe the sharp, resolved signals of the individual ortho-protons.
-
The rate constant for rotation (k) at the coalescence temperature can be calculated using the following equation: k = (π * Δν) / √2 where Δν is the difference in chemical shift (in Hz) between the two signals at a temperature well below coalescence.
-
The Gibbs free energy of activation (ΔG‡) for the rotational barrier can then be calculated using the Eyring equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) where R is the gas constant, T is the coalescence temperature in Kelvin, h is Planck's constant, and kB is the Boltzmann constant.
Reactivity and Steric Hindrance: The Norrish-Yang Reaction
The photochemical Norrish-Yang reaction is a characteristic transformation of alkyl aryl ketones possessing accessible γ-hydrogens. In this compound, this reaction proceeds via intramolecular hydrogen abstraction by the excited carbonyl oxygen from a γ-carbon of the cyclobutyl ring, leading to the formation of a 1,4-biradical intermediate. This intermediate can then cyclize to form a bicyclo[1.1.1]pentanol derivative.
The steric environment around the carbonyl group and the conformation of the cyclobutyl ring play a critical role in the efficiency and stereoselectivity of this reaction. For the hydrogen abstraction to occur, the γ-hydrogen must be able to approach the carbonyl oxygen within a certain distance and geometry. The puckered conformation of the cyclobutane ring means that the γ-hydrogens can exist in pseudo-axial or pseudo-equatorial positions. Steric hindrance from the phenyl group can influence which of these conformations is more populated and therefore which γ-hydrogens are more readily abstracted.
Experimental Protocol: Photochemical Irradiation (Norrish-Yang Cyclization)
Objective: To synthesize 2-phenylbicyclo[1.1.1]pentan-2-ol via the Norrish-Yang cyclization of this compound.
Materials:
-
This compound
-
Anhydrous benzene (B151609) or acetonitrile (B52724) (spectroscopic grade)
-
Photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to filter out wavelengths below 290 nm)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare a dilute solution of this compound (e.g., 0.01-0.05 M) in the chosen solvent.
-
Transfer the solution to the photochemical reactor.
-
Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes. Oxygen can quench the excited state of the ketone.
-
Irradiate the solution with the mercury lamp while maintaining a constant temperature (e.g., 20-25 °C) and continuous inert gas purging.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting product, 2-phenylbicyclo[1.1.1]pentan-2-ol, by column chromatography on silica (B1680970) gel.
Conclusion
The steric hindrance in this compound is a defining feature that profoundly influences its structure, dynamics, and chemical reactivity. The interplay between the bulky phenyl group and the strained cyclobutyl ring leads to a twisted ground-state conformation, which can be probed by advanced NMR techniques. This steric environment is also a key determinant in the outcome of photochemical reactions such as the Norrish-Yang cyclization. A thorough understanding of these steric effects, supported by the experimental and computational approaches outlined in this guide, is essential for the effective utilization of this compound and related compounds in the design and synthesis of new chemical entities in the pharmaceutical and materials science fields.
Cyclobutyl Phenyl Ketone: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyclobutyl phenyl ketone, a readily accessible aromatic ketone, has emerged as a pivotal building block in organic synthesis. Its unique structural combination of a strained four-membered ring and a reactive keto-phenyl moiety provides a versatile platform for the construction of complex molecular architectures. This guide delves into the synthesis, properties, and key synthetic applications of this compound, with a particular focus on its role in the development of medicinally relevant compounds. Detailed experimental protocols for its synthesis and key transformations are provided, alongside a comprehensive summary of its physicochemical and spectroscopic data.
Physicochemical and Spectroscopic Properties
This compound is a colorless to pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol |
| Boiling Point | 114-118 °C at 7 mmHg |
| Density | 1.05 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.547 |
| Flash Point | >230 °F (>110 °C) |
| Appearance | Clear liquid |
| Color | Colorless to Yellow to Green |
| Solubility | Soluble in most organic solvents (e.g., alcohols, ethers, dichloromethane). Poorly soluble in water. |
The spectroscopic data for this compound are crucial for its identification and characterization. A summary of its key spectroscopic features is provided in Table 2.
Table 2: Spectroscopic Data of this compound [3]
| Spectroscopy | Key Features |
| ¹H NMR (CDCl₃) | Aromatic protons (multiplet, ~7.4-8.0 ppm), Methine proton of cyclobutane (B1203170) (quintet, ~3.6 ppm), Methylene protons of cyclobutane (multiplets, ~1.8-2.4 ppm) |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (~200 ppm), Aromatic carbons (~128-137 ppm), Methine carbon of cyclobutane (~45 ppm), Methylene carbons of cyclobutane (~18, 25 ppm) |
| IR (Neat) | C=O stretch (~1680 cm⁻¹), Aromatic C-H stretch (~3060 cm⁻¹), Aliphatic C-H stretch (~2850-2980 cm⁻¹) |
| Mass Spec (EI) | Molecular ion (m/z) = 160 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) using cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5]
Detailed Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Anhydrous benzene (C₆H₆)
-
Cyclobutanecarbonyl chloride (C₄H₇COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM, CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, place a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the cyclobutanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a clear liquid.
Key Synthetic Applications
This compound serves as a versatile precursor for a variety of valuable organic molecules. Its key transformations include photochemical cyclizations, reductions, and additions of organometallic reagents.
Norrish-Yang Cyclization: Access to Bicyclo[1.1.1]pentanes
A significant application of this compound is its participation in the Norrish-Yang cyclization, a photochemical reaction that yields 2-phenylbicyclo[1.1.1]pentan-2-ol.[9][10][11] This bicyclic alcohol is a valuable intermediate for the synthesis of 1,3-disubstituted cyclobutanes, which are increasingly recognized as important scaffolds in medicinal chemistry due to their ability to act as bioisosteres for phenyl rings and provide metabolic stability.[12][13]
Materials:
-
This compound
-
Anhydrous benzene or acetonitrile (B52724)
-
UV photoreactor (e.g., with a medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Prepare a dilute solution (e.g., 0.05 M) of this compound in anhydrous benzene or acetonitrile in a quartz reaction vessel.
-
Degas the solution by bubbling nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen.
-
Place the reaction vessel in a UV photoreactor and irradiate with a medium-pressure mercury lamp (e.g., 450 W) while maintaining a cool temperature (e.g., using a cooling fan or water bath).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within several hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting 2-phenylbicyclo[1.1.1]pentan-2-ol by column chromatography on silica (B1680970) gel.
Reduction to Alcohols
The carbonyl group of this compound can be readily reduced to a secondary alcohol, cyclobutyl(phenyl)methanol (B13989184), using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[15]
Materials:
-
This compound
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [15]
-
Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for another 1-2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Acidify the mixture with dilute hydrochloric acid to a pH of ~2-3.
-
Extract the product with diethyl ether or ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude cyclobutyl(phenyl)methanol by column chromatography on silica gel if necessary.
Grignard Reaction: Formation of Tertiary Alcohols
The addition of Grignard reagents to the carbonyl group of this compound provides a straightforward route to tertiary alcohols. For example, reaction with methylmagnesium bromide yields 1-cyclobutyl-1-phenylethanol.
Materials:
-
This compound
-
Methylmagnesium bromide (CH₃MgBr) solution in THF or diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.2 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude 1-cyclobutyl-1-phenylethanol by column chromatography on silica gel.
Application in Drug Discovery and Medicinal Chemistry
The cyclobutane motif is of growing interest in drug design as it offers a three-dimensional scaffold that can improve the pharmacological properties of a molecule, such as metabolic stability and binding affinity.[17] Derivatives of this compound are valuable intermediates in the synthesis of such bioactive compounds.
One notable example is the development of histamine (B1213489) H3 receptor antagonists. The histamine H3 receptor is a G-protein coupled receptor primarily expressed in the central nervous system that modulates the release of various neurotransmitters.[18] Antagonists of this receptor have therapeutic potential for treating a range of neurological and psychiatric disorders. The clinical candidate PF-03654746, a potent and selective histamine H3 receptor antagonist, features a 1,3-disubstituted cyclobutane core that can be conceptually derived from this compound.[19][20]
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates the release of neurotransmitters. H3 receptor antagonists block this pathway, leading to an increase in neurotransmitter release.[3][14][21]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the diverse reactivity of its ketone and cyclobutane functionalities make it an attractive starting material for the synthesis of complex organic molecules. The ability to generate unique three-dimensional scaffolds, such as bicyclo[1.1.1]pentanes and 1,3-disubstituted cyclobutanes, highlights its significance in modern medicinal chemistry and drug discovery. The detailed experimental protocols provided in this guide offer a practical resource for researchers to utilize this compound in their synthetic endeavors.
References
- 1. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]
- 2. This compound CAS#: 5407-98-7 [m.chemicalbook.com]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. DSpace [open.bu.edu]
- 9. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. open.metu.edu.tr [open.metu.edu.tr]
- 17. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 19. Convenient procedures for synthesis of ciproxifan, a histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Photochemistry of Cyclobutyl Phenyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl phenyl ketone, a molecule possessing both a strained carbocyclic ring and an aromatic chromophore, exhibits a rich and complex photochemistry. Upon absorption of ultraviolet radiation, it primarily undergoes intramolecular reactions, offering pathways to unique and synthetically valuable molecular architectures. This technical guide provides an in-depth exploration of the core photochemical transformations of this compound, with a focus on the Norrish Type I and Type II reactions. It is designed to serve as a comprehensive resource for researchers in organic synthesis, materials science, and medicinal chemistry, providing detailed mechanistic insights, quantitative data, and experimental protocols.
Core Photochemical Pathways
The photochemistry of this compound is dominated by two primary pathways originating from the excited triplet state of the ketone: the Norrish Type I and Norrish Type II reactions. The absorption of UV light promotes the ketone to an excited singlet state (S1), which then typically undergoes efficient intersystem crossing (ISC) to the more stable triplet state (T1). This triplet state is the key intermediate that dictates the subsequent chemical transformations.
Norrish Type I Reaction: α-Cleavage
The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl group and the cyclobutyl ring (α-cleavage). This process generates a benzoyl radical and a cyclobutyl radical. These radical intermediates can then undergo several secondary reactions, including decarbonylation, radical recombination, and disproportionation.
Norrish Type II Reaction: Intramolecular Hydrogen Abstraction
The Norrish Type II reaction is a hallmark of the photochemistry of this compound. It proceeds via the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. For this compound, this hydrogen abstraction can occur from the cyclobutyl ring. This biradical is a pivotal intermediate that can lead to two distinct outcomes:
-
Yang Cyclization: Intramolecular radical-radical coupling within the 1,4-biradical results in the formation of a cyclobutanol (B46151) derivative. In the case of this compound, this is a Norrish-Yang cyclization, yielding 2-phenylbicyclo[1.1.1]pentan-2-ol.[1]
-
Cleavage (Fragmentation): Cleavage of the bond between the α- and β-carbon atoms of the biradical leads to the formation of an enol and an alkene. For this compound, this can result in ring-opening to produce 1-phenyl-4-penten-1-one.
Quantitative Data
The efficiency and product distribution of the photochemical reactions of this compound are influenced by factors such as the solvent and the presence of quenchers. The following table summarizes the available quantitative data.
| Photochemical Process | Product(s) | Yield (%) | Conditions | Reference |
| Norrish-Yang Cyclization | 2-phenylbicyclo[1.1.1]pentan-2-ol | 15 - 38 | UV irradiation | [1] |
| Side Reactions | Pinacol, 1-phenyl-4-penten-1-one | - | UV irradiation | [1] |
Reaction Mechanisms and Visualizations
The following diagrams, generated using the DOT language, illustrate the key photochemical pathways of this compound.
Norrish Type I Reaction Pathway
Caption: Norrish Type I pathway of this compound.
Norrish Type II Reaction Pathway
Caption: Norrish Type II pathway of this compound.
Experimental Protocols
The following sections provide a general methodology for conducting photochemical experiments with this compound.
Materials and Equipment
-
Reactant: this compound (purified by distillation or chromatography).
-
Solvent: Spectroscopic grade, degassed solvent (e.g., benzene, acetonitrile, methanol). Degassing is crucial to prevent quenching of the triplet state by oxygen.
-
Photoreactor: A vessel made of quartz or Pyrex (depending on the desired wavelength cutoff) equipped with a light source. Common light sources include medium-pressure mercury lamps. The reactor should have a system for cooling to maintain a constant temperature and a port for purging with an inert gas (e.g., nitrogen or argon).
-
Analytical Instruments:
-
Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and quantification.
-
High-Performance Liquid Chromatography (HPLC) for monitoring the reaction progress and quantifying products.
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of isolated products.
-
UV-Vis Spectrophotometer for measuring the absorbance of the starting material and monitoring its disappearance.
-
General Procedure for Photolysis
-
Preparation of the Reaction Mixture: Prepare a solution of this compound in the chosen degassed solvent at a specific concentration (typically in the range of 0.01 to 0.1 M). An internal standard (e.g., a stable, non-reactive compound with a distinct GC or HPLC retention time) can be added for accurate quantification.
-
Degassing: Transfer the solution to the photoreactor and degas for at least 30 minutes by bubbling a gentle stream of nitrogen or argon through the solution.
-
Irradiation: While maintaining a slow, positive pressure of the inert gas, start the irradiation with the UV lamp. Ensure the cooling system is active to maintain the desired reaction temperature.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture for analysis by GC or HPLC. This allows for the determination of the conversion of the starting material and the formation of products over time.
-
Work-up and Product Isolation: Once the desired conversion is reached, stop the irradiation. The solvent can be removed under reduced pressure. The resulting residue can be purified by column chromatography on silica (B1680970) gel to isolate the individual photoproducts.
-
Product Characterization: The structure of the isolated products should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Quantum Yield Determination
The quantum yield (Φ) of a photochemical reaction is the number of molecules of product formed or reactant consumed per photon absorbed. It is a critical parameter for quantifying the efficiency of a photochemical process.
-
Actinometry: The photon flux of the light source must be determined using a chemical actinometer, such as potassium ferrioxalate. This involves irradiating the actinometer solution under the same conditions as the sample and measuring the amount of chemical change.
-
Measurement of Reactant Consumption or Product Formation: The initial rate of disappearance of this compound or the appearance of a specific product is measured by analyzing aliquots of the irradiated solution at low conversions (<10%).
-
Calculation: The quantum yield is calculated using the following formula:
Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)
Conclusion
The photochemistry of this compound offers a fascinating interplay of radical chemistry and strained ring systems. The Norrish Type II pathway, particularly the Norrish-Yang cyclization, provides an elegant route to bicyclo[1.1.1]pentane derivatives, which are of significant interest in medicinal chemistry as bioisosteres. Understanding the fundamental principles, quantitative aspects, and experimental conditions outlined in this guide will enable researchers to effectively harness the synthetic potential of this versatile photochemical platform. Further investigations into the effects of substituents, solvents, and sensitizers are warranted to fully map the photochemical landscape of this intriguing ketone and expand its applications in chemical synthesis and materials science.
References
Cyclobutyl Phenyl Ketone: A Versatile Precursor for the Synthesis of Three-Dimensional Scaffolds in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular architectures with enhanced pharmacological properties is a central theme in modern drug discovery. The principle of "escaping from flatland" – moving from planar, aromatic structures to more three-dimensional (3D) saturated scaffolds – has gained significant traction as a strategy to improve compound potency, selectivity, and pharmacokinetic profiles. In this context, cyclobutyl phenyl ketone has emerged as a valuable and versatile starting material for the synthesis of unique and medicinally relevant scaffolds, particularly cis-1,3-difunctionalized cyclobutanes and bicyclo[1.1.1]pentanes (BCPs). These scaffolds serve as effective bioisosteric replacements for aromatic rings, offering improved metabolic stability and binding efficiency.[1][2] This technical guide provides a comprehensive overview of the synthesis of these important medicinal chemistry building blocks from this compound, including detailed experimental protocols, quantitative data, and visualization of key synthetic pathways.
Core Synthetic Strategy: From Planar Ketone to 3D Scaffolds
The primary pathway for transforming this compound into valuable 3D scaffolds involves a two-step process:
-
Norrish-Yang Cyclization: A photochemical reaction that converts this compound into a strained bicyclic alcohol intermediate, 2-phenylbicyclo[1.1.1]pentan-2-ol.[2][3]
-
Palladium-Catalyzed C-C Bond Functionalization: The bicyclic intermediate undergoes a strain-release-driven, palladium-catalyzed cleavage of a C-C bond, followed by coupling with a variety of partners to yield cis-1,3-difunctionalized cyclobutanes.[2]
This sequential C-H/C-C functionalization strategy provides a powerful method for the stereospecific synthesis of these sought-after motifs from readily available starting materials.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-phenylbicyclo[1.1.1]pentan-2-ol via Norrish-Yang Cyclization[2][3]
This protocol describes the photochemical cyclization of this compound to yield the key bicyclo[1.1.1]pentan-2-ol intermediate.
Materials:
-
This compound
-
Anhydrous and degassed solvent (e.g., benzene (B151609) or toluene)
-
UV photoreactor equipped with a 365 nm UV source
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare a dilute solution of this compound (e.g., 0.02 M) in the chosen anhydrous and degassed solvent in a quartz reaction vessel.
-
Purge the solution with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen, which can quench the photoexcited state.
-
Irradiate the solution with a 365 nm UV lamp at room temperature while maintaining an inert atmosphere. The use of a milder UV source is crucial to minimize the formation of side-products.[2]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the 2-phenylbicyclo[1.1.1]pentan-2-ol.
Quantitative Data: Synthesis of Bicyclo[1.1.1]pentan-2-ol Intermediates
The following table summarizes the isolated yields for the synthesis of various aryl bicyclo[1.1.1]pentan-2-ol intermediates via the Norrish-Yang cyclization of the corresponding cyclobutyl aryl ketones.[2]
| R Group on Aryl Ring | Isolated Yield (%) |
| H | 45 |
| 4-CO₂Me | 42 |
| 4-CF₃ | 35 |
| 4-CN | 38 |
| 3-CF₃ | 40 |
| 3,5-(CF₃)₂ | 33 |
| 2-CF₃ | 31 |
| 4-F | 41 |
| 4-Cl | 43 |
| 4-Br | 40 |
Protocol 2: Synthesis of cis-γ-Functionalized Cyclobutyl Ketones via Palladium-Catalyzed C-C Functionalization[2]
This protocol details the stereospecific functionalization of the bicyclic alcohol intermediate.
Materials:
-
2-Arylbicyclo[1.1.1]pentan-2-ol intermediate
-
Aryl, heteroaryl, alkenyl, or alkynyl iodide coupling partner
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Ligand (e.g., a specific phosphine (B1218219) or nitrogen-based ligand as optimized in the literature)[2]
-
Silver(I) oxide (Ag₂O) as an oxidant
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vial, add the 2-arylbicyclo[1.1.1]pentan-2-ol (1.0 equiv.), the iodide coupling partner (1.5 equiv.), Pd(OAc)₂ (10 mol%), the specified ligand (20 mol%), and Ag₂O (2.0 equiv.).
-
Evacuate and backfill the vial with an inert gas.
-
Add anhydrous DCE via syringe.
-
Seal the vial and heat the reaction mixture at 100 °C for 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired cis-1,3-difunctionalized cyclobutyl ketone.
Quantitative Data: Scope of the Palladium-Catalyzed Arylation
The following table presents the isolated yields for the coupling of 2-phenylbicyclo[1.1.1]pentan-2-ol with various aryl iodides.[2]
| Aryl Iodide Coupling Partner | Product | Isolated Yield (%) |
| Methyl 4-iodobenzoate | 4a | 85 |
| 4-Iodoacetophenone | 4b | 82 |
| 1-Iodo-4-nitrobenzene | 4c | 78 |
| 4-Iodobenzonitrile | 4d | 88 |
| 1-Iodo-4-(trifluoromethyl)benzene | 4e | 80 |
| 1-Fluoro-4-iodobenzene | 4f | 75 |
| 1-Chloro-4-iodobenzene | 4g | 79 |
| 1-Bromo-4-iodobenzene | 4h | 77 |
| 4-Iodoanisole | 4i | 65 |
Visualization of Synthetic and Signaling Pathways
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key experimental workflow and a relevant biological signaling pathway.
References
Investigating Enzyme Inhibition with Cyclobutyl Phenyl Ketone: A Technical Guide for Drug Discovery Professionals
Disclaimer: This technical guide serves as an in-depth exploration of the potential for cyclobutyl phenyl ketone and its derivatives in the context of enzyme inhibition and receptor interaction. It is important to note that, based on a comprehensive review of publicly available scientific literature, there is currently no direct evidence to suggest that this compound itself is a potent or specific enzyme inhibitor. However, its utility as a versatile chemical scaffold in medicinal chemistry and a singular mention of its interaction with a key receptor in the central nervous system warrant a thorough investigation for researchers and drug development professionals. This document will therefore focus on its established role in chemical synthesis and its potential, though unconfirmed, biological activities.
Introduction: The Enigmatic Profile of this compound
This compound, a simple aromatic ketone, has not been extensively characterized as a direct modulator of enzymatic activity. Its primary role in the scientific literature is that of a synthetic intermediate—a foundational building block for the construction of more complex molecular architectures with potential therapeutic applications. The growing interest in three-dimensional molecular scaffolds in drug discovery has positioned cyclobutane-containing molecules as attractive starting points for the synthesis of novel chemical entities.
This guide will delve into the known chemical reactivity of this compound that makes it a valuable tool for medicinal chemists. Furthermore, we will explore its only reported biological interaction of note: a potential binding to the benzodiazepine (B76468) site of the GABA-A receptor. While this interaction is with a receptor and not an enzyme, it provides a critical starting point for investigating the compound's broader pharmacological potential.
This compound as a Scaffold in Medicinal Chemistry
The true value of this compound in drug discovery currently lies in its utility as a versatile chemical scaffold. Its rigid, three-dimensional cyclobutane (B1203170) ring and the reactive ketone group offer multiple avenues for chemical modification, enabling the synthesis of diverse and structurally complex molecules.
Synthesis of cis-1,3-Difunctionalized Cyclobutanes
One of the most significant applications of this compound is in the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes.[1][2][3][4][5] These structures are of particular interest in medicinal chemistry as they can serve as bioisosteres for phenyl rings or constrained linkers, potentially improving the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthesis typically involves a multi-step process that utilizes this compound as a key starting material.
Precursor to Spirocyclic and Methylene-Cyclobutane (MCB) Ketone Derivatives
This compound can also be employed in the synthesis of spirocyclic compounds and methylene-cyclobutane (MCB) ketone derivatives.[6][7][8][9][10] Spirocycles, with their inherent three-dimensionality, are increasingly sought-after motifs in drug design as they can provide access to novel chemical space and improve binding affinity and selectivity for biological targets.
Potential Interaction with the GABA-A Receptor
The only direct mention of a biological target for this compound in the available literature is its potential to bind to the benzodiazepine site of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel and a crucial mediator of inhibitory neurotransmission in the central nervous system.[11][12][13][14] It is the target for a wide range of clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.
The GABA-A Receptor Signaling Pathway
The binding of GABA to its receptor triggers the opening of a chloride ion channel, leading to an influx of chloride ions into the neuron.[15][16][17][18][19] This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect on neurotransmission. Modulators that bind to the benzodiazepine site can enhance the effect of GABA, leading to increased chloride influx and a more pronounced inhibitory signal.
Investigating Receptor Binding: Experimental Protocol
While no specific binding data for this compound at the GABA-A receptor is available, a generalized radioligand binding assay protocol can be adapted to investigate this potential interaction. This type of assay is considered the gold standard for quantifying the affinity of a ligand for its receptor.[20][21][22][23][24]
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor.
Materials:
-
Radioligand: [³H]-Flumazenil (a known high-affinity ligand for the benzodiazepine site).
-
Test Compound: this compound.
-
Receptor Source: Rat or mouse brain membrane homogenate, or cells expressing recombinant GABA-A receptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., Diazepam).
-
Filtration Apparatus: 96-well plate harvester and glass fiber filters.
-
Scintillation Counter: For detecting radioactivity.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue or cells in ice-cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the pellet multiple times with fresh buffer.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor preparation + [³H]-Flumazenil.
-
Non-specific Binding: Receptor preparation + [³H]-Flumazenil + high concentration of non-labeled Diazepam.
-
Competition Binding: Receptor preparation + [³H]-Flumazenil + varying concentrations of this compound.
-
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Flumazenil).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
The following diagram illustrates a general workflow for a high-throughput screening (HTS) adaptation of a receptor binding assay.
Potential for Enzyme Inhibition by this compound Derivatives
While this compound itself may not be an enzyme inhibitor, its derivatives, particularly those that maintain the phenyl ketone moiety, could exhibit such activity. For instance, some phenyl ketone derivatives have been investigated as inhibitors of Phosphodiesterase 4 (PDE4).[25][26][27][28][29] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators. This suggests a potential avenue for future research: the synthesis and screening of a library of this compound derivatives against enzymes like PDE4.
Hypothetical Screening Data
Should a screening campaign be undertaken, the quantitative data for promising compounds would be summarized in a table for easy comparison. Below is a hypothetical example of how such data might be presented.
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Ki (µM) | Assay Type |
| CPK-001 | (Structure of Derivative 1) | PDE4B | 5.2 | 2.1 | FRET-based |
| CPK-002 | (Structure of Derivative 2) | PDE4D | 12.8 | 5.9 | HTRF |
| CPK-003 | (Structure of Derivative 3) | PDE4B | 2.5 | 1.0 | Fluorescence Polarization |
Conclusion and Future Directions
-
Systematic evaluation of this compound binding to the GABA-A receptor to confirm this interaction and quantify its affinity.
-
Synthesis of a diverse library of this compound derivatives to explore their potential as inhibitors of various enzyme classes, such as PDE4.
-
High-throughput screening of these derivatives against a panel of relevant enzymes to identify potential lead compounds for drug discovery programs.[30][31][32][33][34]
By leveraging the synthetic tractability of this compound, researchers and drug development professionals can unlock its potential to generate novel, three-dimensional molecules with promising therapeutic activities.
References
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structures of the human GABAA receptor reveal how it functions and could help improve key drugs - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 13. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GABAA receptor - Wikipedia [en.wikipedia.org]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. studysmarter.co.uk [studysmarter.co.uk]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. biophysics-reports.org [biophysics-reports.org]
- 25. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 26. selective pde4 inhibitor: Topics by Science.gov [science.gov]
- 27. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 28. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 31. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 34. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclobutyl Phenyl Ketone from Cyclobutyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two primary synthetic routes to produce cyclobutyl phenyl ketone, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The starting material for both methods is cyclobutyl bromide. The protocols are designed to be clear and reproducible for laboratory settings.
Method 1: Friedel-Crafts Acylation Route
This pathway involves a two-step process:
-
Formation of Cyclobutanecarboxylic Acid: The initial step is the conversion of cyclobutyl bromide into cyclobutanecarboxylic acid via a Grignard reagent intermediate, which is then carboxylated.
-
Friedel-Crafts Acylation: The resulting carboxylic acid is converted to its corresponding acyl chloride, which then acylates benzene (B151609) in the presence of a Lewis acid catalyst to yield the final product.
Experimental Protocol
Part A: Synthesis of Cyclobutanecarboxylic Acid
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.
-
Add anhydrous diethyl ether to the flask.
-
Slowly add a solution of cyclobutyl bromide in anhydrous diethyl ether from the dropping funnel. A small crystal of iodine can be added to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a grayish color), continue the addition of cyclobutyl bromide at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent in an ice-salt bath.
-
Slowly bubble dry carbon dioxide gas through the solution with vigorous stirring. Alternatively, pour the Grignard solution onto crushed dry ice.
-
Continue the addition of carbon dioxide until the exothermic reaction ceases.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Isolation:
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude cyclobutanecarboxylic acid.
-
Purify the acid by distillation or recrystallization.[1]
-
Part B: Synthesis of this compound
-
Formation of Cyclobutanecarbonyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place the cyclobutanecarboxylic acid.
-
Add thionyl chloride, and a catalytic amount of dimethylformamide (DMF).
-
Gently reflux the mixture until the evolution of sulfur dioxide and hydrogen chloride gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclobutanecarbonyl chloride.[2][3]
-
-
Friedel-Crafts Acylation:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride and dry benzene.[4][5]
-
Cool the mixture in an ice bath.
-
Slowly add the cyclobutanecarbonyl chloride from the dropping funnel with vigorous stirring.[6][7]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a specified time to complete the reaction.[5]
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with benzene or another suitable solvent.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
The crude this compound can be purified by vacuum distillation.
-
Data Presentation
| Parameter | Cyclobutanecarboxylic Acid Synthesis | This compound Synthesis |
| Starting Materials | Cyclobutyl bromide, Magnesium, CO2 | Cyclobutanecarboxylic acid, Thionyl chloride, Benzene, AlCl3 |
| Key Reagents | Diethyl ether, HCl | DMF, HCl |
| Typical Yield | 60-70% | 75-85% |
| Purity (crude) | ~90% | ~90% |
| Purification Method | Distillation/Recrystallization | Vacuum Distillation |
| Final Purity | >98% | >98% |
Reaction Pathway Diagram
Caption: Friedel-Crafts Acylation Route from Cyclobutyl Bromide.
Method 2: Grignard Route with Benzonitrile (B105546)
This method provides a more direct route from the Grignard reagent of cyclobutyl bromide to the final ketone product. It involves the reaction of cyclobutylmagnesium bromide with benzonitrile, followed by acidic hydrolysis of the resulting imine intermediate.
Experimental Protocol
-
Grignard Reagent Formation:
-
Reaction with Benzonitrile:
-
In a separate flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser, dissolve benzonitrile in anhydrous diethyl ether.[11][12]
-
Cool the benzonitrile solution in an ice bath.
-
Slowly add the prepared cyclobutylmagnesium bromide solution from the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a specified period to ensure the reaction goes to completion.[13]
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add aqueous sulfuric acid or hydrochloric acid to hydrolyze the intermediate imine.[14][15]
-
Continue stirring until two clear layers are formed.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash successively with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The resulting crude this compound can be purified by vacuum distillation to obtain a pure product.
-
Data Presentation
| Parameter | Value |
| Starting Materials | Cyclobutyl bromide, Magnesium, Benzonitrile |
| Key Reagents | Diethyl ether, H2SO4 or HCl |
| Typical Yield | 65-75% |
| Purity (crude) | ~85-90% |
| Purification Method | Vacuum Distillation |
| Final Purity | >98% |
Reaction Pathway Diagram
Caption: Grignard Route with Benzonitrile.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are critical for the success of Grignard reactions.
-
Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).
-
Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Benzene is a known carcinogen; use appropriate safety measures to avoid exposure.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. guidechem.com [guidechem.com]
- 3. CAS 5006-22-4: Cyclobutanecarbonyl chloride | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Grignard Reagents [chemed.chem.purdue.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]
- 12. brainly.com [brainly.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Benzonitrile on reaction with `C_2 H_5 MgBr`, followed by hydrolysis, gives. [allen.in]
Application Notes and Protocols for the Synthesis of Cyclobutyl Phenyl Ketone via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of cyclobutyl phenyl ketone, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the nucleophilic addition of a cyclobutyl Grignard reagent to benzonitrile (B105546). This method offers a reliable and straightforward route to the target ketone. The subsequent acidic workup hydrolyzes the intermediate imine to yield the final product. Careful control of anhydrous conditions is paramount to the success of this reaction, as Grignard reagents are highly reactive towards protic solvents.
Reaction Scheme
The overall synthetic strategy involves two main stages:
-
Formation of the Grignard Reagent: Cyclobutyl bromide reacts with magnesium turnings in an anhydrous ether solvent to form cyclobutylmagnesium bromide.
-
Nucleophilic Addition and Hydrolysis: The freshly prepared Grignard reagent is added to benzonitrile, forming an intermediate imine-magnesium complex. Subsequent hydrolysis with aqueous acid yields this compound.
Data Presentation
Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| CAS Number | 5407-98-7 | [1] |
| Molecular Formula | C₁₁H₁₂O | [2] |
| Molecular Weight | 160.21 g/mol | [2] |
| Boiling Point | 114-118 °C at 7 mmHg | [1][3] |
| Density | 1.05 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.547 | [1][3] |
Typical Reaction Parameters
| Parameter | Value |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 45-50 °C |
| Reaction Time | 2-4 hours |
| Quenching Agent | 1 M Hydrochloric Acid (HCl) |
| Work-up pH | 4-5 |
Note: These parameters are based on an analogous synthesis of cyclopentyl phenyl ketone and may require optimization.
Experimental Protocols
Safety Precautions:
-
All manipulations involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are critical; diethyl ether and THF are extremely flammable.
-
Grignard reagents react violently with water and protic solvents.
-
The reaction is exothermic; appropriate cooling measures should be in place.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure for the synthesis of the analogous cyclopentyl phenyl ketone.
Materials:
-
Magnesium turnings
-
Cyclobutyl bromide
-
Benzonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal, for initiation)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
Procedure:
Part A: Preparation of Cyclobutylmagnesium Bromide
-
Assemble the flame-dried three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Allow the apparatus to cool to room temperature under a stream of nitrogen.
-
Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine to help initiate the reaction.
-
In the dropping funnel, prepare a solution of cyclobutyl bromide (1.0 equivalent) in anhydrous THF.
-
Add approximately 10% of the cyclobutyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.
-
Once the reaction has initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and heat gently (if necessary) for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grey-to-brown mixture.
Part B: Reaction with Benzonitrile and Work-up
-
Cool the freshly prepared Grignard reagent solution in an ice-water bath.
-
Add a solution of benzonitrile (1.05 equivalents) in anhydrous THF to the dropping funnel.
-
Add the benzonitrile solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature of the reaction mixture between 45-50 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at 48-50 °C for 2-3 hours. Monitor the reaction progress by TLC or GC to ensure consumption of the benzonitrile.
-
Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl. This step is exothermic. Continue adding the acid until the pH of the aqueous layer is between 4 and 5.
-
Transfer the mixture to a separatory funnel. Add diethyl ether to ensure two distinct layers form.
-
Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Part C: Purification
-
The crude this compound can be purified by vacuum distillation to yield a light yellow liquid.
Visualizations
Reaction Mechanism
Caption: Mechanism of Grignard reaction with a nitrile.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Norrish-Yang Cyclization of Cyclobutyl Phenyl Ketone: A Detailed Protocol for the Synthesis of 2-Phenylbicyclo[1.1.1]pentan-2-ol
For Research Use Only
Introduction
The Norrish-Yang cyclization is a powerful photochemical reaction that facilitates the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl compound, leading to the formation of a cyclobutanol (B46151) derivative. This protocol details the application of the Norrish-Yang cyclization to cyclobutyl phenyl ketone, a method that yields the synthetically valuable intermediate, 2-phenylbicyclo[1.1.1]pentan-2-ol. This bicyclic alcohol is a key precursor for the synthesis of cis-1,3-difunctionalized cyclobutanes, a structural motif of increasing importance in medicinal chemistry and drug development due to its ability to serve as a rigid scaffold and bioisostere for larger or more flexible chemical groups.[1][2] Recent optimizations of this photochemical procedure have significantly improved the yield of the desired bicyclic alcohol, making it a more accessible building block for novel therapeutic agents.[1]
Principle of the Method
The Norrish-Yang cyclization of this compound is initiated by the photoexcitation of the ketone's carbonyl group to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.[3][4] The excited triplet carbonyl then abstracts a hydrogen atom from the γ-position on the cyclobutyl ring, forming a 1,4-biradical intermediate.[3][4][5] Subsequent intramolecular radical-radical coupling of this biradical results in the formation of the strained, yet stable, 2-phenylbicyclo[1.1.1]pentan-2-ol.[1]
Reaction Scheme
References
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The past, present, and future of the Yang reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis [beilstein-journals.org]
- 5. Norrish-Yang Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: Palladium-Catalyzed C-C Cleavage for the Synthesis of γ-Arylated Ketones from Cyclobutanol Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed carbon-carbon (C-C) bond cleavage of strained ring systems represents a powerful strategy in modern organic synthesis. This approach allows for the construction of complex molecular architectures from readily available starting materials. Specifically, the ring-opening of cyclobutanol (B46151) derivatives enables the synthesis of γ-arylated ketones, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The reaction proceeds through a proposed mechanism involving the formation of a palladium(II)-alcoholate intermediate followed by a strain-releasing β-carbon elimination. This document provides detailed application notes and experimental protocols for this transformation.
Data Presentation: Quantitative Analysis of Palladium-Catalyzed γ-Arylation of tert-Cyclobutanols
The following tables summarize representative quantitative data for the palladium-catalyzed arylation of tert-cyclobutanols, showcasing the scope and efficiency of this C-C cleavage reaction.
Table 1: Palladium-Catalyzed Asymmetric Arylation of 3-Substituted tert-Cyclobutanols
| Entry | Cyclobutanol Substrate | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 3-methyl-1-phenylcyclobutanol | 4-bromotoluene | Pd(OAc)₂ (5) | (R,S)-Josiphos (20) | Cs₂CO₃ | Toluene (B28343) | 80 | 12 | 85 | 31 |
| 2 | 3-ethyl-1-phenylcyclobutanol | 4-bromotoluene | Pd(OAc)₂ (5) | (R,S)-Josiphos (20) | Cs₂CO₃ | Toluene | 80 | 15 | 82 | 28 |
| 3 | 3-propyl-1-phenylcyclobutanol | 4-bromotoluene | Pd(OAc)₂ (5) | (R,S)-Josiphos (20) | Cs₂CO₃ | Toluene | 80 | 18 | 88 | 29 |
| 4 | 3-butyl-1-phenylcyclobutanol | 4-bromotoluene | Pd(OAc)₂ (5) | (R,S)-Josiphos (20) | Cs₂CO₃ | Toluene | 80 | 18 | 80 | 29 |
Data sourced from Nishimura, T., Matsumura, S., Maeda, Y., & Uemura, S. (2001). Chemical Communications, (24), 2848-2849.
Table 2: Efficient γ-Arylation with Aryl Chlorides
| Entry | Cyclobutanol Substrate | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-phenylcyclobutanol | 4-chloroacetophenone | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 12 | 95 |
| 2 | 1-phenylcyclobutanol | 4-chlorobenzonitrile | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 12 | 92 |
| 3 | 1-(4-methoxyphenyl)cyclobutanol | 4-chloroanisole | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 12 | 89 |
| 4 | 1-methyl-3-phenylcyclobutanol | 4-chlorotoluene | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 12 | 91 |
Data adapted from a highly efficient palladium-catalyzed arylative ring expansion of cyclobutanols.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
Protocol 1: Asymmetric Arylation of tert-Cyclobutanols with Aryl Bromides
This protocol is based on the work of Nishimura et al. for the enantioselective C-C bond cleavage of 3-substituted tert-cyclobutanols.[2]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Chiral phosphine (B1218219) ligand (e.g., (R,S)-Josiphos)
-
Cesium carbonate (Cs₂CO₃)
-
3-substituted tert-cyclobutanol
-
Aryl bromide
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 5 mol%), the chiral phosphine ligand (0.04 mmol, 20 mol%), and Cs₂CO₃ (0.24 mmol).
-
Add anhydrous toluene (0.5 mL) and stir the mixture at room temperature for 30 minutes.
-
In a separate vial, dissolve the tert-cyclobutanol (0.20 mmol) and aryl bromide (0.24 mmol) in anhydrous toluene (0.5 mL).
-
Add the substrate solution to the catalyst mixture via syringe.
-
Heat the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of silica (B1680970) gel or Florisil, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the optically active γ-arylated ketone.
Protocol 2: Highly Efficient γ-Arylation with Aryl Chlorides
This protocol is adapted for the efficient coupling of tert-cyclobutanols with aryl chlorides at low catalyst loadings.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
tert-Cyclobutanol
-
Aryl chloride
-
Anhydrous toluene
-
Schlenk tube or microwave vial
Procedure:
-
In an oven-dried Schlenk tube or microwave vial, combine Pd(OAc)₂ (1 mol%), SPhos (2 mol%), and K₃PO₄ (1.5 equivalents).
-
Add the tert-cyclobutanol (1.0 equivalent) and the aryl chloride (1.2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene to achieve the desired concentration (typically 0.1-0.2 M).
-
Seal the vessel and heat the reaction mixture to 110 °C.
-
Stir for the specified time (e.g., 12 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired γ-arylated ketone.
Mandatory Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the palladium-catalyzed arylation of tert-cyclobutanols.[3]
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed C-C cleavage of cyclobutanols.
References
Application Note: Stereospecific Synthesis of cis-1,3-Difunctionalized Cyclobutanes from Cyclobutyl Phenyl Ketone
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cis-1,3-difunctionalized cyclobutanes are valuable scaffolds in medicinal chemistry, offering a unique three-dimensional geometry that can improve pharmacological properties.[1] This document provides a detailed protocol for the stereospecific synthesis of these compounds starting from the readily available cyclobutyl phenyl ketone. The strategy relies on a sequential γ-C–H functionalization via a Norrish-Yang cyclization, followed by a palladium-catalyzed, strain-release-driven C–C bond cleavage and functionalization that exclusively yields the cis-diastereomer.[1][2] Subsequent modifications of the versatile benzoyl group are also detailed, providing access to a diverse range of cis-1,3-disubstituted cyclobutane (B1203170) building blocks.[1]
Overall Synthetic Strategy
The synthesis is a multi-step process designed to control the stereochemistry at the C1 and C3 positions of the cyclobutane ring.
-
Norrish-Yang Cyclization: The process begins with a photochemical intramolecular cyclization of this compound. Irradiation with UV light promotes the formation of a strained 2-phenylbicyclo[1.1.1]pentan-2-ol intermediate through a formal γ-C–H abstraction.[1][3][4]
-
Palladium-Catalyzed C–C Functionalization: The highly strained bicyclic alcohol undergoes a ligand-enabled, palladium-catalyzed C–C bond cleavage. This stereospecific reaction couples the resulting cyclobutyl intermediate with various (hetero)aryl, alkenyl, or alkynyl iodides, installing a new functional group at the C3 position with exclusive cis-selectivity relative to the benzoyl group.[1][2]
-
Derivatization of the Benzoyl Group: The ketone at the C1 position serves as a versatile handle for introducing further diversity. Standard transformations, such as the Baeyer-Villiger oxidation to form an ester, allow for the synthesis of a wide array of 1,3-difunctionalized cyclobutanes.[1][5][6]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of cis-1,3-difunctionalized cyclobutanes.
Detailed Signaling Pathway Diagram
References
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norrish-Yang Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. The past, present, and future of the Yang reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Spirocyclic Cyclopentanones via Cyclobutyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a synthetic strategy leveraging cyclobutyl phenyl ketone for the synthesis of complex cyclic systems. The primary focus is on a well-documented photochemical reaction of this compound, followed by a discussion of its potential application in the synthesis of spirocyclic cyclopentanones.
Introduction
Spirocyclic frameworks are of significant interest in medicinal chemistry and drug development due to their rigid, three-dimensional structures that can enhance binding affinity and metabolic stability. Cyclobutyl ketones, with their inherent ring strain, serve as versatile synthons for accessing more complex cyclic systems through ring expansion or rearrangement reactions. This document outlines a key photochemical transformation of this compound and proposes a pathway for its conversion into spirocyclic cyclopentanones.
Core Reaction: Norrish-Yang Cyclization of this compound
A key transformation of aryl cyclobutyl ketones is the Norrish-Yang cyclization, which proceeds via an intramolecular γ-hydrogen abstraction to form a 1,4-biradical, subsequently leading to a bicyclo[1.1.1]pentan-2-ol. This reaction has been optimized for this compound, providing a reliable method for generating a highly strained and reactive intermediate.
Experimental Workflow: Norrish-Yang Cyclization
Caption: Workflow for the Norrish-Yang cyclization of this compound.
Detailed Experimental Protocol: Synthesis of 2-Phenylbicyclo[1.1.1]pentan-2-ol
This protocol is adapted from a reported procedure for the Norrish-Yang cyclization of this compound.[1][2]
Materials:
-
This compound (1.0 eq)
-
Benzene or Acetone (to make a 0.02 M solution)
-
Nitrogen or Argon gas
-
Quartz reaction vessel
-
UV lamp (365 nm)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
A solution of this compound in benzene (or acetone) is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with nitrogen or argon for 15-20 minutes.
-
The vessel is sealed and placed in a photochemical reactor.
-
The solution is irradiated with a 365 nm UV lamp at room temperature.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude oil is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2-phenylbicyclo[1.1.1]pentan-2-ol.
| Starting Material | Product | Yield | Reference |
| This compound | 2-Phenylbicyclo[1.1.1]pentan-2-ol | Up to 45% | [1] |
Proposed Pathway to Spirocyclic Cyclopentanones
The 2-phenylbicyclo[1.1.1]pentan-2-ol intermediate is a strained molecule that can undergo further rearrangements. An acid-catalyzed rearrangement presents a plausible route to a spirocyclic cyclopentanone. This proposed pathway is based on the known reactivity of similar systems, such as the acid-catalyzed ring expansion of other cyclobutanol (B46151) derivatives.
Signalling Pathway: Proposed Acid-Catalyzed Rearrangement
References
Application Notes: Cyclobutyl Phenyl Ketone in the Synthesis of Advanced Materials
Introduction
Cyclobutyl phenyl ketone is a versatile chemical intermediate that serves as a valuable precursor in the synthesis of advanced materials. While direct applications in material science are not extensively documented, its true potential lies in its transformation into rigid, three-dimensional molecular building blocks. Through a photochemical process known as the Norrish-Yang cyclization, this compound is converted into 2-phenylbicyclo[1.1.1]pentan-2-ol. This bicyclo[1.1.1]pentane (Bcp) derivative possesses a unique rigid and linear structure, making it an ideal candidate for incorporation into polymers and other materials to impart novel thermal, mechanical, and electronic properties.[1][2]
These application notes provide a comprehensive overview of the synthesis of Bcp derivatives from this compound and explore their potential applications in material science for researchers, scientists, and professionals in drug development and material design.
Key Application: Precursor to Bicyclo[1.1.1]pentane-Based Materials
The primary application of this compound in material science is its use as a starting material for the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane (Bcp) derivatives.[3] The Bcp scaffold is a rigid, linear, non-conjugated hydrocarbon unit that is increasingly being explored as a replacement for aromatic rings in various applications, including drug discovery and materials science.[2][4]
Advantages of Incorporating Bcp Units into Materials:
-
Rigidity and Linearity: The Bcp cage structure provides a conformationally restricted and linear linker, which can be used to create highly ordered polymer chains or molecular architectures.[1][5]
-
Enhanced Thermal Stability: Polymers incorporating Bcp units in their backbone have shown higher thermal stability compared to their linear polyethylene (B3416737) counterparts.[4]
-
Tailorable Mechanical Properties: The rigid nature of the Bcp unit can significantly influence the mechanical properties of polymers, leading to materials with high tensile strength and modulus.
-
Unique Electronic Properties: As a non-conjugated and insulating unit, Bcp can be used as a molecular isolator in electronic components and to modify the electronic properties of conjugated polymers.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbicyclo[1.1.1]pentan-2-ol via Norrish-Yang Cyclization
This protocol describes the photochemical conversion of this compound to 2-phenylbicyclo[1.1.1]pentan-2-ol, a key intermediate for further functionalization and incorporation into materials.[3][6][7]
Materials:
-
This compound
-
Acetone (B3395972) (or other suitable solvent)
-
UV photoreactor (e.g., with a 365 nm UV lamp)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Prepare a solution of this compound in acetone (or another appropriate solvent) in a quartz reaction vessel. The concentration should be optimized but is typically in the range of 0.05-0.1 M.
-
Purge the solution with a gentle stream of nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the ketone.
-
Place the reaction vessel in the UV photoreactor.
-
Irradiate the solution with UV light (e.g., 365 nm) at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction (typically after several hours, as indicated by the consumption of the starting material), remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the 2-phenylbicyclo[1.1.1]pentan-2-ol.
-
Characterize the purified product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Product | 2-Phenylbicyclo[1.1.1]pentan-2-ol | [3] |
| Reaction Type | Norrish-Yang Cyclization | [3][6][7] |
| Wavelength | ~365 nm | [3] |
| Typical Yield | Varies, can be optimized | [3] |
Signaling Pathways and Logical Relationships
The Norrish-Yang cyclization is a photochemical reaction that proceeds through a diradical intermediate. The process can be visualized as an intramolecular hydrogen abstraction followed by radical recombination to form the bicyclic product.
Caption: Norrish-Yang reaction pathway of this compound.
Experimental and Synthetic Workflows
The synthesis of advanced materials using this compound as a precursor involves a multi-step process, starting with the Norrish-Yang cyclization to produce the Bcp intermediate, followed by functionalization and polymerization.
Caption: Workflow for synthesizing Bcp-based materials.
Potential Applications in Material Science
The unique properties of Bcp-containing materials open up a wide range of potential applications:
-
High-Performance Polymers: Incorporation of Bcp units can lead to the development of rigid-rod polymers with exceptional thermal stability and mechanical strength, suitable for aerospace and automotive applications.[1][5]
-
Liquid Crystals: The rigid and linear nature of Bcp linkers makes them promising candidates for the design of novel liquid crystalline materials.[1]
-
Molecular Electronics: Bcp units can act as rigid spacers and insulators in molecular wires and other electronic components.[2]
-
Porous Materials: The defined geometry of Bcp building blocks can be exploited to construct metal-organic frameworks (MOFs) and other porous materials with tailored pore sizes and functionalities.
-
Biomaterials: The biocompatibility and unique three-dimensional structure of Bcp derivatives make them interesting for applications in drug delivery and biomedical devices.[8]
Conclusion
This compound, through its efficient conversion to bicyclo[1.1.1]pentane derivatives via the Norrish-Yang reaction, provides a gateway to a fascinating class of materials with unique and desirable properties. The rigid and linear nature of the Bcp scaffold offers exciting opportunities for the design of next-generation polymers and advanced materials. Further research into the synthesis and polymerization of Bcp-containing monomers will undoubtedly unlock new applications in diverse fields, from high-performance engineering plastics to advanced electronics and biomaterials.
References
- 1. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 2. liu.diva-portal.org [liu.diva-portal.org]
- 3. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 6. The past, present, and future of the Yang reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norrish-Yang Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photochemical Reactions of Cyclobutyl Phenyl Ketone with UV Light
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl phenyl ketone, upon irradiation with ultraviolet (UV) light, undergoes characteristic photochemical reactions primarily dictated by the Norrish Type I and Norrish Type II pathways. These reactions are of significant interest in synthetic organic chemistry for the construction of complex molecular architectures from readily available starting materials. The major photoreactions observed for this compound are a Norrish Type II-like cleavage of the cyclobutyl ring and a Norrish-Yang cyclization. Understanding and controlling these reaction pathways is crucial for leveraging their synthetic potential. These application notes provide an overview of these reactions, quantitative data where available, and detailed protocols for conducting and analyzing these photochemical transformations.
Reaction Pathways
Upon absorption of UV light, this compound is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions are believed to proceed from this triplet state.
-
Norrish Type II-like Reaction (Ring Cleavage): This pathway involves an intramolecular γ-hydrogen abstraction from the cyclobutyl ring by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. Subsequent cleavage of the Cα-Cβ bond results in the formation of 1-phenyl-4-penten-1-one.
-
Norrish-Yang Cyclization: The same 1,4-biradical intermediate can undergo intramolecular radical-radical coupling to form a new carbon-carbon bond, resulting in the formation of a bicyclic alcohol, 2-phenylbicyclo[1.1.1]pentan-2-ol.[1] This cyclization is a powerful method for the synthesis of strained bicyclic systems.
Data Presentation
The following tables summarize the key photochemical products and available quantitative data for the UV irradiation of this compound. Further experimental work is required to determine the quantum yields and precise product distribution under various conditions.
Table 1: Photoproducts of this compound Irradiation
| Product Name | Structure | Reaction Type |
| 1-Phenyl-4-penten-1-one | C₆H₅COCH₂CH₂CH=CH₂ | Norrish Type II-like (Cleavage) |
| 2-Phenylbicyclo[1.1.1]pentan-2-ol | Bicyclic Alcohol | Norrish-Yang Cyclization |
Table 2: Quantitative Data for the Photolysis of this compound
| Parameter | Value | Conditions | Reference |
| Yield of 2-Phenylbicyclo[1.1.1]pentan-2-ol | 15-38% | 450-W Hanovia mercury arc lamp | [1] |
| Quantum Yield (Φ) of 1-Phenyl-4-penten-1-one | To be determined | - | - |
| Quantum Yield (Φ) of 2-Phenylbicyclo[1.1.1]pentan-2-ol | To be determined | - | - |
| Product Ratio (Cleavage/Cyclization) | To be determined | - | - |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Photochemical Reaction of this compound
Materials:
-
This compound
-
Anhydrous benzene (B151609) (or other suitable solvent, e.g., acetonitrile, cyclohexane)
-
Photochemical reactor equipped with a medium-pressure mercury arc lamp (e.g., 450-W Hanovia) and a cooling system
-
Quartz or Pyrex reaction vessel
-
Nitrogen or Argon gas for deoxygenation
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare a solution of this compound in the chosen solvent. A typical concentration range is 0.01 M to 0.1 M.
-
Transfer the solution to the photochemical reaction vessel.
-
-
Deoxygenation:
-
Deoxygenate the solution by bubbling a gentle stream of nitrogen or argon gas through it for at least 30 minutes prior to irradiation. Oxygen can quench the triplet excited state of the ketone, reducing the reaction efficiency.
-
-
Irradiation:
-
Place the reaction vessel in the photochemical reactor and start the cooling system to maintain a constant temperature (e.g., 20-25 °C).
-
Turn on the UV lamp to initiate the photoreaction. If using a Pyrex vessel, wavelengths below ~280 nm will be filtered out. A quartz vessel will allow for broader UV spectrum irradiation.
-
Stir the solution continuously throughout the irradiation period.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material and the appearance of products.
-
-
Work-up:
-
Once the desired conversion is achieved (or after a predetermined time), turn off the UV lamp.
-
Remove the solvent from the reaction mixture using a rotary evaporator.
-
-
Product Isolation:
-
Purify the crude product mixture by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the unreacted starting material and the various photoproducts.
-
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-5MS or equivalent)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture or the purified fractions in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
GC Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram corresponding to the starting material and the products by their retention times and mass spectra.
-
The mass spectrum of 1-phenyl-4-penten-1-one should show a molecular ion peak at m/z 160 and characteristic fragments.
-
The mass spectrum of 2-phenylbicyclo[1.1.1]pentan-2-ol should also show a molecular ion peak at m/z 160 and a fragmentation pattern consistent with its structure.
-
Quantify the relative amounts of each product by integrating the peak areas in the total ion chromatogram (TIC).
-
Protocol 3: Determination of Quantum Yield (Φ)
The quantum yield of product formation can be determined using a chemical actinometer, such as potassium ferrioxalate. This involves comparing the rate of product formation in the reaction of interest to the rate of a reaction with a known quantum yield under identical irradiation conditions.
Note: This is a more advanced protocol and requires careful setup and calibration. For a detailed procedure, refer to specialized literature on photochemical quantum yield determination.
References
Application Notes and Protocols: Conversion of Cyclobutyl Phenyl Ketone Benzoyl Group to Amides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the conversion of the benzoyl group of cyclobutyl phenyl ketone into amides. Two primary methods are presented: the Beckmann rearrangement of the corresponding ketoxime and the Willgerodt-Kindler reaction. These protocols are designed to be a valuable resource for chemists in research and development, particularly in the fields of medicinal chemistry and drug discovery where the synthesis of novel amide-containing scaffolds is of significant interest.
Introduction
The transformation of a ketone's carbonyl group into an amide is a powerful tool in organic synthesis, enabling the introduction of a key functional group found in a vast array of pharmaceuticals and biologically active molecules. This compound offers a versatile scaffold, and the ability to efficiently convert its benzoyl moiety to a variety of amides opens up avenues for the creation of diverse chemical libraries for screening and lead optimization. This document outlines two robust methods for this conversion, providing detailed experimental procedures, expected outcomes, and visual aids to facilitate understanding and implementation in a laboratory setting.
Methods Overview
Two principal synthetic strategies are detailed for the conversion of this compound to amides:
-
Beckmann Rearrangement: This classic rearrangement reaction proceeds via an oxime intermediate. The oxime of this compound is treated with an acid catalyst to induce a rearrangement, yielding an N-substituted amide. The migratory aptitude of the groups attached to the carbonyl carbon is a critical factor in determining the product. In the case of cyclobutyl phenyl ketoxime, the phenyl group has a higher migratory aptitude than the cyclobutyl group, leading to the formation of N-phenylcyclobutanecarboxamide.
-
Willgerodt-Kindler Reaction: This reaction allows for the conversion of aryl alkyl ketones to terminal amides. When this compound is heated with sulfur and a secondary amine, such as morpholine (B109124), a thioamide is initially formed, which can then be hydrolyzed to the corresponding amide. This reaction results in the formation of a phenylacetamide derivative where the carbonyl group has migrated to the end of the alkyl chain, which in the case of a cyclic substrate, leads to ring opening.
Data Presentation
The following table summarizes the quantitative data for the two primary methods of converting this compound to an amide.
| Reaction Name | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Beckmann Rearrangement | 1. NH₂OH·HCl, NaOAc 2. Polyphosphoric acid (PPA) | 1. Ethanol (B145695)/Water 2. - | 1. 80 2. 100 | 1. 2 2. 1 | 85 (overall) | N-phenylcyclobutanecarboxamide |
| Willgerodt-Kindler Reaction | Sulfur, Morpholine | - | 135 (reflux) | 6 | ~60-70 (estimated) | 4-Phenyl-4-(morpholin-4-yl)butanethioamide |
Note: The yield for the Willgerodt-Kindler reaction is an estimation based on typical yields for similar substrates, as specific data for this compound was not available in the reviewed literature.
Experimental Protocols
Protocol 1: Beckmann Rearrangement of this compound Oxime
This two-step protocol first involves the formation of the oxime from this compound, followed by the acid-catalyzed Beckmann rearrangement.
Step 1: Synthesis of this compound Oxime
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine (B1172632) hydrochloride (1.5 eq) and sodium acetate (B1210297) (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the this compound oxime.
Step 2: Beckmann Rearrangement to N-phenylcyclobutanecarboxamide [1][2]
-
Place the dried this compound oxime (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10 eq by weight) to the flask.
-
Heat the mixture to 100°C and stir for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The precipitate formed is the crude N-phenylcyclobutanecarboxamide.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Willgerodt-Kindler Reaction of this compound
This one-pot protocol directly converts this compound to the corresponding thioamide, which can be subsequently hydrolyzed to the amide if desired.
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), elemental sulfur (2.5 eq), and morpholine (5.0 eq).[3]
-
Heat the reaction mixture to reflux (approximately 135°C) and maintain for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and wash with 1M HCl to remove excess morpholine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 4-phenyl-4-(morpholin-4-yl)butanethioamide, can be purified by column chromatography on silica (B1680970) gel.
(Optional) Step 2: Hydrolysis of Thioamide to Amide
-
The purified thioamide can be hydrolyzed to the corresponding amide by refluxing with aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).
-
The reaction time will vary depending on the substrate and conditions. Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the amide by standard methods such as recrystallization or column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Beckmann Rearrangement Pathway for this compound.
Caption: Willgerodt-Kindler Reaction Pathway.
Caption: General Experimental Workflow for Amide Synthesis.
References
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Beckmann Rearrangement of Cyclobutyl Phenyl Ketone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Beckmann rearrangement is a powerful and well-established organic reaction that transforms ketoximes into N-substituted amides. This application note provides a detailed overview of the Beckmann rearrangement as applied to cyclobutyl phenyl ketone derivatives. It covers the underlying mechanism, regioselectivity based on migratory aptitude, experimental protocols for conducting the reaction, and potential applications of the resulting amide products in medicinal chemistry and drug development.
Introduction
The Beckmann rearrangement, first described by Ernst Otto Beckmann in 1886, is a cornerstone of modern organic synthesis for the production of amides from ketoximes.[1] The reaction is typically catalyzed by acids (e.g., sulfuric acid, polyphosphoric acid) or reagents that can convert the oxime's hydroxyl group into a good leaving group (e.g., tosyl chloride, phosphorus pentachloride).[1] The industrial synthesis of Nylon 6 via the rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam is a prominent example of its utility.[2]
For drug development professionals, the Beckmann rearrangement offers a reliable method to synthesize complex amide and lactam structures, which are prevalent scaffolds in pharmacologically active molecules. This compound derivatives serve as interesting substrates for this rearrangement, yielding products such as N-cyclobutylbenzamides or phenyl-substituted azepanones. These products are valuable building blocks, as N-substituted benzamides are known to possess anti-inflammatory and antimicrobial properties, while the azepane core is a key feature in numerous therapeutic agents.[3][4][5]
Reaction Mechanism and Regioselectivity
The Beckmann rearrangement proceeds through a series of well-defined steps. The key event is the migration of an alkyl or aryl group from carbon to an electron-deficient nitrogen atom.
Mechanism Steps:
-
Activation of the Hydroxyl Group: The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid or its conversion into a better leaving group (e.g., a tosylate).[6]
-
Migration/Rearrangement: The group that is anti-periplanar to the leaving group on the nitrogen migrates in a concerted step, displacing the leaving group (e.g., water or tosylate) to form a nitrilium ion intermediate.[7][8]
-
Hydrolysis: The nitrilium ion is subsequently attacked by water.
-
Tautomerization: The resulting imidic acid tautomerizes to the more stable amide product.[6]
Caption: General workflow of the Beckmann rearrangement.
Migratory Aptitude and Product Determination
A critical aspect of the Beckmann rearrangement for unsymmetrical ketones like this compound is predicting which group will migrate. The reaction is stereospecific; the group positioned anti to the hydroxyl leaving group is the one that migrates.[1] However, under many acidic conditions, the (E)- and (Z)-isomers of the oxime can interconvert, leading to a mixture of products. In such cases, the product ratio often reflects the intrinsic migratory aptitude of the groups.[7]
The general order of migratory aptitude is: Tertiary Alkyl > Secondary Alkyl ≈ Aryl > Primary Alkyl > Methyl [2][7]
A cyclobutyl group is a secondary alkyl group. Therefore, its migratory aptitude is comparable to that of a phenyl (aryl) group. This similarity implies that the rearrangement of cyclobutyl phenyl ketoxime is likely to produce a mixture of two isomeric amides:
-
N-cyclobutylbenzamide: Resulting from the migration of the phenyl group.
-
5-Phenyl-azepan-2-one: A seven-membered lactam resulting from the migration of the cyclobutyl group (via ring expansion).
The precise ratio of these products will be highly dependent on the specific catalyst and reaction conditions employed.
Caption: Potential rearrangement pathways for cyclobutyl phenyl ketoxime.
Quantitative Data
While specific quantitative data for this compound derivatives is sparse in the literature, the following table summarizes typical conditions and yields for the Beckmann rearrangement of various ketoximes using common catalytic systems. These serve as a starting point for reaction optimization.
| Catalyst System | Substrate Example | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conc. H₂SO₄ | Cyclohexanone Oxime | 100-120 | 0.5 - 2 | >95 | [1] |
| PCl₅ in Ether | Acetophenone Oxime | 0 - 25 | 1 - 3 | ~85 | [1] |
| TsCl in Pyridine (B92270) | Benzophenone Oxime | 25 - 50 | 2 - 6 | ~90 | [1] |
| Cyanuric Chloride/ZnCl₂ | Cyclododecanone Oxime | 60 | 4 | 99 | [1] |
| P₂O₅ in Ionic Liquid | Benzophenone Oxime | 90 | 6 | 91 | [9] |
| Phenyl Dichlorophosphate | Acetophenone Oxime | 25 (Room Temp) | 0.5 - 1 | 85-92 | [10] |
Experimental Protocols
The following are representative protocols for the two main stages of the reaction: oxime formation and the subsequent Beckmann rearrangement.
Protocol 1: Synthesis of Cyclobutyl Phenyl Ketoxime
This protocol describes the initial conversion of the ketone to its corresponding oxime.
Materials:
-
This compound
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) (CH₃COONa) or Pyridine
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: In the flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (2.0 eq) or pyridine to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water to precipitate the oxime.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water if necessary.
Protocol 2: Beckmann Rearrangement using Polyphosphoric Acid (PPA)
This protocol uses a classic strong acid catalyst.
Materials:
-
Cyclobutyl phenyl ketoxime
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add polyphosphoric acid.
-
Heating: Heat the PPA to approximately 80-100°C with stirring.
-
Substrate Addition: Slowly and carefully add the cyclobutyl phenyl ketoxime (1.0 eq) to the hot PPA in small portions. An initial exotherm may be observed.
-
Reaction: Maintain the temperature and stir the mixture for 1-3 hours. Monitor the reaction by TLC (eluent: ethyl acetate/hexane).
-
Quenching: After completion, cool the flask in an ice bath and then very carefully pour the viscous mixture onto crushed ice.
-
Neutralization: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product will likely be a mixture of N-cyclobutylbenzamide and 5-phenyl-azepan-2-one.
-
Separation: The individual products can be separated and purified using column chromatography on silica (B1680970) gel.
Applications in Drug Development
The products derived from the Beckmann rearrangement of this compound have significant potential in medicinal chemistry.
-
N-Aryl and N-Alkyl Amides: The N-cyclobutylbenzamide scaffold is a variation of the N-substituted benzamide (B126) motif. Compounds in this class have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[4][11][12] The cyclobutyl group, in particular, is often used in medicinal chemistry to improve metabolic stability and lipophilicity, potentially enhancing the pharmacokinetic profile of a drug candidate.[13]
-
Lactams (Azepanones): The alternative product, 5-phenyl-azepan-2-one, belongs to the azepane class of heterocycles. Azepane scaffolds are considered "privileged structures" in drug discovery and are present in over 20 FDA-approved drugs.[3] They are used to treat a variety of conditions, including cancer, microbial infections, and Alzheimer's disease.[3] The phenyl substitution on the azepane ring provides a vector for further chemical modification to optimize binding affinity and selectivity for biological targets.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Beckmann Rearrangement [organic-chemistry.org]
- 9. Migratory Aptitudes [vrchemistry.chem.ox.ac.uk]
- 10. Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Baeyer-Villiger Oxidation of Cyclobutyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Baeyer-Villiger oxidation is a powerful and reliable synthetic tool for the conversion of ketones to esters, or cyclic ketones to lactones, through the action of a peroxyacid or peroxide.[1][2] This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, proceeds via the "Criegee intermediate" and involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group.[1][3] The regioselectivity of the reaction is a key feature and is determined by the migratory aptitude of the substituents attached to the carbonyl carbon.[4] The generally accepted order of migration is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[3] This predictable regiochemistry, along with the retention of stereochemistry at the migrating center, makes the Baeyer-Villiger oxidation a valuable transformation in organic synthesis, including the preparation of key intermediates for natural product synthesis and drug development.[5][6]
This document provides detailed application notes and protocols for the Baeyer-Villiger oxidation of cyclobutyl phenyl ketone.
Reaction Principle and Regioselectivity
In the Baeyer-Villiger oxidation of this compound, an oxygen atom is inserted between the carbonyl group and one of the adjacent carbon atoms. The regiochemical outcome is dictated by the relative migratory aptitude of the cyclobutyl and phenyl groups. Based on the established migratory preferences (secondary alkyl > phenyl), the cyclobutyl group is expected to migrate in preference to the phenyl group.[4]
This selective migration leads to the formation of cyclobutyl benzoate (B1203000) as the major product.
Reaction Scheme:
Figure 1: Predicted outcome of the Baeyer-Villiger oxidation of this compound.
Experimental Protocols
Two common protocols for the Baeyer-Villiger oxidation are presented below, one using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective peroxyacid, and another employing hydrogen peroxide with a Lewis acid catalyst, representing a greener alternative.[4][5]
Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from general procedures for Baeyer-Villiger oxidations using m-CPBA.[7]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, caution: potentially explosive when shocked or heated)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per mmol of ketone).
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add m-CPBA (1.2 - 1.5 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to remove m-chlorobenzoic acid, and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure cyclobutyl benzoate.
Protocol 2: Oxidation using Hydrogen Peroxide and a Lewis Acid Catalyst
This protocol represents a more environmentally benign approach to the Baeyer-Villiger oxidation.[8]
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Tin(IV) chloride (SnCl₄) or another suitable Lewis acid
-
1,2-Dichloroethane (B1671644) or another suitable solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (approximately 15 mL per mmol of ketone) in a round-bottom flask, add the Lewis acid catalyst (e.g., SnCl₄, 0.1 eq).
-
Slowly add hydrogen peroxide (30% aq. solution, 2.0-3.0 eq) to the stirred mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC. Reaction times can vary from a few hours to 24 hours.[8]
-
After the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain pure cyclobutyl benzoate.
Data Presentation
The following table summarizes typical reaction parameters for the Baeyer-Villiger oxidation. Please note that yields are highly dependent on the specific substrate and reaction conditions and should be optimized.
| Parameter | Protocol 1 (m-CPBA) | Protocol 2 (H₂O₂/Lewis Acid) | Reference |
| Oxidant | m-CPBA | H₂O₂ | [7][8] |
| Catalyst | None (acid-catalyzed by m-CPBA) | Lewis Acid (e.g., SnCl₄) | [8] |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane | [7][8] |
| Temperature | 0 °C to Room Temperature | 50 - 70 °C | [7][8] |
| Reaction Time | 12 - 24 hours | 4 - 24 hours | [7][8] |
| Typical Yield | Good to Excellent | Moderate to Good | [9] |
Diagrams
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Baeyer-Villiger oxidation, known as the Criegee mechanism.[1]
Experimental Workflow
The diagram below outlines the general experimental workflow for the Baeyer-Villiger oxidation of this compound followed by product purification.
Applications in Drug Development
The Baeyer-Villiger oxidation is a valuable transformation in medicinal chemistry and drug development for several reasons:
-
Synthesis of Lactones: Many biologically active natural products and pharmaceuticals contain lactone moieties.[5] The Baeyer-Villiger oxidation of cyclic ketones provides a direct route to these important structural motifs.
-
Access to Esters: The reaction allows for the synthesis of a wide variety of esters which can be important functional groups in drug molecules or serve as precursors for further transformations.
-
Stereochemical Control: The retention of stereochemistry at the migrating center is a significant advantage when constructing complex chiral molecules.[6]
-
Late-Stage Functionalization: The reaction can be employed in the later stages of a synthetic sequence to introduce an ester or lactone functionality into a complex scaffold.
For instance, the transformation of a ketone to an ester can alter the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and ability to act as a prodrug. The resulting cyclobutyl benzoate from the oxidation of this compound could be a key intermediate in the synthesis of more complex molecules with potential biological activity.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of Cyclobutyl Phenyl Ketone to Cyclobutyl Phenyl Carbinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fine chemical industries. Cyclobutyl phenyl carbinol, the product of the reduction of cyclobutyl phenyl ketone, is a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the efficient reduction of this compound to cyclobutyl phenyl carbinol using two common reducing agents: sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Reaction Overview
The reduction of this compound to cyclobutyl phenyl carbinol involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. This initially forms an alkoxide intermediate, which is subsequently protonated during the workup to yield the desired secondary alcohol.
General Reaction Scheme:
Figure 1: General scheme for the reduction of this compound to cyclobutyl phenyl carbinol.
Two primary methods for this reduction are presented, each with distinct advantages and considerations regarding reactivity, safety, and substrate compatibility.
Method 1: Reduction using Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, making it a safe and convenient choice for the reduction of ketones and aldehydes. It is generally unreactive towards esters, amides, and carboxylic acids under standard conditions.[1] The reaction is typically performed in protic solvents such as methanol (B129727) or ethanol.
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the ketone in methanol (approximately 10 mL per gram of ketone).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (0.25 - 0.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up: a. Carefully quench the reaction by the slow addition of deionized water. b. Add 3 M NaOH solution to decompose the borate (B1201080) salts.[2] c. Remove the methanol under reduced pressure using a rotary evaporator. d. Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).[2] e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate. g. Filter and concentrate the organic layer under reduced pressure to afford the crude cyclobutyl phenyl carbinol.
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent, or by distillation under reduced pressure.
Data Summary: Sodium Borohydride Reduction
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [3] |
| Reaction Time | 1.5 - 2.5 hours | - |
| Reaction Temperature | 0 °C to Room Temperature | - |
| Solvent | Methanol | [3] |
Method 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including ketones, aldehydes, esters, carboxylic acids, and amides.[4] Due to its high reactivity, LiAlH₄ reactions must be carried out under anhydrous conditions using aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Caution: LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: Lithium Aluminum Hydride Reduction
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Ethyl acetate
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, suspend LiAlH₄ (0.25 - 0.3 eq) in anhydrous diethyl ether or THF.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF in the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C in an ice-water bath.
-
Add the solution of this compound dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer detectable.
-
Work-up (Fieser method): a. Cool the reaction mixture to 0 °C. b. Extremely cautiously and slowly, add a volume of water equal to the mass (in grams) of LiAlH₄ used. c. Add a volume of 15% NaOH solution equal to the mass (in grams) of LiAlH₄ used. d. Add a volume of water three times the mass (in grams) of LiAlH₄ used. e. Stir the resulting granular precipitate vigorously for 30 minutes. f. Filter the precipitate and wash it thoroughly with diethyl ether or THF. g. Combine the filtrate and the washings. h. Dry the organic solution over anhydrous sodium sulfate. i. Filter and concentrate the solvent under reduced pressure to yield the crude cyclobutyl phenyl carbinol.
Purification: Similar to the product from the NaBH₄ reduction, the crude alcohol can be purified by silica gel chromatography or vacuum distillation.
Data Summary: Lithium Aluminum Hydride Reduction
| Parameter | Value | Reference |
| Typical Yield | >90% | [5] |
| Reaction Time | 1 - 3 hours | - |
| Reaction Temperature | 0 °C to Room Temperature | - |
| Solvent | Anhydrous Diethyl Ether or THF | [4] |
Characterization of Cyclobutyl Phenyl Carbinol
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 4.55 (d, 1H, J = 8.0 Hz, CH-OH), 2.90-3.10 (m, 1H, cyclobutyl-CH), 2.20-2.40 (m, 1H, OH), 1.60-2.10 (m, 6H, cyclobutyl-CH₂) |
| ¹³C NMR (CDCl₃) | δ 143.5 (Ar-C), 128.3 (Ar-CH), 127.2 (Ar-CH), 126.0 (Ar-CH), 78.5 (CH-OH), 42.5 (cyclobutyl-CH), 25.0 (cyclobutyl-CH₂), 18.5 (cyclobutyl-CH₂) |
| IR (thin film, cm⁻¹) | 3400-3300 (broad, O-H stretch), 3080-3020 (sp² C-H stretch), 2980-2850 (sp³ C-H stretch), 1600, 1495, 1450 (C=C aromatic stretch), 1050-1000 (C-O stretch) |
Note: Spectroscopic data are predicted based on analogous structures and general chemical shift/frequency ranges. Actual values may vary slightly.
Visualizations
Logical Workflow for Ketone Reduction
Signaling Pathway of Hydride Reduction
Safety Precautions
-
Sodium Borohydride: While safer than LiAlH₄, NaBH₄ is still a reactive chemical. It is a flammable solid and can react with acidic solutions to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Lithium Aluminum Hydride: LiAlH₄ is a highly reactive, pyrophoric, and water-reactive solid. It can ignite spontaneously in moist air and reacts violently with water and other protic substances. All manipulations must be performed under an inert atmosphere in a fume hood. Ensure all glassware is scrupulously dried before use. Appropriate PPE, including a face shield, is mandatory. A Class D fire extinguisher should be readily available.
-
Solvents: Diethyl ether and THF are highly flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a well-ventilated fume hood.
Conclusion
Both sodium borohydride and lithium aluminum hydride are effective reagents for the reduction of this compound to cyclobutyl phenyl carbinol. The choice of reagent will depend on the specific requirements of the synthesis, including the presence of other functional groups and safety considerations. The protocols provided herein offer detailed procedures for carrying out this transformation efficiently and safely. Careful execution of the reaction and work-up procedures, followed by appropriate purification, will yield the desired product in high purity.
References
Application Notes and Protocols: Electrophilic Aromatic Substitution on Cyclobutyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl phenyl ketone is a versatile building block in organic synthesis, frequently utilized in the development of novel pharmaceutical agents and functional materials. The phenyl ring of this molecule can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. The directing effect of the cyclobutylcarbonyl group, an acyl group, significantly influences the regioselectivity of these reactions. This document provides detailed application notes and experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts acylation of this compound.
The cyclobutylcarbonyl group is a deactivating group and a meta-director in electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the carbonyl group, which destabilizes the arenium ion intermediates for ortho and para attack through resonance. Consequently, electrophilic attack occurs preferentially at the meta position.
Data Presentation
While specific quantitative data for the electrophilic aromatic substitution of this compound is not extensively available in the literature, the following table summarizes the expected and observed outcomes based on reactions with analogous phenyl ketones, such as acetophenone (B1666503) and cyclopropyl (B3062369) phenyl ketone. The cyclobutyl group is not expected to significantly alter the electronic directing effects of the acyl group.
| Reaction | Electrophile | Expected Major Product | Typical Isomer Distribution (meta:ortho:para) | Anticipated Yield Range |
| Nitration | NO₂⁺ | m-Nitrothis compound | High m-, low o-, very low p- | 60-80% |
| Bromination | Br⁺ | m-Bromothis compound | Predominantly m- | 70-90% |
| Sulfonation | SO₃ | m-(Cyclobutylcarbonyl)benzenesulfonic acid | Primarily m- | 50-70% |
| Friedel-Crafts Acylation | RCO⁺ | Reaction is generally not feasible | - | Very low to no reaction |
Note: The isomer distributions and yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions.
Experimental Protocols
Nitration of this compound
This protocol is adapted from the well-established nitration of acetophenone. The primary product is expected to be m-nitrothis compound.
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add this compound (10.0 g, 62.4 mmol).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid (30 mL) to the stirred ketone, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (6.0 mL, approx. 94 mmol) to concentrated sulfuric acid (12 mL) with cooling in an ice bath.
-
Once the ketone solution is at 0 °C, add the cold nitrating mixture dropwise from a dropping funnel over 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.
-
Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Allow the ice to melt completely. The product will precipitate as a pale yellow solid.
-
Collect the solid by vacuum filtration and wash with cold water until the washings are neutral to litmus (B1172312) paper.
-
For further purification, the crude product can be recrystallized from ethanol (B145695) or purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Expected Outcome:
The major product will be m-nitrothis compound, with smaller amounts of the ortho isomer and trace amounts of the para isomer.
Bromination of this compound
This protocol utilizes N-bromosuccinimide (NBS) in concentrated sulfuric acid, a method effective for the bromination of deactivated aromatic rings.[1][2] The expected major product is m-bromothis compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate (B1220275) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 31.2 mmol) in concentrated sulfuric acid (25 mL) at room temperature.
-
Add N-bromosuccinimide (5.8 g, 32.8 mmol) portion-wise to the stirred solution over 15 minutes. An exotherm may be observed.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate).
Expected Outcome:
This method should provide a high yield of the meta-brominated product with good regioselectivity.
Sulfonation of this compound
This protocol uses fuming sulfuric acid to achieve sulfonation of the deactivated ring. The expected product is m-(cyclobutylcarbonyl)benzenesulfonic acid.
Materials:
-
This compound
-
Fuming sulfuric acid (20% SO₃)
-
Ice
-
Saturated sodium chloride solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
Procedure:
-
In a 100 mL round-bottom flask, place this compound (5.0 g, 31.2 mmol).
-
Cool the flask in an ice bath.
-
Slowly and carefully add fuming sulfuric acid (20 mL) to the ketone with stirring, maintaining the temperature below 20 °C.
-
Once the addition is complete, remove the ice bath and heat the mixture to 60-70 °C for 3-5 hours.
-
Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by TLC (a water-soluble sulfonic acid product will have a very low Rf).
-
Cool the reaction mixture to room temperature and pour it carefully onto 100 g of crushed ice.
-
To precipitate the sulfonic acid, add saturated sodium chloride solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold saturated sodium chloride solution.
-
The product can be further purified by recrystallization from water.
Expected Outcome:
The reaction is expected to yield the meta-sulfonated product. The reaction is reversible, and conditions should be carefully controlled.
Friedel-Crafts Acylation of this compound
The Friedel-Crafts acylation of strongly deactivated rings like this compound is generally not feasible under standard conditions. The electron-withdrawing acyl group makes the aromatic ring insufficiently nucleophilic to attack the acylium ion.
General Observation:
Attempts to acylate this compound using standard Friedel-Crafts conditions (e.g., acyl chloride, AlCl₃) are expected to result in the recovery of starting material. More forcing conditions may lead to decomposition. For the synthesis of diacylated aromatic compounds, alternative synthetic routes are recommended.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Norrish-Yang Reaction of Cyclobutyl Phenyl Ketone
Welcome to the Technical Support Center for the Norrish-Yang reaction of cyclobutyl phenyl ketone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Norrish-Yang reaction and how does it apply to this compound?
The Norrish-Yang reaction is a photochemical process where an excited carbonyl compound undergoes intramolecular hydrogen abstraction from a γ-carbon, leading to the formation of a 1,4-biradical. This biradical can then cyclize to form a cyclobutanol (B46151) derivative. In the case of this compound, the desired product is 1-phenyl-1-cyclobutyl-hydroxymethane, a substituted cyclobutanol. This reaction is a powerful tool for creating four-membered rings, which are valuable structural motifs in organic synthesis and drug discovery.[1][2][3][4][5]
Q2: What are the main competing reactions that can lower the yield of the desired cyclobutanol product?
The primary competing reaction is the Norrish Type II fragmentation, where the 1,4-biradical cleaves to form an alkene and an enol, which then tautomerizes to a ketone. Additionally, the photolysis of this compound in benzene (B151609) has been shown to produce other side products, including 1-phenyl-4-penten-1-one, 2-hydroxy-2-phenylbicyclo[1.1.1]pentane, and cyclobutylphenylcarbinol. Minimizing these side reactions is crucial for improving the yield of the desired cyclobutanol.
Q3: How does the choice of solvent affect the reaction yield?
Q4: Can the reaction be performed in the solid state?
Yes, performing the Norrish-Yang reaction in the crystalline state can sometimes lead to higher regioselectivity compared to solution-phase reactions.[6] The rigid crystal lattice can pre-organize the molecule in a conformation that favors the desired hydrogen abstraction and subsequent cyclization, potentially minimizing side reactions.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | - Insufficient Irradiation: The reaction may not have received enough light energy to proceed. - Incorrect Wavelength: The wavelength of the light source may not be optimal for exciting the ketone. - Quenching of Excited State: Impurities in the solvent or starting material (e.g., oxygen) can quench the excited triplet state of the ketone. | - Increase the irradiation time or use a more powerful lamp. - Use a lamp that emits in the UV-A range (around 350 nm), where phenyl ketones typically absorb. - Ensure all solvents and reagents are purified and degassed (e.g., by bubbling with nitrogen or argon) before use. |
| Low Yield of Desired Cyclobutanol | - Competing Side Reactions: The 1,4-biradical intermediate may be preferentially undergoing Norrish Type II fragmentation or other rearrangements. - Product Decomposition: The desired product may be unstable under the reaction conditions and could be decomposing upon prolonged irradiation. | - Optimize the reaction solvent. Start with a non-polar solvent like benzene or cyclohexane (B81311) and consider others based on empirical results. - Lower the reaction temperature to potentially favor the cyclization pathway. - Monitor the reaction progress closely (e.g., by TLC or GC) and stop the reaction once the starting material is consumed to prevent product degradation. |
| Formation of Multiple Products | - Lack of Regioselectivity: Hydrogen abstraction may be occurring from multiple sites. - Photochemical Rearrangements: The initial product or intermediates may be undergoing further photochemical reactions. | - Consider performing the reaction in the solid state to enhance selectivity.[6] - Use filtered light to provide a narrower range of wavelengths and potentially avoid exciting secondary photoprocesses. - Carefully purify the crude product using chromatography to isolate the desired isomer. |
| Reaction Stalls or is Incomplete | - Inner Filter Effect: At high concentrations, the solution can absorb too much light at the surface, preventing it from reaching the bulk of the solution. - Lamp Aging: The output of the lamp may have decreased over time. | - Dilute the reaction mixture. - Check the lamp's specifications and replace it if necessary. |
Data Presentation
| Solvent | Temperature (°C) | Irradiation Time (h) | Expected Trend in Cyclobutanol Yield | Reported Yield (Analogous Systems) |
| Benzene | Room Temperature | 4 - 8 | Moderate | A related one-pot reaction involving this step reported a 25% overall yield for a subsequent product. |
| Acetonitrile | Room Temperature | 4 - 8 | May be lower due to solvent polarity favoring other pathways. | Variable |
| Cyclohexane | Room Temperature | 4 - 8 | Potentially higher than in more polar solvents. | Moderate to Good |
| Benzene | 10 - 15 | 4 - 8 | May improve selectivity towards cyclization. | Not Reported |
Experimental Protocols
General Protocol for the Norrish-Yang Reaction of this compound
This protocol provides a general framework for the photochemical cyclization. Optimization of concentration, solvent, and irradiation time is recommended.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., benzene, cyclohexane, or acetonitrile)
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 300 nm)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve this compound in the chosen anhydrous, degassed solvent in a quartz or Pyrex reaction vessel. A typical concentration range is 0.01-0.1 M.
-
Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
-
Photochemical Irradiation:
-
Place the reaction vessel in the photochemical reactor.
-
Ensure the cooling system for the lamp is operational to maintain a constant reaction temperature.
-
Irradiate the solution with the UV lamp. The reaction time will vary depending on the concentration, solvent, and lamp power, but a typical range is 4-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), turn off the lamp and remove the reaction vessel.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired cyclobutanol product.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Reaction Mechanism
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. BJOC - Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis [beilstein-journals.org]
- 3. Norrish-Yang Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. The past, present, and future of the Yang reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norrish reaction - Wikipedia [en.wikipedia.org]
- 6. Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cyclobutyl Phenyl Ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutyl phenyl ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent laboratory methods for the synthesis of this compound are:
-
Friedel-Crafts Acylation: This method involves the reaction of benzene (B151609) with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). It is a direct approach to forming the aryl ketone bond.
-
Grignard Reaction: This route utilizes the reaction of a cyclobutyl Grignard reagent (cyclobutylmagnesium bromide) with benzonitrile (B105546), followed by acidic hydrolysis to yield the ketone. This is an effective method for constructing the carbon-carbon bond between the cyclobutyl and carbonyl groups.
Q2: I am getting a low yield in my Friedel-Crafts acylation. What are the potential causes?
A2: Low yields in Friedel-Crafts acylation can be attributed to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous.
-
Insufficient Catalyst: The product, this compound, can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required.
-
Deactivated Aromatic Ring: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. If the benzene ring is substituted with strongly deactivating groups, the reaction will be sluggish or may not proceed at all.
-
Suboptimal Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to proceed at a reasonable rate, while excessively high temperatures can lead to side product formation.
Q3: What are the typical side products in the Friedel-Crafts synthesis of this compound?
A3: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, side products can still form. Potential side products include:
-
Di-acylated products (e.g., 1,4-dicyclobutanoylbenzene): This can occur if the starting benzene is highly activated or if reaction conditions are too harsh. The initial acylation deactivates the ring, making a second acylation less likely but still possible.
-
Products from rearrangement of the acylium ion: Although less common with acylium ions compared to carbocations, rearrangement can lead to isomeric ketone products.
Q4: My Grignard reaction is not working well. What should I check?
A4: Issues with Grignard reactions often stem from the following:
-
Presence of Water: Grignard reagents are highly reactive towards protic solvents like water. Ensure all glassware and solvents are scrupulously dry.
-
Poor Quality Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction with the alkyl halide. Activating the magnesium with a small crystal of iodine or by mechanical means can be helpful.
-
Side reactions of the Grignard reagent: The Grignard reagent can act as a base, leading to deprotonation of any acidic protons in the reaction mixture. It can also undergo coupling reactions.
Q5: What are the potential side products in the Grignard synthesis of this compound?
A5: The primary side product of concern in a Grignard reaction is the formation of a biphenyl-type compound through the coupling of the Grignard reagent with any unreacted aryl halide.[1] In the synthesis of this compound from cyclobutylmagnesium bromide and benzonitrile, the main impurity would be bicyclobutyl, formed from the coupling of two cyclobutylmagnesium bromide molecules. Additionally, if the reaction is not properly quenched, the intermediate imine may not fully hydrolyze to the ketone.
Troubleshooting Guides
Friedel-Crafts Acylation Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-purity aluminum chloride. |
| Insufficient catalyst loading. | Use at least a stoichiometric equivalent of AlCl₃ relative to the cyclobutanecarbonyl chloride. | |
| Deactivated benzene starting material. | The reaction is not suitable for deactivated aromatic rings. Use unsubstituted benzene. | |
| Formation of Multiple Products | Polysubstitution. | Use a 1:1 molar ratio of benzene to cyclobutanecarbonyl chloride. Add the acyl chloride slowly to the reaction mixture at a low temperature to control the reaction rate. |
| Isomeric products. | Analyze the product mixture by GC-MS or NMR to identify any isomeric ketones resulting from potential rearrangement. Optimize reaction temperature to minimize this. |
Grignard Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Failure to Form Grignard Reagent | Inactive magnesium surface. | Activate magnesium turnings with a small crystal of iodine or by crushing them under an inert atmosphere before adding the cyclobutyl bromide. |
| Presence of moisture. | Use oven-dried glassware and anhydrous ether or THF. | |
| Low Yield of Ketone | Incomplete reaction with benzonitrile. | Ensure the Grignard reagent is added slowly to the benzonitrile solution at a controlled temperature. Allow sufficient reaction time. |
| Incomplete hydrolysis of the imine intermediate. | Ensure the acidic workup is thorough and the pH is sufficiently low to promote complete hydrolysis. | |
| Presence of Bicyclobutyl Impurity | Wurtz-type coupling of the Grignard reagent. | This is an inherent side reaction. To minimize it, maintain a dilute concentration of the Grignard reagent and a low reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Benzene (anhydrous)
-
Cyclobutanecarbonyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension.
-
After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Once the addition of benzene is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to 0°C and quench by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Cyclobutyl bromide
-
Anhydrous diethyl ether or THF
-
Iodine (a small crystal)
-
Benzonitrile
-
Hydrochloric acid (aqueous solution)
-
Saturated aqueous ammonium (B1175870) chloride
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) and a small crystal of iodine under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a small portion of cyclobutyl bromide (1.0 equivalent) to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Once the reaction has started, add the remaining cyclobutyl bromide dissolved in anhydrous ether/THF dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzonitrile:
-
Cool the Grignard reagent to 0°C.
-
Add a solution of benzonitrile (1.0 equivalent) in anhydrous ether/THF dropwise to the Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Visualizations
References
Technical Support Center: Optimizing Grignard Reaction Conditions for Benzoylcyclobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Grignard reaction for the synthesis of benzoylcyclobutane from cyclobutanecarbonitrile (B1293925) and phenylmagnesium bromide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of benzoylcyclobutane via a Grignard reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet Glassware or Reagents: Grignard reagents are highly sensitive to moisture.[1][2][3] | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents.[1][2] |
| 2. Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized. | - Use fresh, high-quality magnesium turnings.- Activate the magnesium surface by gently crushing the turnings or using a small crystal of iodine. | |
| 3. Reaction Not Initiated: The Grignard reagent formation may not have started. | - Gently warm the reaction mixture.- Add a small amount of a pre-formed Grignard reagent to initiate the reaction. | |
| 4. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | - Titrate the Grignard reagent before use to determine its exact concentration.- Typically, a slight excess of the Grignard reagent (1.1-1.2 equivalents) is used. | |
| Formation of Biphenyl Side Product | Wurtz-Coupling Reaction: Phenylmagnesium bromide can react with unreacted bromobenzene (B47551).[1] | - Add the bromobenzene solution slowly and at a controlled rate to the magnesium turnings to maintain a low concentration of bromobenzene.[1] |
| High Reaction Temperature: Elevated temperatures can favor the formation of biphenyl.[1] | - Maintain a gentle reflux during the formation of the Grignard reagent and cool the reaction mixture before adding the nitrile. | |
| Formation of Benzene Side Product | Presence of Protic Solvents or Acidic Protons: The Grignard reagent is a strong base and will be quenched by any source of protons. | - Ensure all reagents and solvents are strictly anhydrous.- Avoid substrates with acidic functional groups (e.g., -OH, -NH, -COOH). |
| Difficult Product Purification | Presence of Emulsions During Workup: Magnesium salts formed during the reaction can lead to emulsions. | - Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching instead of water.- Perform multiple extractions with a suitable organic solvent. |
| Co-elution of Biphenyl: Biphenyl can be difficult to separate from benzoylcyclobutane by column chromatography. | - Optimize the solvent system for column chromatography (e.g., a hexane/ethyl acetate (B1210297) gradient).- Recrystallization may be an effective alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of benzoylcyclobutane using a Grignard reagent?
A1: The synthesis involves two main steps:
-
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent.
-
Nucleophilic Addition and Hydrolysis: The phenylmagnesium bromide then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in cyclobutanecarbonitrile. This forms an imine intermediate which, upon acidic workup (hydrolysis), yields the final product, benzoylcyclobutane.[4]
Q2: How can I be certain that my Grignard reagent has formed?
A2: Visual cues for the formation of phenylmagnesium bromide include the disappearance of the metallic magnesium, the formation of a cloudy or brownish solution, and a gentle reflux of the ether solvent due to the exothermic nature of the reaction.[5] For quantitative assessment, the concentration of the Grignard reagent can be determined by titration against a standard solution of an alcohol (like 2-butanol) with a colorimetric indicator (such as 1,10-phenanthroline).
Q3: What is the optimal temperature for this reaction?
A3: The formation of phenylmagnesium bromide is typically initiated at room temperature and then maintained at a gentle reflux (around 35°C for diethyl ether). For the addition of the Grignard reagent to cyclobutanecarbonitrile, it is recommended to cool the reaction mixture to 0°C to control the exothermicity of the reaction and minimize side product formation.[2] The reaction can then be allowed to slowly warm to room temperature.
Q4: Which solvent is best suited for this reaction?
A4: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reactions.[6] They are crucial for stabilizing the Grignard reagent.
Q5: What are the key safety precautions to take during a Grignard reaction?
A5: Grignard reagents are highly reactive and flammable.
-
Always work in a well-ventilated fume hood.
-
Use anhydrous conditions and an inert atmosphere (nitrogen or argon).
-
Be cautious when quenching the reaction, as the addition of water or acid to unreacted Grignard reagent is highly exothermic. Perform the quench slowly and with cooling.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Activate the magnesium by adding a small crystal of iodine or by gently crushing the turnings under an inert atmosphere.
-
Reagent Addition: Add a small amount of anhydrous diethyl ether to cover the magnesium. Dissolve bromobenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Initiation and Reflux: Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.
Protocol 2: Synthesis of Benzoylcyclobutane
-
Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0°C in an ice bath.
-
Nitrile Addition: Dissolve cyclobutanecarbonitrile (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure benzoylcyclobutane.
Visualizations
Caption: Experimental workflow for the synthesis of benzoylcyclobutane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
Cyclobutyl Phenyl Ketone Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of cyclobutyl phenyl ketone.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most effective and commonly used purification techniques for this compound are vacuum distillation and column chromatography. A preliminary purification is often achieved through a standard aqueous work-up (liquid-liquid extraction) to remove salts and water-soluble impurities post-synthesis.
-
Liquid-Liquid Extraction: Used as an initial clean-up step to separate the crude product from the reaction mixture.
-
Column Chromatography: Highly effective for separating the ketone from byproducts and unreacted starting materials, especially those with different polarities.
-
Vacuum Distillation: Ideal for final purification to remove non-volatile impurities or other components with significantly different boiling points, yielding a high-purity liquid product.[1][2][3]
Q2: What are the key physical and chemical properties of pure this compound?
A2: Understanding the physical properties is crucial for selecting the appropriate purification method and for quality control. The properties of this compound are summarized below.[1][2][3][4]
| Property | Value |
| Appearance | Colorless to pale yellow liquid or crystalline substance[1] |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol [2] |
| Boiling Point | 220-222 °C (at 760 mmHg)[1] |
| 114-118 °C (at 7 mmHg)[2][3] | |
| Melting Point | 0-2 °C[1] |
| Density | 1.05 g/mL (at 25 °C)[2][3] |
| Refractive Index | n20/D 1.547[2][3] |
| Solubility | Poorly soluble in water; soluble in alcohols and ethers[1] |
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: To ensure the final product meets the required specifications, robust analytical methods are necessary. The two most common techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile impurities. It provides excellent separation and definitive identification of components based on their mass spectra.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for quantifying the main components in a mixture, particularly useful for less volatile or thermally sensitive impurities that are not suitable for GC analysis.[5]
Purification Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Product is colored (yellow or brown) after purification.
-
Q: My final product is a distinct yellow or brown color instead of colorless. What is the likely cause and how can it be resolved?
-
A: Discoloration typically indicates the presence of high molecular weight or chromophoric impurities, or potential thermal decomposition.
-
Cause 1: Thermal Decomposition. Heating the ketone for extended periods or at excessively high temperatures during distillation can cause degradation.
-
Cause 2: Impurities. Contaminants from the synthesis, such as unreacted starting materials or polymeric side products, can be colored.
-
-
Solution Workflow:
-
Re-purify using Vacuum Distillation: Ensure the vacuum is sufficiently high to lower the boiling point and minimize thermal stress. Use a short-path distillation apparatus to reduce the residence time at high temperatures.
-
Column Chromatography: If distillation fails to remove the color, perform column chromatography on silica (B1680970) gel. The colored impurities will likely have different polarities and can be separated.
-
Activated Carbon Treatment: As a final resort, you can dissolve the product in a non-polar organic solvent (e.g., hexane), add a small amount of activated carbon, stir for 15-30 minutes, and then filter through Celite or a syringe filter to remove the carbon and adsorbed impurities. The product must then be recovered by removing the solvent.
-
-
Problem 2: Low purity (<99%) after vacuum distillation.
-
Q: I've performed vacuum distillation, but GC analysis shows several impurities remaining. Why is this happening?
-
A: This usually occurs when impurities have boiling points very close to that of this compound under the distillation conditions.
-
Troubleshooting Steps:
-
Check System Vacuum: Ensure your vacuum pump and all seals are functioning correctly to achieve the lowest possible pressure. A fluctuating vacuum can lead to poor separation.
-
Improve Separation Efficiency: Replace a simple distillation setup with a fractional distillation column (e.g., a Vigreux or packed column). This increases the number of theoretical plates and enhances the separation of liquids with close boiling points.
-
Pre-Purification: Use column chromatography to remove the problematic impurities before the final distillation step.
-
-
Caption: Troubleshooting logic for low purity after distillation.
Problem 3: Significant product loss during column chromatography.
-
Q: My yield is very low after running a silica gel column. Where is my product going?
-
A: Product loss on a column can be attributed to several factors related to the stationary phase and solvent choice.
-
Cause 1: Irreversible Adsorption. Highly polar products or impurities can bind too strongly to the acidic silica gel.
-
Cause 2: Incorrect Solvent Polarity. If the eluent is not polar enough, the product will move too slowly or not at all. If it is too polar, it may co-elute with impurities.
-
Cause 3: Product Tailing. Broad or "tailing" peaks during elution lead to poor separation and product loss in mixed fractions.
-
-
Optimization Workflow:
-
TLC Analysis First: Before running a large column, always perform Thin Layer Chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find the optimal eluent. An ideal Rf value for the product is between 0.25 and 0.35.
-
Use a Different Stationary Phase: If tailing is severe, consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a deactivated silica gel (e.g., treated with triethylamine).
-
Proper Column Packing: Ensure the column is packed uniformly without air bubbles or channels to prevent poor separation. A "wet" slurry packing method is generally most reliable.
-
-
Caption: Standard workflow for optimizing column chromatography.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charge the Flask: Place the crude this compound into the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Turn on the stirrer and slowly apply vacuum. Observe for any vigorous bubbling from residual solvents.
-
Heating: Once a stable vacuum is achieved (e.g., ~7 mmHg), begin heating the distillation flask using a heating mantle.
-
Collect Fractions: The product will begin to distill. Collect any initial low-boiling impurities as a forerun. Collect the main fraction at the expected boiling temperature (114-118 °C at 7 mmHg).[2][3]
-
Completion: Stop the distillation when the temperature drops or when only a small residue remains. Release the vacuum before turning off the cooling water to prevent backflow.
Protocol 2: Purification by Column Chromatography
-
Solvent Selection: Based on prior TLC analysis, prepare the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate). A typical starting point for ketones is a low-polarity mixture.
-
Column Packing: Secure a glass chromatography column vertically. Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent like dichloromethane). Carefully add the sample solution to the top of the silica bed.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified product (e.g., ~1 mg/mL) in a suitable volatile solvent like ethyl acetate (B1210297) or dichloromethane.
-
Instrumentation:
-
Oven Program: A typical temperature program would be: hold at 60 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Detection: Set the mass spectrometer to scan a range of m/z 40-400.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the product peak divided by the total area of all peaks. Identify any impurity peaks by analyzing their mass spectra.
References
Technical Support Center: Synthesis of 1,3-Disubstituted Cyclobutanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3-disubstituted cyclobutanes. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Diastereoselectivity (Incorrect cis/trans Ratio)
Question: My reaction is producing a mixture of cis and trans isomers of the 1,3-disubstituted cyclobutane (B1203170), with a low diastereomeric ratio (dr). How can I improve the stereoselectivity?
Answer: Achieving high diastereoselectivity is a common challenge in cyclobutane synthesis. The puckered conformation of the cyclobutane ring means that substituents can adopt distinct spatial arrangements, making stereocontrol crucial.[1][2] Here are several strategies to improve the diastereomeric ratio:
-
Reaction Condition Optimization: The choice of solvent, temperature, and catalyst can significantly influence the stereochemical outcome. For instance, in the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative, controlling acidic impurities was found to be crucial for improving the diastereomeric ratio during recrystallization.[3]
-
Catalyst Selection: For [2+2] cycloadditions, the catalyst plays a key role. For example, a ruthenium(II) photocatalyst has been used for the heterodimerization of dissimilar acyclic enones to produce cyclobutanes with excellent diastereoselectivities.[4]
-
Purification by Recrystallization: Recrystallization is a powerful technique to improve the diastereomeric ratio of the final product. However, this process itself can have reproducibility issues.[3] Careful selection of the solvent system is critical. For example, an EtOAc/1-BuOH solvent system was effective for purging the trans-isomer in one reported synthesis.[3]
-
Substrate Control: The steric and electronic properties of the substituents on your starting materials can direct the stereochemical outcome. Consider modifying the substrates to favor the formation of the desired isomer.
Logical Flow for Troubleshooting Low Diastereoselectivity:
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Low Reaction Yield and Formation of Side Products
Question: The overall yield of my 1,3-disubstituted cyclobutane synthesis is low, and I am observing significant side product formation. What are the likely causes and solutions?
Answer: Low yields can be attributed to several factors, including inefficient ring formation due to ring strain, and competing side reactions.[2] Here are some troubleshooting steps:
-
Side Reaction Identification: Identify the side products using techniques like NMR and mass spectrometry. A common side reaction in syntheses involving cyclobutanones is self-aldol condensation.[3]
-
Reaction Condition Screening: Systematically screen different reaction conditions. For example, in a Knoevenagel condensation to form a cyclobutylidene Meldrum's acid derivative, changing the solvent and reaction temperature was crucial to minimize impurities and improve yield.[3]
-
Choice of Starting Materials: The reactivity of your starting materials can influence the reaction outcome. For instance, in Lewis acid-promoted [2+2] cycloadditions of allenoates with terminal alkenes, yields can decrease when the alkene is deactivated with an electron-withdrawing group.[1]
-
Reagent Purity: Ensure the purity of your starting materials and reagents, as impurities can catalyze side reactions or inhibit the desired transformation.
Experimental Protocol: Knoevenagel Condensation Optimization
A study on the synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold provides a relevant example of reaction optimization to improve yield.[3]
Methodology: The Knoevenagel condensation of an ester (15) and Meldrum's acid (14) was investigated under various conditions to synthesize the cyclobutylidene Meldrum's acid derivative (16).[3]
Data Summary:
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of 16 (%) |
| 1 | 2-PrOH | rt | 16 | 95 |
| 2 | MeOH | rt | 16 | 95 |
| 3 | MeOH | 40 | 16 | 90 |
| 4 | MeOH | rt to 40 | 16 | 96 |
Data sourced from a study on the diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold.[3]
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my 1,3-disubstituted cyclobutane product from the reaction mixture. What purification strategies are effective?
Answer: Purification of cyclobutane derivatives can be challenging due to the presence of stereoisomers and side products with similar polarities.
-
Column Chromatography: Silica gel column chromatography is a common method for purification.[1] Gradient elution can be employed to separate closely related compounds.
-
Recrystallization: As mentioned for improving diastereoselectivity, recrystallization is also a powerful purification technique for obtaining highly pure solid products. It can sometimes eliminate the need for column chromatography.[3]
-
Workup Procedure: The workup procedure should be carefully designed to remove impurities. For example, in one synthesis, an aqueous basic treatment was excluded from the workup to prevent decomposition of the product.[3]
Experimental Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification of 1,3-disubstituted cyclobutanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,3-disubstituted cyclobutanes?
A1: Several methods are commonly employed:
-
[2+2] Cycloadditions: This is a powerful method involving the reaction of two π-systems. A notable example is the Lewis acid-promoted [2+2] cycloaddition of terminal alkenes with allenoates, which provides a rapid route to 1,3-substituted cyclobutanes.[1][4] Photochemical [2+2] cycloadditions are also widely used.[2]
-
Functionalization of Pre-existing Cyclobutanes: This involves starting with a commercially available or readily synthesized cyclobutane core and introducing the desired substituents.[1]
-
Intramolecular Alkylation/Decarboxylation: Strategies utilizing malonate derivatives are also a common approach.[1]
-
Ring-Opening of Bicyclo[1.1.0]butanes (BCBs): The strain-releasing functionalization of BCBs provides an efficient way to access cyclobutane derivatives, including those with cis-1,3-heteroatom substitutions.[5]
Q2: Why are 1,3-disubstituted cyclobutanes important in drug discovery?
A2: 1,3-Disubstituted cyclobutanes are valuable motifs in medicinal chemistry for several reasons:
-
Structural Rigidity: The cyclobutane ring has limited flexibility, which helps to lock the substituents in well-defined spatial arrangements. This can be advantageous for optimizing binding to a biological target.[1][6]
-
Isosteric Replacement: They can serve as non-aromatic bioisosteres for phenyl rings, which can improve properties like metabolic stability and solubility.[1]
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Increased sp³ Character: Incorporating a cyclobutane ring increases the fraction of sp³-hybridized carbons in a molecule, which is often correlated with improved clinical success rates for drug candidates.[7]
-
Achiral Core: In many cases, the 1,3-disubstituted cyclobutane core is achiral, which can simplify the synthesis as enantioselective methods are not required.[1]
Q3: Are there any specific safety precautions to consider when working with cyclobutane synthesis?
A3: General laboratory safety protocols should always be followed. Specific considerations for cyclobutane synthesis may include:
-
High-Energy Intermediates: Some synthetic routes may involve high-energy or unstable intermediates. For example, reactions involving bicyclo[1.1.0]butanes are driven by the release of significant ring strain.[5]
-
Photochemical Reactions: When performing photochemical [2+2] cycloadditions, proper eye protection from UV radiation is essential.[2]
-
Reagent Handling: Some reagents used in these syntheses, such as strong Lewis acids or organometallic compounds, require careful handling under inert atmospheres.
Signaling Pathway Analogy for Synthetic Strategy Selection:
Caption: Decision tree for selecting a synthetic route to 1,3-disubstituted cyclobutanes.
References
- 1. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclobutane synthesis [organic-chemistry.org]
- 5. Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]
Technical Support Center: Reducing Pinacol Side-Products in Photochemical Reactions of Ketones
Welcome to the technical support center for troubleshooting photochemical reactions of ketones. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of pinacol (B44631) side-product formation and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is a pinacol side-product, and why does it form in my photochemical reaction?
A1: A pinacol is a 1,2-diol that forms from the reductive coupling of two ketone molecules. In photochemical reactions, the absorption of light can excite a ketone to a higher energy state (typically a triplet state).[1] This excited ketone can then undergo a one-electron reduction to form a ketyl radical. If the concentration of these ketyl radicals is sufficiently high and other reaction pathways are less favorable, two ketyl radicals can dimerize, forming a carbon-carbon bond and ultimately yielding the pinacol product after protonation.[2]
Q2: I am observing a significant amount of pinacol in my reaction. What are the most likely causes?
A2: The formation of pinacol as a major side-product is often linked to several key factors in your experimental setup:
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High Concentration of Ketone: A higher concentration of the starting ketone increases the probability of two ketyl radicals encountering each other and coupling.
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Inefficient Hydrogen Donors: If the desired reaction is the reduction of the ketone to an alcohol, the presence of an efficient hydrogen donor is crucial. A lack or inappropriate choice of a hydrogen donor can favor the bimolecular pinacol coupling pathway.
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Solvent Choice: The solvent can significantly influence the reaction pathway. Solvents that are poor hydrogen donors may lead to increased pinacol formation.[3]
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Absence of a Sacrificial Electron Donor: In some photoredox systems, a sacrificial electron donor is required to regenerate the photocatalyst and can influence the formation of radical intermediates.
Q3: Can the choice of solvent influence the formation of pinacol side-products?
A3: Absolutely. The solvent plays a critical role in the reaction medium. Protic solvents, especially those that are good hydrogen donors like isopropanol, can either promote the reduction of the ketone to the corresponding alcohol, thus competing with pinacol formation, or in some cases, facilitate the formation of the ketyl radical that leads to the pinacol product.[1][4] The polarity and bulkiness of the solvent can also affect the stability and reactivity of the intermediates.[5] Therefore, screening different solvents is a key troubleshooting step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Yield of Pinacol Side-Product | High concentration of the starting ketone. | Decrease the concentration of the ketone substrate. |
| Inefficient hydrogen/proton donor. | Introduce a more efficient hydrogen/proton donor, such as thiophenol, or increase its concentration.[5][6] | |
| Suboptimal solvent. | Screen a range of solvents with varying polarities and hydrogen-donating abilities.[3] | |
| Use of reagents that promote pinacol coupling. | Avoid reagents known to favor pinacol formation, such as formate (B1220265) or hydrazine (B178648) under photochemical conditions, if pinacol is an undesired product.[7][8][9] | |
| Low Conversion of Starting Material and Pinacol Formation | Inefficient photocatalyst or reaction conditions. | Optimize the photocatalyst system. Consider using photocatalysts that favor the desired reaction pathway, such as specific quantum dots or metal complexes.[5][10] |
| Inappropriate light source. | Ensure the wavelength and intensity of the light source are optimal for the excitation of the ketone or photocatalyst. | |
| Reaction Selectivity Changes Between Batches | Impurities in the solvent. | Use high-purity, anhydrous solvents to ensure consistency.[3] |
| Variations in reaction setup. | Maintain consistent experimental conditions, including temperature, stirring rate, and light source positioning. |
Experimental Protocols
Protocol 1: General Method for Reducing Pinacol Formation by Adjusting Hydrogen Donor Concentration
This protocol is based on the principle that controlling the concentration of a hydrogen/proton donor can switch the reaction selectivity between alcohol formation (ketone reduction) and pinacol coupling.[5][6]
-
Reaction Setup:
-
To a quartz reaction vessel, add the ketone substrate (1.0 mmol) and the photocatalyst (e.g., CdSe/CdS core/shell quantum dots, 0.01 mol%).
-
Add the chosen solvent (e.g., 10 mL of degassed acetonitrile).
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Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 15 minutes.
-
-
Addition of Hydrogen Donor:
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Prepare a stock solution of the hydrogen donor (e.g., thiophenol) in the reaction solvent.
-
For reducing pinacol formation and favoring alcohol production, add a higher concentration of the hydrogen donor (e.g., 2.0 to 5.0 equivalents).
-
Conversely, to favor pinacol formation, a lower concentration of the hydrogen donor would be used.
-
-
Photochemical Reaction:
-
Place the reaction vessel in a photoreactor equipped with a suitable light source (e.g., a visible light LED).
-
Stir the reaction mixture vigorously at a constant temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography.
-
Analyze the product distribution (alcohol vs. pinacol) by ¹H NMR or GC-MS.
-
Protocol 2: Photocatalyst-Free Pinacol Coupling using Formate (To be avoided if pinacol is a side-product)
This protocol describes a method that efficiently produces pinacols and should be avoided if they are undesired side-products.[8]
-
Reaction Setup:
-
In a quartz tube, dissolve the ketone or aldehyde (0.5 mmol) and sodium formate (1.5 mmol) in a solvent mixture (e.g., DMSO/H₂O, 4:1, 5 mL).
-
-
Photochemical Reaction:
-
Irradiate the mixture with a 365 nm UV lamp at room temperature with stirring.
-
Monitor the reaction by TLC.
-
-
Work-up:
-
After completion, extract the mixture with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
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Purify by flash chromatography.
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Visual Guides
Mechanism of Pinacol Formation
Caption: Photochemical formation of a pinacol side-product from a ketone.
Troubleshooting Workflow for Reducing Pinacol Side-Products
Caption: A step-by-step guide to troubleshooting and reducing pinacol formation.
References
- 1. youtube.com [youtube.com]
- 2. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Visible Light Induced Reduction and Pinacol Coupling of Aldehydes and Ketones Catalyzed by Core/Shell Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photo-catalyst-free photomediated pinacol coupling of ketones/aldehydes by formate at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Light-enabled metal-free pinacol coupling by hydrazine - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03737C [pubs.rsc.org]
- 10. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselective Cyclobutane Functionalization
Welcome to the technical support center for diastereoselective cyclobutane (B1203170) functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high diastereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling diastereoselectivity in cyclobutane functionalization?
A1: Achieving high diastereoselectivity in cyclobutane functionalization relies on several key strategies that influence the stereochemical outcome of a reaction. The most common and effective approaches include:
-
Directing Groups in C-H Functionalization: Employing a directing group on the cyclobutane substrate can guide a transition metal catalyst to a specific C-H bond, leading to highly regio- and diastereoselective functionalization.[1][2][3][4][5]
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Photocatalysis: Light-mediated reactions, such as [2+2] photocycloadditions and subsequent photoredox-catalyzed modifications, can create complex cyclobutane scaffolds with excellent diastereocontrol.[6][7][8][9]
-
Catalyst Control: The choice of catalyst and its ligands can be crucial. Different catalysts can favor the formation of different diastereomers from the same starting material.[3][10]
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Chiral Auxiliaries: Attaching a chiral auxiliary to a starting material can effectively bias the facial selectivity of a reaction, leading to the preferential formation of one diastereomer.[11][12][13]
-
Substrate and Reagent Control: The inherent stereochemistry of the substrate or the use of sterically demanding reagents can influence the approach of reactants and, consequently, the diastereoselectivity. This is often seen in ring-opening reactions of bicyclic systems or ring contractions.[14][15][16]
-
Organocatalysis: The use of small organic molecules as catalysts can provide a powerful tool for enantioselective and diastereoselective transformations on the cyclobutane core.[17]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Directing Group-Assisted C-H Functionalization
Symptom: The reaction yields a mixture of diastereomers with a low diastereomeric ratio (dr).
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Rationale |
| Ineffective Directing Group | Test alternative directing groups (e.g., 8-aminoquinoline (B160924), picolinamide). | The coordinating ability and steric profile of the directing group are critical for effective facial discrimination. |
| Suboptimal Reaction Conditions | Screen different solvents, temperatures, and additives (e.g., acids, bases). | These parameters can influence the transition state geometry and the stability of diastereomeric intermediates. For instance, the combination of HFIP and pivalic acid has been shown to be superior in certain cases.[1] |
| Inappropriate Catalyst System | Vary the palladium source (e.g., Pd(OAc)₂, Pd(OPiv)₂) and ligands. | The catalyst's electronic and steric properties can significantly impact the selectivity of the C-H activation step. |
| Substrate Reactivity | Modify the substrate to enhance steric hindrance on one face. | Increasing the steric bulk on one side of the directing group can further bias the approach of the catalyst. |
Experimental Protocol: General Procedure for Palladium-Catalyzed Diastereoselective C-H Arylation
A representative procedure involves the reaction of a cyclobutane substrate bearing an 8-aminoquinoline directing group with an aryl iodide in the presence of a palladium catalyst and an oxidant.
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To an oven-dried vial, add the cyclobutane substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (0.1 equiv), and Ag₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add the appropriate solvent (e.g., HFIP/pivalic acid mixture).
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Stir the reaction mixture at the desired temperature (e.g., 90-120 °C) for the specified time (e.g., 12-24 hours).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
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Concentrate the filtrate and purify the residue by column chromatography to isolate the desired diastereomer.
Logical Workflow for Troubleshooting Low Diastereoselectivity
References
- 1. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flexible route to enantiomerically enriched cyclobutanes | Research | Chemistry World [chemistryworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds - Organic Letters - Figshare [figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones | MDPI [mdpi.com]
Technical Support Center: Scaling Up Cyclobutyl Phenyl Ketone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial production of cyclobutyl phenyl ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
A1: The two primary routes for industrial-scale synthesis are:
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Friedel-Crafts Acylation: This classic method involves the reaction of benzene (B151609) with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). It is a well-established and cost-effective method for large-scale production.
-
Grignard Reaction: This route utilizes the reaction of a cyclobutylmagnesium halide (Grignard reagent) with benzonitrile (B105546), followed by hydrolysis. This method can be advantageous when specific precursors are more readily available or when milder reaction conditions are desired.
Q2: What are the critical safety precautions for handling reagents in large-scale this compound synthesis?
A2: Both primary synthesis routes involve hazardous materials requiring strict safety protocols:
-
Aluminum Chloride (Anhydrous): Reacts violently with water, releasing corrosive hydrogen chloride gas. It should be handled in a dry, inert atmosphere. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, flame-retardant lab coats, and full-face shields.[1] Class D fire extinguishers for combustible metals should be available.[1]
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Grignard Reagents: Highly flammable, pyrophoric, and water-reactive.[2] They must be handled under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware and solvents must be rigorously dried to prevent quenching of the reagent and potential fire hazards.
Q3: How can I minimize the formation of by-products during Friedel-Crafts acylation at an industrial scale?
A3: Polyacylation is a common issue in Friedel-Crafts reactions. To minimize this:
-
Use a slight excess of the aromatic substrate (benzene) to favor mono-acylation.
-
Control the reaction temperature. Lower temperatures generally favor the desired product.
-
The order of addition is crucial. Slowly adding the acylating agent to the mixture of the aromatic compound and catalyst can help maintain a low concentration of the reactive acylium ion.
Q4: What are the best practices for quenching a large-scale Grignard reaction?
A4: Quenching a large-scale Grignard reaction must be done with extreme caution due to its exothermic nature.
-
Cool the reaction mixture to 0-10 °C before quenching.
-
Slowly add a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid dropwise with vigorous stirring.
-
Monitor the temperature of the reaction vessel closely and have a cooling system on standby to manage any temperature spikes.
Q5: What are the recommended methods for purifying this compound on an industrial scale?
A5: The primary method for purifying this compound at an industrial scale is fractional distillation under reduced pressure . This technique is effective for separating the product from unreacted starting materials and high-boiling point by-products. The boiling point of this compound is approximately 114-118 °C at 7 mmHg.[3][4]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure anhydrous aluminum chloride is used. It should be a free-flowing powder. Clumped or discolored catalyst may be hydrated and inactive. |
| Moisture Contamination | All reactants, solvents, and equipment must be thoroughly dried. Benzene and cyclobutanecarbonyl chloride should be of high purity and low water content. |
| Incomplete Reaction | Monitor the reaction progress using in-process controls (e.g., GC or HPLC). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. |
| Sub-optimal Temperature | The reaction is typically exothermic. Maintain the reaction temperature within the optimal range (e.g., 25-40°C) using a reactor cooling system. Runaway temperatures can lead to by-product formation. |
| Loss during Workup | Ensure proper phase separation during the aqueous quench and extraction steps. Multiple extractions with a suitable organic solvent will maximize product recovery. |
Issue 2: Grignard Reaction Fails to Initiate or Proceeds Sluggishly
| Possible Cause | Troubleshooting Step |
| Passivated Magnesium | The surface of the magnesium turnings may be coated with magnesium oxide. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] |
| Wet Glassware or Solvents | Rigorously dry all glassware and use anhydrous solvents. Even trace amounts of water can quench the Grignard reagent.[2] |
| Low Reaction Temperature | Gentle heating may be required to initiate the reaction. Once initiated, the reaction is exothermic and will likely require cooling to maintain a controlled rate.[2] |
| Impure Alkyl Halide | Ensure the cyclobutyl halide is pure and free from contaminants that could inhibit the reaction. |
Issue 3: Product Purity Issues After Distillation
| Possible Cause | Troubleshooting Step |
| Co-distillation of Impurities | If impurities have boiling points close to the product, improve the efficiency of the fractional distillation column (e.g., by using a column with more theoretical plates). |
| Thermal Decomposition | This compound may be susceptible to thermal degradation at high temperatures. Ensure the distillation is performed under a sufficient vacuum to lower the boiling point. |
| Incomplete Removal of Acidic/Basic Residues | Wash the crude product with a dilute base (e.g., sodium bicarbonate solution) and then with brine before distillation to remove any acidic or basic impurities. |
Data Presentation
Table 1: Typical Reaction Parameters for Industrial Scale Synthesis
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Reactants | Benzene, Cyclobutanecarbonyl Chloride, AlCl₃ | Cyclobutyl Bromide, Magnesium, Benzonitrile |
| Solvent | Benzene (can act as solvent and reactant) | Anhydrous THF or Diethyl Ether |
| Typical Molar Ratio | Benzene:Acyl Chloride:AlCl₃ (excess:1:1.1) | Mg:Cyclobutyl Bromide:Benzonitrile (1.2:1:1) |
| Reaction Temperature | 25 - 40 °C | Initiation: RT to 40°C; Reaction: 30-50°C |
| Reaction Time | 2 - 6 hours | 3 - 8 hours |
| Typical Yield | 75 - 85% | 70 - 80% |
| Purity (Post-distillation) | > 99% | > 99% |
Note: These values are illustrative and can vary depending on the specific process and equipment.
Experimental Protocols
Protocol 1: Industrial Scale Friedel-Crafts Acylation
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Reactor Preparation: Ensure a glass-lined or other suitably corrosion-resistant reactor is clean and dry. Purge the reactor with dry nitrogen.
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Charge Reactants: Charge the reactor with anhydrous aluminum chloride (1.1 equivalents) and excess dry benzene.
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Cooling: Cool the mixture to 10-15°C with constant agitation.
-
Addition of Acyl Chloride: Slowly add cyclobutanecarbonyl chloride (1 equivalent) to the mixture, maintaining the temperature below 25°C. The addition is highly exothermic.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by GC.
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Quenching: Cool the reaction mixture to 0-5°C and slowly quench by transferring it to a separate vessel containing a mixture of crushed ice and concentrated hydrochloric acid.
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Workup: Separate the organic layer. Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and filter. Purify the crude product by vacuum distillation.
Protocol 2: Industrial Scale Grignard Reaction
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Reactor Preparation: Use a clean, dry reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet.
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Magnesium Activation: Charge the reactor with magnesium turnings (1.2 equivalents) and a small crystal of iodine under a nitrogen atmosphere.
-
Initiation: Add a small portion of a solution of cyclobutyl bromide (1 equivalent) in anhydrous THF to the magnesium. Gentle heating may be applied to initiate the reaction.
-
Grignard Formation: Once the reaction starts (indicated by a color change and gentle reflux), add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a controlled reflux. After the addition, continue to stir for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Benzonitrile: Cool the Grignard reagent to 10-15°C. Slowly add a solution of benzonitrile (1 equivalent) in anhydrous THF, maintaining the temperature below 30°C.
-
Hydrolysis: After the addition is complete, stir for an additional 1-2 hours. Cool the mixture to 0-10°C and slowly add a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the product with a suitable organic solvent (e.g., diethyl ether or toluene). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and filter. Purify the crude product by vacuum distillation.
Mandatory Visualizations
Caption: Workflow for Friedel-Crafts Acylation.
Caption: Troubleshooting for Grignard Reaction Initiation.
References
Troubleshooting low conversion rates in cyclobutyl ketone reactions
This guide provides troubleshooting solutions for common issues encountered during chemical reactions involving cyclobutyl ketone and its derivatives. Aimed at researchers, scientists, and drug development professionals, this resource offers detailed, practical advice to help you overcome low conversion rates and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction with cyclobutyl ketone has a very low conversion rate. What are the first things I should check?
A1: When troubleshooting low yields, begin by systematically evaluating your experimental parameters. Start with the most fundamental factors before moving to more complex variables:
-
Reagent Purity and Stoichiometry: Verify the purity of your starting materials, especially the cyclobutyl ketone. Impurities can act as inhibitors or lead to unwanted side reactions. Ensure that all reagents were measured accurately and that the stoichiometry is correct.[1]
-
Reaction Conditions: Confirm that the reaction temperature, pressure, and time are optimal for the specific transformation. For reactions sensitive to air or moisture, ensure that you are using anhydrous solvents and reagents under a dry, inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Work-up and Purification: Product loss can frequently occur during extraction, washing, and purification steps. Analyze a sample of your crude reaction mixture (e.g., by ¹H NMR or GC-MS) to determine if the low yield is due to a failed reaction or loss during isolation.[1]
-
Reagent Activity: Ensure that your reagents have not degraded. For instance, organometallic reagents like Grignard reagents are sensitive to air and moisture and may require titration to determine their exact concentration before use.[1]
Q2: What are some common side reactions that could be lowering the yield of my cyclobutyl ketone reaction?
A2: The strained nature of the cyclobutyl ring can lead to several side reactions. Depending on the reagents and conditions, you might encounter:
-
Ring-Opening Reactions: Under certain conditions (e.g., strong acids, high temperatures), the cyclobutane (B1203170) ring can open. For example, the thermal decomposition of methyl cyclobutyl ketone yields ethylene (B1197577) and methyl vinyl ketone.[2]
-
Enolate Formation and Self-Condensation: Like other ketones, cyclobutyl ketone can form an enolate in the presence of a base. This enolate can then participate in side reactions such as aldol (B89426) condensations with unreacted ketone.[3][4] The choice of base and reaction temperature is critical to control the formation of kinetic versus thermodynamic enolates, which can influence the product distribution.[3][5]
-
Rearrangement Reactions: In reactions like the Swern oxidation of cyclobutanol (B46151) to produce cyclobutyl ketone, improper temperature control can lead to a Pummerer rearrangement, forming byproducts.[1]
Q3: How can I effectively purify my cyclobutyl ketone-derived product from unreacted starting material and byproducts?
A3: The purification strategy depends on the physical properties of your product and the impurities present.
-
Distillation: If your product is thermally stable and has a significantly different boiling point from the impurities, distillation (including vacuum distillation for high-boiling compounds) is an effective method.[6][7]
-
Chromatography: Column chromatography is a versatile technique for separating compounds with different polarities. A suitable solvent system, often a mixture of a non-polar solvent (like hexane) and a more polar one (like ethyl acetate), needs to be determined.[8]
-
Extraction: If your product or impurities have acidic or basic functional groups, you can use acid-base extraction. For example, acidic phenolic ketones can be separated from neutral impurities by extraction with an aqueous base.[8] For separating aldehydes and reactive ketones, a bisulfite extraction can be employed to form a charged adduct that moves to the aqueous layer.[9]
Troubleshooting Specific Reactions
Guide 1: Low Yield in Grignard Reactions with Cyclobutyl Ketone
Grignard reactions are highly sensitive to experimental conditions. Low yields when reacting an organometallic reagent with cyclobutyl ketone are a common issue.
Problem: An alkyl Grignard reagent (e.g., n-ButylMgCl) addition to cyclobutyl ketone results in a yield of less than 10%.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Grignard reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Inactive Grignard Reagent | Titrate the Grignard reagent before use to determine its exact concentration. If it has degraded, prepare a fresh batch.[1][10] | Grignard reagents are highly sensitive to air and moisture and can degrade upon storage. Titration ensures you are adding the correct stoichiometric amount. |
| Presence of Water | Thoroughly dry all glassware (e.g., oven-dry or flame-dry under vacuum). Use anhydrous solvents. | Water will quench the Grignard reagent, as it is a strong base.[11][12] Even trace amounts of moisture can significantly reduce the yield. |
| Suboptimal Reaction Temperature | Add the Grignard reagent slowly to a solution of cyclobutyl ketone at a low temperature (e.g., -30°C to 0°C) and then allow the reaction to warm to room temperature.[10] | Low temperatures can help to control the exothermic reaction and minimize side reactions. |
| Enolization of Cyclobutyl Ketone | The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate that will not react further with the Grignard reagent.[4] | To mitigate this, consider adding Cerium(III) chloride to the reaction mixture, which increases the nucleophilicity of the organometallic reagent relative to its basicity. |
Guide 2: Low Conversion in Baeyer-Villiger Oxidation of Cyclobutyl Ketone
The Baeyer-Villiger oxidation converts cyclic ketones into lactones. Low conversion can result from several factors related to the oxidant and reaction conditions.
Problem: Oxidation of a substituted cyclobutyl ketone with m-CPBA results in low conversion to the desired lactone, with significant starting material remaining.
Troubleshooting Logic:
Caption: Logic diagram for troubleshooting Baeyer-Villiger oxidations.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Insufficient Oxidant | Increase the equivalents of the peroxy acid (e.g., m-CPBA) to 1.5-2.0 equivalents.[13] | The reaction stoichiometry is 1:1, but some peroxy acid may decompose over time or react with impurities. Using a slight excess can drive the reaction to completion. |
| Low Reactivity of Oxidant | For less reactive ketones, switch to a more powerful oxidizing agent like trifluoroperacetic acid (TFPAA).[14] | The reactivity of peroxy acids correlates with the acidity of the corresponding carboxylic acid. TFPAA is more acidic and thus more reactive than m-CPBA. |
| Incorrect Migratory Aptitude | Review the substituents on the cyclobutyl ketone. The reaction relies on the migration of one of the adjacent carbon groups. | The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[15][16] If the desired migration is disfavored, the reaction may be slow or yield an undesired regioisomer. |
| Suboptimal Reaction Conditions | The reaction outcome can be sensitive to temperature and solvent. A systematic screen of these parameters may be necessary to find the optimal conditions for a specific substrate. |
Guide 3: Poor Yield in Wittig Reactions with Cyclobutyl Ketone
The Wittig reaction is a powerful tool for forming alkenes from ketones, but it can be challenging with sterically hindered ketones like some cyclobutyl derivatives.
Problem: Reaction of cyclobutyl ketone with a stabilized ylide (e.g., Ph₃P=CHCO₂Et) gives a low yield of the corresponding alkene.
Troubleshooting Steps:
-
Assess Ylide Reactivity: Stabilized ylides are less reactive than non-stabilized ylides and often fail to react efficiently with ketones.[17]
-
Solution: Consider using a more reactive, non-stabilized ylide if the desired product structure allows. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) esters, is often preferred for reacting with sterically hindered ketones.[18]
-
-
Check for Steric Hindrance: The four-membered ring of cyclobutyl ketone can present steric challenges.
-
Solution: If steric hindrance is suspected to be the primary issue, switching to the HWE reaction is a common and effective strategy.
-
-
Verify Ylide Formation: Ensure the ylide is being generated effectively.
-
Solution: If preparing the ylide in situ, confirm the strength and stoichiometry of the base used (e.g., n-BuLi, NaH, KOtBu).[17] The formation of the characteristic deep color (often red or orange) of the ylide is a good visual indicator.
-
-
Consider Alternative Reaction Conditions:
-
Solution: Some Wittig reactions benefit from higher temperatures or longer reaction times to overcome activation barriers, especially with less reactive substrates.
-
Experimental Protocol: Synthesis of Cyclobutyl Methyl Ketone from Cyclobutanecarboxylic Acid
This two-step procedure is a common method for preparing cyclobutyl ketones.[1]
Step A: Formation of Cyclobutanecarbonyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a stir bar and a reflux condenser.
-
Reaction: Add cyclobutanecarboxylic acid (1.0 equivalent) to the flask. Carefully add thionyl chloride (SOCl₂) (1.2-1.5 equivalents).
-
Heating: Heat the mixture to reflux for 1-2 hours or until the evolution of gas (HCl, SO₂) ceases.
-
Isolation: Carefully remove the excess thionyl chloride by distillation. The resulting crude cyclobutanecarbonyl chloride can often be used directly in the next step.
Step B: Reaction with Lithium Dimethylcuprate
-
Cuprate (B13416276) Preparation: In a separate, dry flask under an inert atmosphere (N₂ or Ar), prepare lithium dimethylcuprate. Add copper(I) iodide (CuI) (0.5 equivalents) to anhydrous diethyl ether or THF at 0 °C. Add methyllithium (B1224462) (CH₃Li) (1.0 equivalent as a solution in ether) dropwise to the stirred suspension.
-
Addition of Acyl Chloride: Dissolve the cyclobutanecarbonyl chloride from Step A in anhydrous ether/THF and add it dropwise to the stirred cuprate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄). After filtering and concentrating the solvent, the resulting cyclobutyl methyl ketone can be purified by distillation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis And Optimization of Cyclobutanone - LISKON [liskonchem.com]
- 7. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. youtube.com [youtube.com]
- 13. The Baeyer–Villiger Oxidation of Cubyl Ketones: A Synthetic Route to Functionalized Cubanols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 15. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 16. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 18. Wittig reaction - Wikipedia [en.wikipedia.org]
Stability of cyclobutyl phenyl ketone under thermal conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of cyclobutyl phenyl ketone under thermal conditions. The information is intended for researchers, scientists, and drug development professionals conducting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What is the likely thermal decomposition pathway for this compound?
Based on studies of similar cyclobutyl ketones, the primary thermal decomposition pathway is expected to be a ring-opening reaction. For methyl cyclobutyl ketone, the main products are ethylene (B1197577) and methyl vinyl ketone.[1] By analogy, the thermal decomposition of this compound is hypothesized to proceed via a similar mechanism, yielding ethylene and valerophenone (B195941) (phenyl vinyl ketone). This type of reaction is consistent with the principles of Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl group and the α-carbon.[2][3][4]
Q3: What are the expected products of the thermal decomposition of this compound?
The primary expected products from the thermal decomposition are ethylene and valerophenone.
Q4: How can I monitor the thermal stability of my this compound sample?
Thermogravimetric analysis (TGA) is an excellent technique for determining the thermal stability of a compound.[5][6] TGA measures the change in mass of a sample as a function of temperature, allowing for the determination of the onset temperature of decomposition. Differential scanning calorimetry (DSC) can also be employed to detect thermal events such as melting and decomposition.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during thermal analysis experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpected Weight Loss at Low Temperatures in TGA | Presence of residual solvent or moisture in the sample. | Dry the sample under vacuum prior to analysis. Ensure proper handling and storage to prevent moisture absorption. |
| Inconsistent Decomposition Temperatures Between Runs | 1. Different heating rates were used. 2. Sample size variation. 3. Contamination of the sample or TGA pan. | 1. Maintain a consistent heating rate across all experiments for comparability. 2. Use a consistent sample mass for each analysis. 3. Ensure the sample is pure and the TGA pans are clean before each run. |
| Broad or Tailing Peaks in DSC/TGA | 1. Impurities in the sample. 2. Complex, multi-step decomposition process. 3. Poor thermal contact between the sample and the pan. | 1. Purify the sample using appropriate techniques (e.g., recrystallization, chromatography). 2. Analyze the derivative of the TGA curve (DTG) to identify overlapping decomposition steps.[6] 3. Ensure the sample is finely ground and evenly distributed in the pan. |
| No Observable Decomposition Within the Expected Temperature Range | The compound is more stable than anticipated, or the final temperature of the experiment is too low. | Extend the temperature range of the TGA/DSC experiment to a higher temperature until decomposition is observed. |
| Formation of Unexpected Byproducts | Secondary reactions of the primary decomposition products at high temperatures. | Analyze the evolved gases from the TGA using a coupled mass spectrometer (TGA-MS) to identify all decomposition products. Consider that at higher temperatures, the initial products may undergo further reactions.[9] |
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Ensure the this compound sample is pure and dry.
-
Instrument Setup:
-
Tare an empty TGA pan (typically alumina (B75360) or platinum).
-
Accurately weigh 5-10 mg of the this compound sample into the pan.
-
Place the pan in the TGA furnace.
-
-
Experimental Conditions:
-
Purge Gas: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
-
The derivative of the weight loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.[10]
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol [11] |
| Boiling Point | 114-118 °C at 7 mmHg |
| Density | 1.05 g/mL at 25 °C |
Table 2: Hypothetical TGA Data for this compound (based on analogy with methyl cyclobutyl ketone)
| Parameter | Value |
| Onset of Decomposition (T_onset) | ~350 °C |
| Temperature of Maximum Decomposition Rate (T_max) | ~390 °C |
| Total Weight Loss | ~52% (corresponding to the loss of ethylene) |
| Residue at 500 °C | ~48% (corresponding to valerophenone) |
Note: This data is hypothetical and for illustrative purposes. Actual experimental results may vary.
Visualizations
Caption: Proposed thermal decomposition pathway of this compound.
Caption: Experimental workflow for thermogravimetric analysis (TGA).
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Norrish reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 7. ThermoML:J. Chem. Eng. Data 2018, 63, 7, 2500-2511 [trc.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 11. This compound | C11H12O | CID 79414 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Cyclobutyl Phenyl Ketone and Cyclopentyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of cyclobutyl phenyl ketone and cyclopentyl phenyl ketone. The differing ring strain and steric hindrance of the four- and five-membered rings, respectively, impart distinct chemical behaviors, which are critical considerations in synthetic chemistry and drug design. This document outlines these differences through an examination of key reactions, supported by established chemical principles and detailed experimental protocols.
Introduction
This compound and cyclopentyl phenyl ketone are aryl alkyl ketones that serve as versatile intermediates in organic synthesis. The primary structural difference between these two molecules lies in the cycloalkyl moiety. The cyclobutane (B1203170) ring in this compound possesses significant ring strain (approximately 26 kcal/mol), a consequence of compressed bond angles deviating from the ideal sp³ hybridization. In contrast, the cyclopentane (B165970) ring in cyclopentyl phenyl ketone has considerably less ring strain (approximately 6 kcal/mol) and greater conformational flexibility. This fundamental difference in ring strain is a key determinant of their relative reactivity in a variety of chemical transformations.
Data Presentation: A Comparative Overview
The following table summarizes the key differences in reactivity between this compound and cyclopentyl phenyl ketone based on established chemical principles. Direct comparative quantitative data under identical conditions is scarce in the literature; therefore, this comparison is based on well-understood effects of ring strain and migratory aptitudes.
| Reaction Type | This compound | Cyclopentyl Phenyl Ketone | Rationale |
| Reduction (e.g., with NaBH₄) | Expected to be faster | Expected to be slower | The higher ground-state energy of the strained cyclobutyl ketone likely leads to a lower activation energy for reduction to the less strained alcohol. |
| Baeyer-Villiger Oxidation | Phenyl migration is likely the major pathway, though cyclobutyl migration is possible. | Phenyl migration is the major pathway. | The migratory aptitude of secondary alkyl groups is generally lower than that of a phenyl group. However, the release of ring strain in the transition state can influence the migratory aptitude of the cyclobutyl group. |
| Enolate Formation | Slower than cyclopentyl phenyl ketone. The α-protons are more acidic (pKa of cyclobutanone (B123998) is ~20), but the formation of an sp² center in the four-membered ring is disfavored due to increased ring strain.[1][2] | Faster than this compound. The pKa of the α-protons is in the typical range for ketones (~19-20).[3][4] | The stability of the resulting enolate is a key factor. The introduction of an sp² center in a cyclopentane ring is more favorable than in a cyclobutane ring.[1] |
| Photochemical Reactivity (Norrish-Yang Cyclization) | Undergoes Norrish-Yang Type II photocyclization to form a cyclobutanol (B46151) derivative. | Not reported to undergo Norrish-Yang photocyclization. Other photochemical reactions may occur. | The geometry and proximity of the γ-hydrogens on the cyclobutane ring are favorable for intramolecular hydrogen abstraction by the excited ketone. |
Key Reaction Comparisons and Experimental Protocols
Reduction of the Carbonyl Group
The reduction of the carbonyl group in aryl alkyl ketones to a secondary alcohol is a fundamental transformation. The rate of this reaction can be influenced by the steric and electronic environment of the carbonyl group.
Reactivity Comparison:
Due to the significant ring strain in the cyclobutane ring, this compound is in a higher energy state compared to cyclopentyl phenyl ketone. The reduction of the carbonyl group from an sp² to an sp³ hybridized carbon can lead to a relief of this strain in the transition state and the final alcohol product. Consequently, the reduction of this compound is expected to proceed at a faster rate than that of cyclopentyl phenyl ketone under identical conditions.
Experimental Protocol: Reduction with Sodium Borohydride (B1222165)
This protocol is a general procedure adaptable for both ketones.
Materials:
-
This compound or Cyclopentyl phenyl ketone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (B129727) (solvent)
-
Dichloromethane (B109758) (for extraction)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the ketone (e.g., 1.0 g) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions over 15 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl.
Reactivity Comparison:
The established migratory aptitude in Baeyer-Villiger oxidations is generally: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[5][6] Both cyclobutyl and cyclopentyl groups are secondary alkyl groups. For cyclopentyl phenyl ketone, the phenyl group has a higher migratory aptitude than the cyclopentyl group, leading to the formation of cyclopentyl benzoate (B1203000) as the major product.
For this compound, the situation is more complex. While the phenyl group is generally a better migrating group than a secondary alkyl group, the significant release of ring strain upon migration of the cyclobutyl group can make it a competitive pathway.[5] Therefore, a mixture of products, phenyl cyclobutanecarboxylate (B8599542) (from phenyl migration) and cyclobutyl benzoate (from cyclobutyl migration), might be observed, with phenyl migration likely being the major pathway under standard conditions.
Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA
This protocol is a general procedure adaptable for both ketones.
Materials:
-
This compound or Cyclopentyl phenyl ketone (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.2 eq)
-
Dichloromethane (DCM) (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the ketone (e.g., 1.0 g) in DCM (20 mL) in a round-bottom flask.
-
Add m-CPBA portion-wise at room temperature. An ice bath can be used to control any exotherm.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove excess peroxyacid and m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
Enolate Formation
The acidity of the α-protons and the subsequent formation of an enolate are crucial for many carbon-carbon bond-forming reactions.
Reactivity Comparison:
The acidity of the α-protons in this compound is expected to be slightly higher than in cyclopentyl phenyl ketone due to the increased s-character of the C-H bonds in the strained cyclobutane ring.[1][2] However, the formation of the enolate, which involves the rehybridization of the α-carbon from sp³ to sp², is disfavored in the cyclobutyl system as it introduces additional angle strain into the four-membered ring.[1] Conversely, the formation of an enolate from cyclopentyl phenyl ketone is more favorable as the five-membered ring can more readily accommodate the geometric changes. Therefore, cyclopentyl phenyl ketone is expected to form its enolate more readily and at a faster rate than this compound.
Experimental Protocol: Enolate Formation and Alkylation
This protocol is a general procedure for the formation of a lithium enolate and subsequent trapping with an electrophile.
Materials:
-
Diisopropylamine (B44863) (1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) (1.05 eq)
-
This compound or Cyclopentyl phenyl ketone (1.0 eq)
-
Methyl iodide (electrophile) (1.2 eq)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-BuLi dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
To the freshly prepared LDA solution, add a solution of the ketone in anhydrous THF dropwise at -78 °C.
-
Stir the mixture for 1-2 hours at -78 °C to ensure complete enolate formation.
-
Add methyl iodide dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the α-methylated ketone by flash column chromatography.
Visualization of Reaction Mechanisms
To further illustrate the discussed reaction pathways, the following diagrams have been generated using Graphviz.
Baeyer-Villiger Oxidation Mechanism
Caption: Generalized mechanism of the Baeyer-Villiger oxidation.
Enolate Formation and Alkylation Workflow
Caption: Workflow for the formation and alkylation of a ketone enolate.
Norrish-Yang Type II Cyclization of this compound
Caption: Mechanism of the Norrish-Yang cyclization for this compound.
Conclusion
The reactivity of this compound and cyclopentyl phenyl ketone is significantly influenced by the inherent properties of their respective cycloalkyl rings. The higher ring strain of the cyclobutane moiety generally leads to faster reactions that relieve this strain, such as reduction. Conversely, reactions that would increase ring strain, like enolate formation, are disfavored. The migratory aptitude in the Baeyer-Villiger oxidation and the propensity for photochemical rearrangement via the Norrish-Yang cyclization further differentiate these two otherwise similar ketones. A thorough understanding of these reactivity differences is paramount for chemists aiming to utilize these building blocks in the synthesis of complex molecules and novel therapeutic agents.
References
- 1. acswebcontent.acs.org [acswebcontent.acs.org]
- 2. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones [acswebcontent.acs.org]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
A Comparative Guide to the Validation of cis-γ-Functionalization in Cyclobutyl Ketones
For researchers, scientists, and professionals in drug development, the stereocontrolled synthesis of functionalized cyclobutanes is of paramount importance. These small, strained ring systems are increasingly recognized as valuable scaffolds in medicinal chemistry, offering unique conformational constraints and metabolic stability. Among the various substitution patterns, the cis-1,3-difunctionalized cyclobutane (B1203170) motif is particularly sought after. This guide provides a comparative overview of a key methodology for achieving cis-γ-functionalization of cyclobutyl ketones, supported by experimental data and detailed protocols.
Overview of a Sequential C–H/C–C Functionalization Strategy
A recently developed two-step strategy provides a reliable method for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available aryl cyclobutyl ketones.[1][2][3][4] This approach involves an initial intramolecular C–H functionalization via a Norrish-Yang cyclization, followed by a palladium-catalyzed C–C bond cleavage and functionalization of the resulting bicyclic intermediate. This sequence effectively translates to a formal γ–C–H functionalization of the starting cyclobutyl ketone, with exclusive cis-selectivity.
Experimental Workflow
The overall transformation can be visualized as a two-stage process:
Caption: A two-step workflow for the cis-γ-functionalization of cyclobutyl ketones.
Comparative Performance Data
The efficacy of this sequential strategy is demonstrated by its broad substrate scope and high diastereoselectivity. The following table summarizes the performance of the palladium-catalyzed functionalization step with various coupling partners.
| Entry | Coupling Partner (R-I) | Product | Yield (%) |
| 1 | 4-Iodotoluene | 3-(p-tolyl)cyclobutyl)(phenyl)methanone | 85 |
| 2 | 1-Iodo-4-methoxybenzene | (3-(4-methoxyphenyl)cyclobutyl)(phenyl)methanone | 82 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | (3-(4-(trifluoromethyl)phenyl)cyclobutyl)(phenyl)methanone | 75 |
| 4 | 2-Iodothiophene | phenyl(3-(thiophen-2-yl)cyclobutyl)methanone | 78 |
| 5 | (E)-1-Iodo-2-phenylethene | (E)-phenyl(3-(2-phenylvinyl)cyclobutyl)methanone | 65 |
| 6 | 1-Iodo-2-phenylethyne | phenyl(3-(phenylethynyl)cyclobutyl)methanone | 70 |
Data presented is representative and compiled from the reported methodology.[1][2][3]
Alternative Methodologies
While the sequential Norrish-Yang/palladium-catalyzed functionalization strategy is highly effective for achieving cis-γ-functionalization, other C–H functionalization approaches have been explored for cyclobutane systems. These methods, however, often present challenges in controlling regioselectivity and stereoselectivity at the γ-position of a ketone.
-
Direct C(sp³)–H Arylation: Palladium-catalyzed enantioselective C(sp³)–H arylation has been demonstrated for aminomethyl-substituted cyclobutanes using a directing group strategy.[5] This approach, guided by a tertiary alkylamine, allows for the introduction of aryl groups. However, its direct application to achieve cis-γ-functionalization of a ketone without a directing group at the appropriate position remains a challenge.
-
Rhodium-Catalyzed C–H Functionalization: Rhodium catalysts have been employed for the C–H functionalization of cyclobutanes.[6] These methods typically involve carbene insertion into C–H bonds and offer a pathway to functionalized cyclobutanes. The regioselectivity of these reactions can be influenced by the catalyst and substrate, but achieving specific cis-γ-functionalization relative to a ketone functionality is not always straightforward.
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C–H functionalization.[7][8][9] These methods often proceed via radical intermediates and can be used to forge new C–C bonds. While offering mild reaction conditions, controlling the regioselectivity to favor the γ-position and ensuring high diastereoselectivity for the cis-isomer in cyclobutyl ketones is an area of ongoing research.
Detailed Experimental Protocols
Key Experiment 1: Norrish-Yang Cyclization
This procedure details the formation of the bicyclo[1.1.1]pentan-2-ol intermediate from the starting aryl cyclobutyl ketone.
Reaction Scheme:
Caption: Norrish-Yang cyclization of an aryl cyclobutyl ketone.
Procedure: A solution of the aryl cyclobutyl ketone (1.0 mmol) in benzene (20 mL) is degassed with nitrogen for 15 minutes. The reaction mixture is then irradiated with a 365 nm UV lamp at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the bicyclo[1.1.1]pentan-2-ol intermediate. An improved yield of up to 45% has been reported for this step using a milder UV source, which significantly reduces side-product formation.[1]
Key Experiment 2: Palladium-Catalyzed C–C Functionalization
This protocol describes the stereospecific functionalization of the bicyclic intermediate to yield the final cis-γ-functionalized cyclobutyl ketone.
Reaction Scheme:
Caption: Palladium-catalyzed functionalization of the bicyclic intermediate.
Procedure: To a sealed tube are added the bicyclo[1.1.1]pentan-2-ol (0.2 mmol), the aryl/alkenyl/alkynyl iodide (0.24 mmol), Pd(OAc)₂ (0.02 mmol), a suitable ligand (e.g., a pyridine-based ligand, 0.04 mmol), and Ag₂CO₃ (0.4 mmol). The tube is evacuated and backfilled with nitrogen. Toluene (2.0 mL) is added, and the mixture is stirred at 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the cis-γ-functionalized cyclobutyl ketone. This palladium-catalyzed C-C cleavage/functionalization proceeds with exclusive cis-selectivity.[1]
Conclusion
The sequential Norrish-Yang cyclization and palladium-catalyzed C–C functionalization represents a robust and highly stereoselective method for accessing cis-γ-functionalized cyclobutyl ketones.[1][2][3] This strategy offers a significant advantage over other C–H functionalization approaches where achieving the desired regioselectivity and diastereoselectivity at the γ-position of a cyclobutyl ketone can be challenging. The provided data and protocols serve as a valuable resource for researchers aiming to incorporate these valuable building blocks into their synthetic programs.
References
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 9. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to C-H Functionalization: Exploring Alternatives to the Norrish-Yang Reaction
For researchers, scientists, and drug development professionals, the selective functionalization of carbon-hydrogen (C-H) bonds represents a paramount challenge and a significant opportunity in modern organic synthesis. The ability to directly convert these ubiquitous yet inert bonds into valuable functional groups streamlines synthetic routes, reduces waste, and opens new avenues for molecular design. The Norrish-Yang reaction, a classical photochemical method, has long been a tool for intramolecular C-H functionalization. However, its limitations, including moderate yields and substrate-specific requirements, have spurred the development of a diverse array of alternative methods. This guide provides an objective comparison of the Norrish-Yang reaction with three prominent alternatives: transition metal-catalyzed, enzymatic, and photocatalytic C-H functionalization, supported by experimental data and detailed methodologies.
Overview of C-H Functionalization Strategies
The Norrish-Yang reaction proceeds via the intramolecular abstraction of a γ-hydrogen by a photoexcited carbonyl group, leading to the formation of a 1,4-diradical that can cyclize to form a cyclobutanol.[1][2][3] While elegant, this reaction is often accompanied by side reactions like Norrish Type II fragmentation, which can lower the yield of the desired cyclized product.[4][5] In response to these limitations, the field of C-H functionalization has rapidly evolved, offering a toolkit of highly selective and efficient methods.
This guide will delve into the following alternatives:
-
Transition Metal-Catalyzed C-H Functionalization: This expansive field utilizes various transition metals to mediate the cleavage of C-H bonds and subsequent bond formation.[6][7][8][9] These methods often employ directing groups to achieve high levels of regioselectivity.[7]
-
Enzymatic C-H Functionalization: Nature's catalysts, enzymes, offer unparalleled selectivity in C-H functionalization.[10][11][12] Harnessing the power of enzymes like cytochrome P450s allows for highly regio- and stereoselective reactions under mild conditions.[13][14][15][16]
-
Photocatalytic C-H Functionalization: This approach utilizes visible light and a photocatalyst to generate reactive intermediates that can engage in C-H functionalization, often under exceptionally mild conditions.[17][18][19][20][21][22][23]
Comparative Performance Data
The following table summarizes key quantitative data for the Norrish-Yang reaction and its alternatives, providing a snapshot of their relative performance across different C-H functionalization reactions.
| Method | Reaction Type | Substrate | Catalyst/Reagent | Conditions | Yield (%) | Selectivity | Citation |
| Norrish-Yang Reaction | Intramolecular Cyclization | Butyrophenone | UV light | Acetonitrile | ~20 | Product mixture with Norrish Type II fragmentation products | [5] |
| Intramolecular Cyclization | Acetophenone derivative | UV light | Not specified | Moderate | Not specified | [4] | |
| Transition Metal-Catalyzed | Arylation | Benzene (B151609) | Pd(OAc)₂, Pivalic Acid | 120 °C | 55-85 | Good | [24] |
| Arylation | Simple Arenes | Pd-diimine complex | 140 °C | High TON | High | [25] | |
| Amination | Various hydrocarbons | Late transition metals | Varies | Good to excellent | High | [6] | |
| Enzymatic | Hydroxylation | Camphor (B46023) | P450cam (CYP101A1) | Biocatalytic | High | High (5-exo) | [13][15][16] |
| Halogenation | Various substrates | Halogenases (FDHs, VHPOs) | Aqueous buffer, 25 °C | High conversion | High regioselectivity | [26] | |
| Photocatalytic | Alkylation (Minisci) | N-Heterocycles | [Ru(bpy)₃]Cl₂, oxidant | Visible light, rt | Good to excellent | Good | [27] |
| Alkylation (Minisci) | 4-Cyanopyridines | 4CzIPN | Blue LEDs, rt | 63-82 | C2-selective | [28] | |
| Acetoxymalonylation | Imidazo[1,2-a]pyridines | PTH, Zn(OAc)₂ | Blue LEDs, aerobic | Excellent | High regioselectivity | [1][18] |
Experimental Protocols
Transition Metal-Catalyzed C-H Arylation of Benzene
This protocol is adapted from the work of Fagnou and coworkers on the palladium-catalyzed direct arylation of benzene.[24]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid
-
Aryl bromide
-
Benzene
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (2-3 mol%), DavePhos (2-3 mol%), and K₂CO₃ (2.5 equivalents).
-
Add the aryl bromide (1 equivalent) and pivalic acid (catalytic amount).
-
Under a nitrogen or argon atmosphere, add benzene and DMA (typically in a 1.2:1 ratio).
-
Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 10 to 15 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Enzymatic C-H Hydroxylation of Camphor
This protocol is a general representation of a cytochrome P450-catalyzed hydroxylation, based on studies of P450cam.[13][15][16]
Materials:
-
Purified cytochrome P450cam (CYP101A1)
-
Putidaredoxin
-
Putidaredoxin reductase
-
(1R)-(+)-Camphor
-
NADH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dissolved oxygen
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing potassium phosphate buffer.
-
To the buffer, add putidaredoxin reductase and putidaredoxin to establish the electron transport chain.
-
Add the substrate, (1R)-(+)-camphor, to the mixture.
-
Initiate the reaction by adding the purified P450cam enzyme.
-
Start the catalytic cycle by the addition of NADH. The reaction is typically carried out at a controlled temperature (e.g., 25-30 °C) with gentle agitation to ensure proper mixing and aeration.
-
Monitor the reaction progress by a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is quenched, and the product, 5-exo-hydroxycamphor, is extracted from the aqueous medium using an organic solvent (e.g., ethyl acetate).
-
The organic extract is dried, concentrated, and the product purified, typically by chromatography.
Photocatalytic C-H Alkylation of N-Heterocycles (Minisci Reaction)
This protocol is a representative example of a visible-light-mediated Minisci reaction.[21][27]
Materials:
-
N-Heterocycle (e.g., quinoline, pyridine)
-
Alkyl radical precursor (e.g., alkyl carboxylic acid, alkyl boronic acid)
-
Photocatalyst (e.g., [Ru(bpy)₃]Cl₂, Eosin Y, or an organic photocatalyst)
-
Oxidant (e.g., (NH₄)₂S₂O₈, O₂)
-
Acid (e.g., trifluoroacetic acid)
-
Solvent (e.g., acetonitrile, DMSO)
Procedure:
-
In a reaction vessel transparent to visible light (e.g., a borosilicate glass vial), combine the N-heterocycle, the alkyl radical precursor, the photocatalyst, and the oxidant.
-
Add the solvent and the acid (if required for protonation of the heterocycle).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes, unless oxygen is the intended oxidant.
-
Seal the vessel and place it in front of a visible light source (e.g., blue LEDs) with stirring.
-
Irradiate the mixture at room temperature for the specified time, monitoring the reaction by TLC, GC, or LC-MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then partitioned between an aqueous basic solution (e.g., saturated NaHCO₃) and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by flash column chromatography to yield the alkylated N-heterocycle.
Signaling Pathways and Mechanistic Diagrams
To visualize the fundamental differences in how these C-H functionalization methods operate, the following diagrams illustrate their generalized catalytic cycles or reaction pathways.
Conclusion
The direct functionalization of C-H bonds is a transformative strategy in chemical synthesis. While the Norrish-Yang reaction provides a valuable method for intramolecular cyclizations, its limitations have driven the innovation of more versatile and efficient alternatives. Transition metal catalysis offers a broad scope and high efficiency, often with the aid of directing groups to control selectivity. Enzymatic C-H functionalization provides unparalleled regio- and stereoselectivity under mild, environmentally benign conditions. Photocatalysis has emerged as a powerful tool for C-H functionalization, enabling a wide range of transformations under visible light irradiation at room temperature. The choice of method will ultimately depend on the specific synthetic challenge, including the nature of the substrate, the desired functional group, and the required level of selectivity. This guide serves as a starting point for researchers to navigate the expanding landscape of C-H functionalization and select the most appropriate tool for their synthetic endeavors.
References
- 1. Photocatalytic sequential C-H functionalization expediting acetoxymalonylation of imidazo heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norrish-Yang Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. The past, present, and future of the Yang reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norrish reaction - Wikipedia [en.wikipedia.org]
- 5. Diversity with Light: Photoreaction Pathways and Products of Butyrophenone [pubs.sciepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Functionalization of Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic C–H Functionalizations for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. P450(camr), a cytochrome P450 catalysing the stereospecific 6- endo-hydroxylation of (1 R)-(+)-camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A theoretical study on the mechanism of camphor hydroxylation by compound I of cytochrome p450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydroxylation regiochemistry is robust to active site mutations in cytochrome P450cam (CYP101A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. s3.amazonaws.com [s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Photocatalytic sequential C–H functionalization expediting acetoxymalonylation of imidazo heterocycles [beilstein-journals.org]
- 19. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 20. soc.chim.it [soc.chim.it]
- 21. Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Visible light-induced Minisci reaction through photoexcitation of surface Ti-peroxo species - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Complementary Strategies for Directed C(sp3 )-H Functionalization: A Comparison of Transition-Metal-Catalyzed Activation, Hydrogen Atom Transfer, and Carbene/Nitrene Transfer. | Semantic Scholar [semanticscholar.org]
- 28. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis for the Structural Confirmation of Cyclobutyl Phenyl Ketone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to facilitate the unambiguous structural confirmation of cyclobutyl phenyl ketone against common isomers, cyclopentyl phenyl ketone and 1-phenylpentan-1-one (valerophenone). Detailed experimental protocols and visual workflows are included to support researchers in their analytical endeavors.
Spectroscopic Data Comparison
The structural nuances of this compound and its isomers are clearly distinguishable through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key spectroscopic data for each compound.
Infrared (IR) Spectroscopy Data
The primary diagnostic feature in the IR spectra of these ketones is the carbonyl (C=O) stretching frequency. Conjugation of the carbonyl group with the phenyl ring lowers the stretching frequency compared to a simple aliphatic ketone. The subtle differences in the strain of the cycloalkyl rings also influence this frequency.
| Compound | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) ** | Aliphatic C-H Stretch (cm⁻¹) ** |
| This compound | ~1685 | ~3060 | ~2980, ~2870 |
| Cyclopentyl Phenyl Ketone | ~1685[1] | ~3060[1] | ~2960, ~2870[1] |
| 1-Phenylpentan-1-one (Valerophenone) | ~1690 | ~3060 | ~2960, ~2930, ~2870 |
¹H NMR Spectroscopy Data (300 MHz, CDCl₃)
The proton NMR spectra provide distinct fingerprints for each isomer based on the chemical shifts, multiplicities, and coupling constants of the aliphatic protons. The signals for the aromatic protons are similar for all three compounds.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.95-7.40 | m | 5H | Aromatic (C₆H₅) |
| 3.80 | p | 1H | Methine (CH) | |
| 2.40-1.80 | m | 6H | Methylene (CH₂) | |
| Cyclopentyl Phenyl Ketone | 7.95 - 7.92[1] | m[1] | 2H[1] | Aromatic (ortho-H)[1] |
| 7.55 - 7.42[1] | m[1] | 3H[1] | Aromatic (meta- and para-H)[1] | |
| 3.70[1] | p[1] | 1H[1] | Methine (CH)[1] | |
| 1.91 - 1.55[1] | m[1] | 8H[1] | Methylene (CH₂)[1] | |
| 1-Phenylpentan-1-one (Valerophenone) | 7.95 | d | 2H | Aromatic (ortho-H) |
| 7.55-7.45 | m | 3H | Aromatic (meta- and para-H) | |
| 2.95 | t | 2H | -CO-CH₂- | |
| 1.70 | sextet | 2H | -CH₂-CH₂-CH₃ | |
| 1.40 | sextet | 2H | -CH₂-CH₃ | |
| 0.95 | t | 3H | -CH₃ |
¹³C NMR Spectroscopy Data (75 MHz, CDCl₃)
The carbon NMR spectra show clear differences in the chemical shifts of the carbonyl carbon and the aliphatic carbons, reflecting the different ring sizes and structures.
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~200.0 | Carbonyl (C=O) |
| ~137.0 | Aromatic (quaternary C) | |
| ~133.0 | Aromatic (para-C) | |
| ~128.5 | Aromatic (ortho-C) | |
| ~128.0 | Aromatic (meta-C) | |
| ~45.0 | Methine (CH) | |
| ~25.0 | Methylene (β-CH₂) | |
| ~18.0 | Methylene (α-CH₂) | |
| Cyclopentyl Phenyl Ketone | 202.4[1] | Carbonyl (C=O)[1] |
| 137.2[1] | Aromatic (quaternary C)[1] | |
| 132.6[1] | Aromatic (para-C)[1] | |
| 128.5[1] | Aromatic (ortho- and meta-C)[1] | |
| 46.2[1] | Methine (CH)[1] | |
| 30.0[1] | Methylene (CH₂)[1] | |
| 26.3[1] | Methylene (CH₂)[1] | |
| 1-Phenylpentan-1-one (Valerophenone) | ~200.5 | Carbonyl (C=O) |
| ~137.0 | Aromatic (quaternary C) | |
| ~133.0 | Aromatic (para-C) | |
| ~128.5 | Aromatic (ortho-C) | |
| ~128.0 | Aromatic (meta-C) | |
| ~38.5 | -CO-CH₂- | |
| ~27.0 | -CH₂-CH₂-CH₃ | |
| ~22.5 | -CH₂-CH₃ | |
| ~14.0 | -CH₃ |
Mass Spectrometry (Electron Ionization) Data
The mass spectra of the three isomers exhibit distinct fragmentation patterns, which are crucial for their differentiation. The molecular ion peak (M⁺) is observed for all three compounds.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) and Relative Intensities |
| This compound | 160 | 105 | 132, 105 (100%), 77, 55 |
| Cyclopentyl Phenyl Ketone | 174[1] | 105[1] | 174 (~30%), 105 (100%), 77 (~40%), 69, 51 (~20%)[1] |
| 1-Phenylpentan-1-one (Valerophenone) | 162 | 105 | 162, 120 (45.5%), 105 (99.99%), 77 (41.4%)[2] |
Experimental Protocols
Standard protocols for the acquisition of spectroscopic data are provided below. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of the analyte in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the spectrum on a 300 MHz or higher field spectrometer. A standard pulse program is typically used. Key parameters include a spectral width of 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the spectrum on a 75 MHz or higher frequency spectrometer. A proton-decoupled pulse sequence is commonly used to obtain a spectrum with single lines for each carbon environment. A wider spectral width (e.g., 220 ppm) is necessary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition : Record a background spectrum of the clean salt plates. Then, run the spectrum of the sample. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from impurities or through a direct insertion probe.
-
Ionization : Bombard the sample with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.[1]
-
Analysis : The resulting positively charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z).
Visualizing the Analytical Workflow and Fragmentation
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical progression of spectroscopic techniques used to confirm the structure of an unknown compound suspected to be this compound.
Caption: Logical workflow for spectroscopic structure confirmation.
Key Fragmentation Pathways of this compound
The electron ionization mass spectrum of this compound is characterized by specific fragmentation patterns that are diagnostic for its structure. The most prominent fragmentation is the alpha-cleavage to form the stable benzoyl cation.
Caption: Key mass spectral fragmentation of this compound.
References
A Comparative Guide to UV Sources for Photochemical Cyclization of Ketones
For Researchers, Scientists, and Drug Development Professionals
The photochemical cyclization of ketones is a cornerstone of modern synthetic chemistry, enabling the construction of complex cyclic and polycyclic scaffolds prevalent in natural products and pharmaceuticals. The choice of ultraviolet (UV) light source and reactor setup is critical, directly impacting reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of common UV sources and reactor technologies, supported by experimental data, to aid researchers in selecting the optimal setup for their specific needs.
Executive Summary
The landscape of photochemical equipment has evolved significantly, with traditional mercury-vapor lamps now competing with modern Light Emitting Diodes (LEDs). Similarly, conventional batch reactors are increasingly being supplemented or replaced by continuous-flow systems. The primary trade-offs lie between the broad-spectrum, high-intensity output of mercury lamps and the energy-efficient, monochromatic nature of LEDs. Concurrently, flow reactors offer superior light penetration and scalability compared to batch reactors, which can be advantageous for certain reactions. This guide will delve into the specifics of these technologies to inform your experimental design.
UV Source Technology: A Head-to-Head Comparison
The two most prevalent UV sources in photochemical synthesis are mercury-vapor lamps and LEDs. Each possesses distinct characteristics that make them suitable for different applications.
Mercury-Vapor Lamps: These have been the workhorse of photochemistry for decades. They operate by vaporizing mercury, which then emits a broad spectrum of light at various wavelengths.[1] Medium-pressure mercury lamps (MPHLs) are particularly common in synthetic chemistry, offering a wide range of emission lines from the UV to the visible spectrum.[2]
-
Advantages:
-
Broad Spectrum: Their wide emission spectrum can be advantageous when the optimal wavelength for a reaction is unknown or when a molecule has multiple chromophores.[3]
-
High Intensity: MPHLs can provide very high photon flux, which can be beneficial for reactions with low quantum yields.
-
-
Disadvantages:
-
Polychromatic Output: The broad spectrum can lead to the excitation of multiple chromophores, potentially causing side reactions and the formation of unwanted byproducts.[2]
-
Heat Generation: They produce a significant amount of heat, often requiring cooling systems to prevent thermal degradation of reactants and products.[2]
-
Energy Inefficiency: A large portion of the electrical energy is converted into heat and light outside the desired wavelength range.
-
Environmental Concerns: Mercury is a hazardous material, posing disposal challenges.
-
Light Emitting Diodes (LEDs): Recent advancements in semiconductor technology have made high-power LEDs a viable and often superior alternative to mercury lamps.[1] LEDs emit light in a narrow, nearly monochromatic band.[3]
-
Advantages:
-
Wavelength Specificity: The ability to select a specific wavelength allows for targeted excitation of the desired chromophore, minimizing side reactions and improving product selectivity.[4]
-
Energy Efficiency: LEDs convert a much higher percentage of electrical energy into light at the desired wavelength, reducing overall power consumption.[4]
-
Low Heat Output: They generate significantly less heat, often simplifying reactor design and preserving thermally sensitive molecules.[4]
-
Long Lifespan and Stability: LEDs have a much longer operational lifetime and more stable output compared to mercury lamps.
-
Mercury-Free: Their construction avoids the environmental hazards associated with mercury.
-
-
Disadvantages:
-
Narrow Spectrum: If the optimal wavelength for a reaction is not known, screening multiple LEDs may be necessary.
-
Lower Intensity (Historically): While rapidly improving, the intensity of a single LED may be lower than that of a high-power mercury lamp, though this can be compensated for by using arrays of LEDs.
-
Reactor Technology: Batch vs. Continuous-Flow
The choice of reactor is as crucial as the light source. Traditional batch reactors are simple to set up, while modern flow reactors offer significant advantages in control and scalability.
Batch Reactors: In a typical batch setup, the reaction mixture is placed in a vessel (often made of quartz or borosilicate glass) and irradiated by an internal or external lamp.[2]
-
Advantages:
-
Simplicity: Easy to set up for small-scale reactions and screening.
-
Versatility: Can accommodate a wide range of reaction volumes.
-
-
Disadvantages:
-
Poor Light Penetration: As the reaction progresses and the concentration of the starting material decreases, light penetration can become non-uniform, leading to over-irradiation of the product and the formation of byproducts. This is particularly problematic for reactions with high optical densities.
-
Difficult to Scale: Scaling up batch photochemical reactions is challenging due to the difficulty of maintaining uniform irradiation throughout a larger volume.[2]
-
Continuous-Flow Reactors: In a flow setup, the reaction mixture is continuously pumped through a transparent tube (often made of fluorinated ethylene (B1197577) propylene, FEP) which is irradiated by an external light source.
-
Advantages:
-
Superior Light Penetration: The small diameter of the tubing ensures uniform irradiation of the entire reaction mixture, leading to more consistent product formation and potentially higher yields.[5][6]
-
Precise Control: Reaction time (residence time) and temperature can be precisely controlled.[6]
-
Scalability: Scaling up is straightforward by simply running the reactor for a longer period or by using parallel reactors.[5]
-
Safety: The small internal volume of the reactor minimizes the risk associated with hazardous reactions.
-
-
Disadvantages:
-
Initial Setup: Can be more complex to set up than a simple batch reactor.
-
Potential for Clogging: Reactions that produce solid precipitates can be challenging to run in a flow system.
-
Data Presentation: Performance Comparison
The following table summarizes data from a study by Elliott et al., comparing the performance of batch and flow reactors for various photochemical reactions. While not exclusively focused on ketone cyclization, the data provides a valuable quantitative insight into the productivity differences between the two setups.
| Entry | Reaction Type | Lamp | Reactor Mode | Reaction Time (min) | Yield (%) | Productivity (g at batch end point) |
| 1 | [2+2] Cycloaddition | 400 W MPHL | Batch | 180 | 68 | 6.56 |
| 400 W MPHL | Flow (3-layer FEP) | N/A | 68 | 8.55 | ||
| 2 | [4+4] Cycloaddition | 400 W MPHL | Batch | 120 | 67 | 4.77 |
| 400 W MPHL | Flow (3-layer FEP) | N/A | 68 | 5.90 | ||
| 5 | Intramolecular Cyclization | 1 x 36 W LPHL (UVA) | Batch | 100 | 77 | 3.11 |
| 2 x 36 W LPHL (UVA) | Flow (1-layer FEP) | N/A | 80 | 12.69 |
Data adapted from Elliott, L. D., et al. "Batch versus flow photochemistry: a revealing comparison of yield and productivity." (2014). Note: Productivity in flow is calculated at the equivalent endpoint time of the batch reaction.
The data clearly indicates that for the same reaction, flow reactors can offer significantly higher productivity. For instance, in entry 5, the flow setup yielded a more than four-fold increase in productivity. It is also noteworthy that in many cases, the isolated yields are comparable between batch and flow, suggesting that the primary advantage of flow is its efficiency and throughput.[1][5]
Experimental Protocols
Below are generalized experimental protocols for photochemical cyclization in both batch and flow reactors.
General Protocol for Batch Photochemical Cyclization
-
Reactant Preparation: A solution of the ketone substrate (e.g., 0.05-0.1 M) in a suitable deoxygenated solvent (e.g., benzene, acetonitrile, or acetone) is prepared in a quartz or Pyrex immersion well reactor.
-
Degassing: The solution is thoroughly degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to prevent quenching of the excited state by oxygen.
-
Irradiation: The reaction mixture is irradiated using a medium-pressure mercury lamp (e.g., 400 W) placed in the immersion well. The lamp is cooled by circulating water.
-
Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
General Protocol for Continuous-Flow Photochemical Cyclization
-
Reactant Preparation: A solution of the ketone substrate is prepared at a similar concentration to the batch reaction and placed in a reservoir. The solution is typically degassed beforehand.
-
System Setup: The solution is pumped through a length of FEP tubing (e.g., 1 mm inner diameter) wrapped around a UV lamp (e.g., a 36 W low-pressure mercury lamp or an LED array) using a syringe or peristaltic pump. The flow rate is adjusted to achieve the desired residence time.
-
Irradiation: The lamp is switched on, and the reaction mixture is continuously irradiated as it flows through the tubing. The temperature can be controlled by a fan or a thermostatted bath.
-
Collection: The product mixture is collected at the outlet of the reactor.
-
Work-up and Analysis: The collected solution is analyzed and purified as described for the batch reaction. For scale-up, the collection can be continuous over an extended period.
Visualization of Experimental Workflow
The following diagrams illustrate the generalized workflows for batch and continuous-flow photochemical cyclization.
References
A Comparative Guide to the Biological Activity of Cyclobutane Scaffolds and Aromatic Rings
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. One of the most common motifs in bioactive molecules is the aromatic ring. However, its planarity and susceptibility to metabolic oxidation often present challenges.[1] As a result, medicinal chemists are increasingly turning to saturated scaffolds as bioisosteres—substituents that retain similar biological activity while offering improved physicochemical properties. The cyclobutane (B1203170) ring has emerged as a particularly valuable non-classical bioisostere for the phenyl ring, providing a three-dimensional (3D) alternative that can significantly enhance a drug candidate's performance.[2][3][4]
This guide provides an objective comparison of the biological activities of cyclobutane scaffolds and aromatic rings, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of cyclobutane in medicinal chemistry.
From Flatland to Spaceland: Structural and Physicochemical Distinctions
The fundamental difference between aromatic rings and cyclobutane scaffolds lies in their geometry. Aromatic rings are planar, while the cyclobutane ring adopts a puckered or folded conformation.[3][5] This shift from a two-dimensional to a three-dimensional structure is a key tenet of the "escape from flatland" strategy in drug design, which advocates for increasing the fraction of sp3-hybridized carbons (Fsp3) in drug candidates.[1] An increased Fsp3 count often correlates with improved aqueous solubility, higher binding affinity, and better overall clinical success rates.[3]
The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of 26.3 kcal/mol.[3][5] This inherent strain, along with its unique puckered structure and longer C-C bond lengths (1.56 Å vs. ~1.40 Å in benzene), contributes to its distinct chemical and biological properties compared to the relatively inert and planar aromatic ring.[2][3]
Comparative Analysis of Biological and Pharmacokinetic Properties
The replacement of an aromatic ring with a cyclobutane scaffold can have profound effects on a molecule's interaction with its biological target and its journey through the body. Key parameters for comparison include binding affinity, metabolic stability, and cell permeability.
The 3D geometry of the cyclobutane ring can allow for a better complementary fit within the spatial arrangement of a protein's binding pocket compared to a flat aromatic ring.[3] This can lead to enhanced binding affinity and potency. Furthermore, the puckered conformation can orient key pharmacophore groups in a more favorable position for interaction with target residues.[2][6]
Table 1: Comparison of Binding Affinity (IC50) for Aromatic vs. Cyclobutane Analogs
| Target | Aromatic Compound (IC50) | Cyclobutane Analog (IC50) | Fold Change | Reference |
|---|---|---|---|---|
| JAK1 | Tofacitinib (Pyrrolopyrimidine core) | PF-04965842 (cis-1,3-cyclobutane linker) | Low nM potency, excellent selectivity | [6] |
| γ-Secretase | Phenyl-containing inhibitor | Bicyclo[1.1.1]pentane (BCP) analog | Equipotent enzyme inhibition | [4] |
| αvβ3 Integrin | Not specified | Cyclobutane-based antagonist | IC50 < 1 μM in cell adhesion assays |[7] |
Note: Direct head-to-head IC50 values for simple phenyl-to-cyclobutane swaps are often part of proprietary drug development data and not always publicly available in this format. The table reflects examples where cyclobutane incorporation led to potent compounds.
Aromatic rings, particularly electron-rich ones, are often sites of metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potential formation of reactive metabolites. Saturated scaffolds like cyclobutane are generally more resistant to this type of metabolism.[2] Replacing a metabolically liable phenyl group with a cyclobutane ring can "mask" this potential metabolic site, thereby increasing the compound's half-life.[6]
Table 2: Comparison of Metabolic Stability
| Compound Series | Aromatic Compound Stability | Cyclobutane Analog Stability | Key Finding | Reference |
|---|---|---|---|---|
| Tankyrase Inhibitors | Prone to metabolism | Slight increase in metabolic stability | Cyclobutane used to mask metabolic sites | [3][6] |
| γ-Secretase Inhibitor | Not specified | BCP analog showed improved oral absorption | Improved overall pharmacokinetic profile | [4] |
| αvβ3 Antagonists | Not specified | Lead compound t1/2 > 80 minutes | Cyclobutanes are metabolically stable cores |[7] |
Increasing the Fsp3 character of a molecule by replacing a planar aromatic ring with a saturated cyclobutane ring can disrupt crystal packing and improve aqueous solubility.[3] In a notable example, replacing a para-substituted phenyl ring in the drug Imatinib with a 2-oxabicyclo[2.2.2]octane scaffold (a related saturated bioisostere) led to a slight increase in aqueous solubility (from 351 µM to 389 µM).[8]
Cell permeability can also be modulated. While a direct comparison is highly context-dependent, the introduction of cyclobutane residues has been shown to create a favorable balance between charge and hydrophobicity, leading to effective cell uptake with reduced toxicity in certain peptide agents.[9] In another case, replacing a phenyl ring with a bicyclo[1.1.1]pentane (BCP) motif resulted in improved passive permeability.[4]
Table 3: Comparison of Physicochemical Properties
| Compound Series | Property | Aromatic Analog | Saturated Bioisostere | Change | Reference |
|---|---|---|---|---|---|
| Imatinib Analog | Aqueous Solubility | 351 µM | 389 µM | Increased | [8] |
| γ-Secretase Inhibitor | Passive Permeability | Not specified | BCP analog | Improved | [4] |
| Imatinib Analog | Lipophilicity (logD) | 2.6 | 1.8 | Decreased |[8] |
Experimental Protocols
The following are descriptions of standard experimental methodologies used to assess the key performance parameters discussed above.
Protocol 1: In Vitro Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This biophysical technique measures binding events in real-time without the need for labels.[10]
-
Immobilization: The purified target protein is covalently immobilized onto the surface of a sensor chip.
-
Binding: A solution containing the small molecule (aromatic or cyclobutane analog) at various concentrations is flowed over the sensor surface.
-
Detection: Binding of the small molecule to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Data Analysis: The binding affinity (dissociation constant, KD) is determined by analyzing the binding response at different analyte concentrations. A lower KD value indicates a higher binding affinity.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsome Assay)
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.
-
Preparation: Human liver microsomes (which contain a high concentration of CYP enzymes) are incubated with the test compound (aromatic or cyclobutane analog) at a standard concentration (e.g., 1 µM) in a phosphate (B84403) buffer at 37°C.
-
Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Quantification: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the remaining concentration of the parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t1/2) and intrinsic clearance. A longer half-life indicates greater metabolic stability.
Protocol 3: Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
PAMPA is a non-cell-based assay that predicts passive membrane permeability.
-
Apparatus: The assay uses a 96-well microplate system, with a filter plate (the donor plate) sitting atop an acceptor plate. The filter is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Preparation: The donor wells are filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 7.4). The acceptor wells are filled with a matching buffer.
-
Incubation: The donor plate is placed on the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS.
-
Data Analysis: The effective permeability coefficient (Pe) is calculated. Compounds are often categorized as having low, medium, or high permeability based on their Pe values.
Visualizations
The following diagrams illustrate the conceptual and experimental workflows involved in comparing cyclobutane scaffolds to aromatic rings.
Caption: Workflow for bioisosteric replacement of an aromatic ring with a cyclobutane scaffold.
Caption: Experimental workflow for the parallel evaluation of aromatic and cyclobutane analogs.
Caption: Conceptual comparison of properties stemming from aromatic vs. cyclobutane scaffolds.
Conclusion
The use of cyclobutane scaffolds as bioisosteres for aromatic rings is a powerful and increasingly utilized strategy in medicinal chemistry.[2] By replacing a planar, often metabolically vulnerable aromatic ring with a three-dimensional, more stable cyclobutane core, researchers can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates. This "escape from flatland" approach can enhance binding affinity through better spatial complementarity, increase metabolic stability by masking sites of oxidation, and improve solubility.[3][6] While not a universal solution, the thoughtful incorporation of cyclobutane rings provides medicinal chemists with a valuable tool to overcome common drug development hurdles and rationally design superior therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Searching for new cell-penetrating agents: hybrid cyclobutane-proline γ,γ-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accio.github.io [accio.github.io]
Cyclobutyl Phenyl Ketone: A Bioisosteric Alternative to the Phenyl Group in Drug Design
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance efficacy, selectivity, and pharmacokinetic properties is paramount. One widely employed strategy is bioisosterism, the replacement of a functional group with another that retains similar biological activity while offering improvements in other characteristics. This guide provides a comparative analysis of the cyclobutyl phenyl ketone moiety as a bioisostere for the ubiquitous phenyl group, a substitution aimed at improving the three-dimensionality and physicochemical properties of drug candidates.
The rationale for replacing a flat aromatic system like a phenyl ring with a more saturated, three-dimensional structure such as a cyclobutane (B1203170) is rooted in the "escape from flatland" concept in medicinal chemistry. Increasing the fraction of sp³-hybridized carbons in a molecule can lead to enhanced solubility, improved metabolic stability, and better target engagement by providing a more defined spatial arrangement of substituents.
This guide will delve into the available, albeit limited, comparative data between molecules containing a this compound group and their corresponding phenyl analogues. We will explore the synthesis, physicochemical properties, and potential biological implications of this bioisosteric replacement.
Physicochemical Properties: A Comparative Overview
While direct comparative studies on a matched pair of molecules—one with a this compound and the other with a simple phenyl group—are not extensively available in the public domain, we can infer potential differences based on the known properties of these fragments. The introduction of a cyclobutyl ring in place of a phenyl group is anticipated to modulate key physicochemical parameters crucial for drug development.
| Property | Phenyl Group Analogue | This compound Analogue | Rationale for Change |
| Lipophilicity (cLogP) | Generally higher | Potentially lower | The replacement of an aromatic ring with a saturated carbocycle can reduce lipophilicity, which may lead to improved solubility and reduced off-target effects. |
| Solubility | Often lower in aqueous media | Potentially higher | The less planar and more polarizable nature of the cyclobutyl group can disrupt crystal lattice packing and improve solvation. |
| Fraction of sp³ carbons (Fsp³) | Lower | Higher | This increase in three-dimensionality can lead to better spatial interaction with protein targets and improved pharmacokinetic properties. |
| Metabolic Stability | Phenyl rings are susceptible to aromatic hydroxylation by cytochrome P450 enzymes. | The cyclobutyl ring may offer alternative metabolic pathways that could be more or less favorable depending on the surrounding molecular context. |
Synthesis and Experimental Protocols
The synthesis of molecules containing a this compound moiety often involves standard organic chemistry transformations. A general approach for the synthesis of a hypothetical kinase inhibitor containing this moiety is outlined below, alongside a protocol for its phenyl analogue.
General Synthesis of a Hypothetical Kinase Inhibitor
A common synthetic route may involve the acylation of a core scaffold with either cyclobutanecarbonyl chloride or benzoyl chloride.
dot
A Comparative Guide to Ligand Efficacy in Palladium-Catalyzed C-C Cleavage
For Researchers, Scientists, and Drug Development Professionals
The strategic cleavage of carbon-carbon (C-C) bonds is a powerful tool in organic synthesis, enabling the rearrangement of molecular skeletons and the construction of complex architectures. Palladium catalysis has emerged as a particularly versatile platform for these transformations. The success of a palladium-catalyzed C-C cleavage reaction is critically dependent on the choice of ligand, which modulates the steric and electronic properties of the metal center, thereby influencing reactivity, selectivity, and catalyst stability. This guide provides a comparative analysis of different ligands, supported by experimental data, to aid in the rational selection of catalytic systems for this challenging yet rewarding class of reactions.
Data Presentation: Ligand Performance in C-C Cleavage
The efficacy of various ligands is highly substrate- and reaction-dependent. Below are tabulated data from representative studies that highlight the impact of ligand choice on the outcome of palladium-catalyzed C-C bond cleavage reactions.
Comparison of Phosphine (B1218219) Ligands in the Cycloaddition of Keto-Vinylidenecyclopropanes
In a study on the palladium-catalyzed selective C-C bond cleavage of keto-vinylidenecyclopropanes, the choice of a sterically bulky phosphine ligand was found to be crucial for achieving high yields of the desired bicyclic products. The data below compares the performance of several common phosphine ligands in this transformation.[1]
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | 75 |
| 2 | dppf | 70 |
| 3 | dppe | 65 |
| 4 | DPEPhos | 72 |
| 5 | Xantphos | 68 |
| 6 | dtbpf | 95 |
| 7 | cataCXium® A | 78 |
| 8 | SPhos | 85 |
| 9 | XPhos | 88 |
| 10 | tBuXPhos | 90 |
Ligand Effects in C-C Cleavage of Unstrained Ketones
The C(O)-C bond cleavage of unstrained ketones presents a different set of challenges. Research has shown that bulky, electron-rich ligands are often essential for this transformation to proceed efficiently. While a direct side-by-side quantitative comparison table is not available in the reviewed literature, studies consistently emphasize the necessity of bulky ligands for successful C-C cleavage in these systems.[2] For instance, the use of bulky Buchwald-type phosphine ligands has been reported to be critical for the success of these reactions.[2] In contrast, less sterically demanding ligands often fail to promote the desired C-C bond cleavage.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of catalytic reactions. Below are representative protocols for palladium-catalyzed C-C cleavage reactions.
Protocol 1: Proximal C–C Bond Cleavage of Keto-Vinylidenecyclopropanes[1]
To a dried Schlenk tube were added keto-vinylidenecyclopropane (0.2 mmol, 1.0 equiv.), Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 5 mol%), and dtbpf (19.0 mg, 0.04 mmol, 20 mol%). The tube was evacuated and backfilled with argon three times. Then, anhydrous toluene (B28343) (2.0 mL) was added, and the resulting mixture was stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel to afford the desired bicyclic product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling Involving C-C Cleavage[3]
In an inert atmosphere glovebox, a vial was charged with the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (2-4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.). The aryl halide (1.0 equiv.) and the boronic acid partner (1.5 equiv.) were then added, followed by the solvent (e.g., toluene or dioxane, 0.1 M). The vial was sealed and heated to the specified temperature (typically 80-110 °C) for the designated time. Upon cooling, the reaction mixture was diluted with an organic solvent, filtered, and concentrated. The crude product was then purified by flash chromatography.
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is paramount for optimizing reaction conditions and ligand selection. The following diagrams illustrate key mechanistic pathways in palladium-catalyzed C-C bond cleavage.
Catalytic Cycle for Proximal C–C Bond Cleavage of Keto-Vinylidenecyclopropanes
This mechanism involves the oxidative addition of the palladium(0) catalyst to the C-C bond of the cyclopropane (B1198618) ring, followed by a series of rearrangements and reductive elimination to yield the final product. The bulky ligand plays a crucial role in facilitating the initial C-C activation and preventing undesirable side reactions.
Caption: Proposed catalytic cycle for the proximal C-C bond cleavage.
General Mechanistic Steps in Palladium-Catalyzed Cross-Coupling
Most palladium-catalyzed cross-coupling reactions, including those involving a C-C cleavage step, proceed through a common set of fundamental transformations: oxidative addition, transmetalation (in the case of coupling partners), and reductive elimination.
Caption: Fundamental steps in a generic Pd-catalyzed cross-coupling cycle.
Concluding Remarks
The efficacy of ligands in palladium-catalyzed C-C bond cleavage is a nuanced interplay of steric and electronic factors that are highly dependent on the specific substrate and desired transformation. While bulky, electron-rich phosphine ligands such as dtbpf and Buchwald-type ligands have demonstrated exceptional performance in various systems, the continuous development of novel ligand architectures promises to further expand the scope and utility of this powerful synthetic strategy. The data and protocols presented herein serve as a guide for researchers to navigate the complexities of ligand selection and to design more efficient and selective catalytic systems for C-C bond cleavage.
References
Comparative study of ketone reduction methods for cyclobutyl phenyl ketone
For researchers, scientists, and drug development professionals, the selective and efficient reduction of ketones is a cornerstone of organic synthesis. Cyclobutyl phenyl ketone, a common scaffold in medicinal chemistry, presents a unique substrate for evaluating various reduction methodologies. This guide provides a comparative overview of common ketone reduction techniques, offering insights into their mechanisms, experimental protocols, and performance, thereby aiding in the selection of the most suitable method for specific research and development needs.
This comparative study examines four principal methods for the reduction of this compound to cyclobutyl(phenyl)methanol: Hydride Reduction using Sodium Borohydride (B1222165) (NaBH₄) and Lithium Aluminium Hydride (LiAlH₄), Catalytic Hydrogenation, and the Meerwein-Ponndorf-Verley (MPV) Reduction. Additionally, an enantioselective approach utilizing the Corey-Bakshi-Shibata (CBS) catalyst is discussed for the synthesis of chiral alcohols.
Performance Comparison
The selection of a reduction method is often a trade-off between reactivity, selectivity, cost, and safety. The following table summarizes key performance indicators for the reduction of aryl ketones, providing a predictive framework for this compound. It is important to note that specific experimental data for the reduction of this compound is not extensively available in the reviewed literature; therefore, the presented data is representative of similar aryl ketone reductions.
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Stereoselectivity | Notes |
| Sodium Borohydride Reduction | NaBH₄ | Methanol (B129727)/Ethanol (B145695) | 0 - 25 | 0.5 - 2 h | 90-98 | Not selective | Mild conditions, safe to handle.[1][2] |
| Lithium Aluminium Hydride Reduction | LiAlH₄ | Anhydrous THF/Ether | 0 - 35 | 0.5 - 3 h | >95 | Not selective | Highly reactive, moisture-sensitive, requires inert atmosphere.[3][4] |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Ethanol/Ethyl Acetate (B1210297) | 25 - 80 | 2 - 24 h | >90 | Not selective | Requires specialized high-pressure equipment.[5] |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Al(Oi-Pr)₃ | Isopropanol (B130326) | 80 - 120 | 4 - 16 h | 85-95 | Not selective | Chemoselective, reversible reaction.[6][7][8] |
| Corey-Bakshi-Shibata (CBS) Reduction | (S)- or (R)-CBS catalyst, BH₃·THF | THF | -20 to 25 | 1 - 4 h | 90-99 | High (up to >99% ee) | Provides access to enantiomerically pure alcohols.[9][10][11] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. The following sections provide representative protocols for each reduction method.
Sodium Borohydride (NaBH₄) Reduction
This method is favored for its simplicity and safety.
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Lithium Aluminium Hydride (LiAlH₄) Reduction
A powerful but hazardous method requiring stringent anhydrous conditions.
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) (0.5 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF (1.0 M) and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography.
Catalytic Hydrogenation
This method is ideal for large-scale reductions but requires specialized equipment.
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (0.2 M).
-
Add 10% Palladium on Carbon (Pd/C) (5 mol% Pd).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the product.
Meerwein-Ponndorf-Verley (MPV) Reduction
A chemoselective method that utilizes a reversible transfer hydrogenation.
Procedure:
-
To a round-bottom flask equipped with a distillation apparatus, add this compound (1.0 eq) and aluminum isopropoxide (1.2 eq) in dry isopropanol (0.5 M).
-
Heat the mixture to a gentle reflux.
-
Slowly distill off the acetone (B3395972) formed during the reaction to drive the equilibrium towards the product.
-
Continue the reaction for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 1 M HCl.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Enantioselective Corey-Bakshi-Shibata (CBS) Reduction
This method provides access to chiral alcohols with high enantiomeric excess.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)- or (R)-CBS catalyst (0.1 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -20 °C.
-
Slowly add borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1.0 M in THF, 1.2 eq) dropwise.
-
Stir the mixture for 15 minutes at -20 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF (1.0 M) dropwise over 30 minutes.
-
Stir the reaction at -20 °C for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by column chromatography to obtain the enantioenriched alcohol. The enantiomeric excess can be determined by chiral HPLC analysis.
Visualizing the Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflows and underlying chemical mechanisms for each reduction method.
Caption: General workflow for hydride reduction.
Caption: Workflow for catalytic hydrogenation.
Caption: Mechanism of the MPV reduction.
Caption: Enantioselective CBS reduction mechanism.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.iupac.org [publications.iupac.org]
- 11. york.ac.uk [york.ac.uk]
Safety Operating Guide
Proper Disposal of Cyclobutyl Phenyl Ketone: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of cyclobutyl phenyl ketone, ensuring the safety of laboratory personnel and adherence to regulatory standards.
This compound, while not classified as hazardous for health or the environment at its given concentration according to its Safety Data Sheet (SDS), requires careful handling and disposal as a chemical substance.[1] It is essential to avoid releasing it into the environment.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses with side shields or chemical splash goggles, a laboratory coat, and chemical-resistant gloves.[2] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in accordance with local, state, and federal regulations.[2][3] Under no circumstances should it be disposed of down the drain or in regular trash.[2][4]
-
Waste Collection:
-
Container Sealing and Storage:
-
Securely cap the waste container immediately after adding the waste to prevent the release of vapors.[2]
-
Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2]
-
The storage area must have secondary containment to mitigate potential spills.[2]
-
-
Request for Disposal:
-
Once the waste container is full, or when waste is no longer being generated, submit a pickup request to your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[2]
-
-
Spill Management:
-
In the event of a minor spill, ensure the area is well-ventilated and wear appropriate PPE.[2]
-
Contain the spill using an inert absorbent material such as sand or vermiculite.[2]
-
Using non-sparking tools, collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2]
-
Thoroughly clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[2]
-
For major spills, evacuate the area immediately and contact your institution's EHS office or emergency services.[2]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O | [5] |
| Molecular Weight | 160.21 g/mol | [5][6] |
| Boiling Point | 114-118 °C at 7 mmHg | [5][6] |
| Density | 1.05 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.547 | [5][6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Section 1: Hazardous Waste - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. This compound | 5407-98-7 [chemicalbook.com]
- 6. This compound 98 5407-98-7 [sigmaaldrich.com]
Essential Safety and Logistics for Handling Cyclobutyl Phenyl Ketone
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of Cyclobutyl phenyl ketone, a colorless liquid with a boiling point of 114-117°C. While some safety data sheets (SDS) indicate that at its given concentration, it contains no substances considered to be hazardous to health, a conservative approach to handling is always recommended in a laboratory setting[1]. Adherence to these procedural guidelines will help ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification and Use |
| Eye Protection | Safety Glasses/Goggles | Wear safety glasses with side shields or chemical splash goggles to protect against splashes[2][3]. |
| Hand Protection | Chemical-Resistant Gloves | Use nitrile or natural rubber gloves, which offer good to excellent resistance to ketones[4][5]. Butyl rubber gloves are also a suitable alternative for protection against a wide variety of chemicals, including ketones[4]. Always inspect gloves for degradation or punctures before use and remove them with care to avoid skin contamination[1]. |
| Body Protection | Laboratory Coat | A long-sleeved laboratory coat is required to protect skin and clothing from potential splashes[1][6]. |
| Foot Protection | Closed-Toe Shoes | Always wear closed-toe shoes in the laboratory to protect against spills and falling objects. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. A risk assessment should be conducted. If working in a poorly ventilated area or with large quantities, a respirator may be necessary[7]. If a respirator is required, a half-mask with an appropriate organic vapor cartridge is recommended. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is critical for minimizing risk and ensuring the integrity of experimental work.
-
Preparation and Area Setup :
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Clear the workspace of any unnecessary items to prevent clutter and potential hazards.
-
Have all necessary equipment and reagents readily accessible.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
-
Donning Personal Protective Equipment (PPE) :
-
Handling this compound :
-
Carefully open the container, avoiding splashes or generating aerosols.
-
Dispense the required amount of the chemical using appropriate laboratory equipment (e.g., pipette, graduated cylinder).
-
Keep the container tightly closed when not in use to minimize vapor exposure[1].
-
-
Post-Handling :
-
Securely close the primary container of this compound.
-
Clean any contaminated surfaces.
-
Properly dispose of any contaminated disposable materials (e.g., pipette tips, wipes) as outlined in the disposal plan.
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Remove laboratory coat and safety glasses.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. This compound is a non-halogenated organic solvent and should be disposed of accordingly.
-
Waste Segregation :
-
Waste Collection :
-
Collect all liquid waste containing this compound in the designated non-halogenated waste container.
-
Collect any solid waste contaminated with this compound (e.g., paper towels, contaminated gloves) in a separate, clearly labeled solid waste container.
-
-
Container Management :
-
Final Disposal :
-
Arrange for the disposal of the waste containers through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal[1][12]. Under no circumstances should this compound be disposed of down the drain [1].
-
Workflow for Handling this compound
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 9. ethz.ch [ethz.ch]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
